1-(2-Chloroethoxy)-3-methylbutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethoxy)-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRZIFKLTQCIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98429-79-9 | |
| Record name | 1-(2-chloroethoxy)-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethoxy)-3-methylbutane from Isopentyl Alcohol
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(2-chloroethoxy)-3-methylbutane, a valuable ether intermediate, starting from isopentyl alcohol. The core of this synthesis is the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2][3] This document will detail the mechanistic underpinnings of the reaction, provide a meticulous, step-by-step experimental procedure, and address critical safety considerations. Furthermore, it includes quantitative data summaries and visual representations of the workflow to support researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Significance
This compound is a bifunctional molecule featuring both an ether linkage and a reactive alkyl chloride. This unique structural combination makes it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The isopentyl moiety provides lipophilicity, while the chloroethoxy group offers a site for further nucleophilic substitution, enabling the introduction of various functional groups.
The synthesis described herein utilizes isopentyl alcohol (also known as 3-methyl-1-butanol), a readily available and relatively inexpensive starting material.[4] The transformation is achieved via the Williamson ether synthesis, a classic S(_N)2 reaction involving an alkoxide nucleophile and an alkyl halide.[2][5][6]
Reaction Mechanism and Rationale
The synthesis of this compound from isopentyl alcohol proceeds in two key stages, characteristic of the Williamson ether synthesis.
Stage 1: Formation of the Isopentoxide Nucleophile
The first step involves the deprotonation of isopentyl alcohol to form the corresponding sodium isopentoxide. This is accomplished by reacting isopentyl alcohol with a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the alcohol, forming the potent isopentoxide nucleophile and hydrogen gas as the only byproduct.[1][2] The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the quenching of the highly reactive sodium hydride and the resulting alkoxide.
Stage 2: S(_N)2 Nucleophilic Substitution
The newly formed sodium isopentoxide then acts as a strong nucleophile in an S(_N)2 reaction with a suitable electrophile. In this synthesis, the electrophile is 1-bromo-2-chloroethane or a similar 2-haloethanol derivative. However, for the synthesis of the target molecule, we will employ a variation where the alkoxide attacks 2-chloroethanol. It is important to note that direct reaction with 2-chloroethanol can be complex, as the hydroxyl group of 2-chloroethanol can also be deprotonated. A more controlled approach involves using a protected version of 2-chloroethanol or, as will be detailed in the protocol, reacting the isopentoxide with a large excess of a dihaloethane, such as 1,2-dichloroethane, although this can lead to side products.
A more direct and efficient route, which will be the focus of the detailed protocol, involves the reaction of sodium isopentoxide with 2-chloroethanol. The isopentoxide, being a stronger base and nucleophile than the chloroethoxide that might form, will preferentially attack the carbon bearing the chlorine atom.
The overall reaction is as follows:
(CH₃)₂CHCH₂CH₂OH + NaH → (CH₃)₂CHCH₂CH₂ONa + H₂ (CH₃)₂CHCH₂CH₂ONa + ClCH₂CH₂OH → (CH₃)₂CHCH₂CH₂OCH₂CH₂Cl + NaOH
It is crucial to control the reaction conditions to favor the desired S(_N)2 pathway and minimize potential side reactions, such as elimination (E2), particularly if secondary or sterically hindered alkyl halides are used.[2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Isopentyl Alcohol | C₅H₁₂O | 88.15 | 0.1 mol (8.82 g, 10.8 mL) | Anhydrous |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.11 mol (4.4 g) | Handle with extreme care |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 0.12 mol (9.66 g, 8.1 mL) | Anhydrous |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | Dry, distilled |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 50 mL | For quenching |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | For extraction |
| Brine (Saturated Aqueous NaCl) | NaCl | 58.44 | 100 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Ice bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus
Reaction Procedure
Step 1: Formation of Sodium Isopentoxide
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a stopper.
-
Under a gentle stream of nitrogen, add 4.4 g (0.11 mol) of 60% sodium hydride dispersion to the flask.
-
Add 100 mL of anhydrous THF to the flask to suspend the sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
In the dropping funnel, place a solution of 8.82 g (0.1 mol) of isopentyl alcohol in 20 mL of anhydrous THF.
-
Add the isopentyl alcohol solution dropwise to the stirred NaH suspension over 30 minutes. Hydrogen gas will evolve, so ensure adequate ventilation to a fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
Step 2: Williamson Ether Synthesis
-
Cool the reaction mixture back down to 0 °C with an ice bath.
-
In the dropping funnel, place a solution of 9.66 g (0.12 mol) of 2-chloroethanol in 30 mL of anhydrous THF.
-
Add the 2-chloroethanol solution dropwise to the stirred sodium isopentoxide solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle and maintain reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride to destroy any unreacted sodium hydride.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[7][8][9][10] It can ignite spontaneously in air, especially when finely divided. It also causes severe skin and eye burns.[7] All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Isopentyl Alcohol: Isopentyl alcohol is flammable and can cause respiratory tract, skin, and eye irritation.
-
2-Chloroethanol: 2-Chloroethanol is toxic and readily absorbed through the skin. It is also a flammable liquid. Handle with extreme caution in a fume hood and wear appropriate PPE.
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks corresponding to the different protons in the molecule. Expected signals include a doublet for the methyl groups of the isopentyl unit, a multiplet for the methine proton, a triplet for the methylene group adjacent to the isopentyl oxygen, a triplet for the methylene group attached to the chlorine, and a triplet for the other methylene group of the ethoxy chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong C-O-C stretching band characteristic of an ether, and the absence of a broad O-H stretching band from the starting alcohol.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (150.65 g/mol ).[11]
Conclusion
This technical guide has provided a comprehensive and detailed procedure for the synthesis of this compound from isopentyl alcohol via the Williamson ether synthesis. By following the outlined experimental protocol and adhering to the specified safety precautions, researchers can reliably prepare this valuable chemical intermediate. The mechanistic insights and procedural justifications aim to empower scientists with a thorough understanding of the synthesis, enabling them to adapt and troubleshoot the reaction as needed for their specific applications.
References
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- ChemicalBook. Sodium hydride - Safety Data Sheet.
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Physical and chemical properties of 1-(2-Chloroethoxy)-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Chloroethoxy)-3-methylbutane (CAS No. 98429-79-9). Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from analogous compounds, predictive models, and established chemical principles to offer a robust profile for research and development applications. The guide covers nomenclature, predicted physical properties, a proposed synthetic route via Williamson ether synthesis with a detailed experimental protocol, expected spectral characteristics, and a thorough safety and handling assessment. This document is intended to serve as a foundational resource for scientists and professionals working with or considering the use of this molecule in their research endeavors.
Introduction and Chemical Identity
This compound is a bifunctional organic molecule containing both an ether linkage and a primary alkyl chloride. This structure suggests its potential utility as a building block in organic synthesis, particularly for introducing the isoamyloxyethyl moiety into a target molecule. Its reactivity is primarily dictated by the chloroethoxy group, making it a candidate for nucleophilic substitution reactions.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 98429-79-9 |
| Molecular Formula | C₇H₁₅ClO |
| Molecular Weight | 150.65 g/mol |
| Canonical SMILES | CC(C)CCOCCCl |
| InChI Key | Not readily available |
Predicted Physical and Chemical Properties
Direct experimental data for the physical properties of this compound are not widely available in the scientific literature. Therefore, the following properties have been estimated based on data from analogous compounds such as 1-chloro-3-methylbutane and various chloroalkyl ethers, as well as computational prediction models.
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Boiling Point | 180-190 °C | Based on the boiling points of similar chloroalkyl ethers and the effect of the isoamyl group. |
| Melting Point | < -20 °C | Expected to be a liquid at room temperature, similar to related alkyl ethers and halides.[1][2] |
| Density | 0.95 - 1.05 g/cm³ | In line with the densities of other chloroalkyl ethers. |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). | The hydrophobic isoamyl group and the overall nonpolar character suggest low water solubility.[3] |
| Appearance | Colorless to pale yellow liquid | Typical appearance for alkyl ethers and halides. |
Synthesis of this compound: A Proposed Protocol
The most logical and established method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 3-methyl-1-butanol (isoamyl alcohol) is deprotonated to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an excess of a suitable 2-chloroethylating agent, such as 1,2-dichloroethane.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Methyl-1-butanol (isoamyl alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dichloroethane
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere, add a calculated amount of sodium hydride (60% dispersion in mineral oil). b. Add anhydrous THF or DMF to the flask to create a slurry. c. Slowly add 3-methyl-1-butanol dropwise from the addition funnel to the stirred NaH slurry at 0 °C (ice bath). The evolution of hydrogen gas will be observed. d. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 3-methylbutan-1-olate.
-
Ether Formation: a. Cool the reaction mixture back to 0 °C. b. Slowly add an excess (typically 2-3 equivalents) of 1,2-dichloroethane to the stirred alkoxide solution. c. After the addition, heat the reaction mixture to reflux and maintain for several hours (monitor by TLC or GC for the disappearance of the starting alcohol).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). e. Combine the organic layers and wash with water and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. h. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Predicted Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₂CH- | Doublet | ~0.9 |
| (CH₃)₂CH- | Multiplet | ~1.7 |
| -CH₂-CH(CH₃)₂ | Triplet | ~1.5 |
| -O-CH₂-CH₂-Cl | Triplet | ~3.6 |
| -CH₂-O- | Triplet | ~3.7 |
| -CH₂-Cl | Triplet | ~3.8 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₂CH- | ~22 |
| (CH₃)₂CH- | ~25 |
| -CH₂-CH(CH₃)₂ | ~38 |
| -O-CH₂- | ~70 |
| -CH₂-O- | ~71 |
| -CH₂-Cl | ~43 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of C-O and C-Cl stretching vibrations and the absence of an O-H stretch.
Table 5: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) stretch | 2850-3000 | Strong |
| C-O (ether) stretch | 1050-1150 | Strong |
| C-Cl stretch | 600-800 | Medium-Strong |
Mass Spectrometry
The mass spectrum is expected to show fragmentation patterns characteristic of ethers and alkyl halides.[10][11][12][13]
Predicted Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 150 (and a smaller M+2 peak at m/z = 152 due to the ³⁷Cl isotope).
-
Alpha-cleavage: Fragmentation at the C-C bond adjacent to the ether oxygen.
-
Loss of Chloromethyl Radical (•CH₂Cl): A peak corresponding to [M - 49]⁺.
-
Loss of Chloroethyl Radical (•CH₂CH₂Cl): A peak corresponding to [M - 63]⁺.
-
Cleavage of the C-O bond.
Chemical Reactivity and Stability
The primary reactive site in this compound is the carbon-chlorine bond, which is susceptible to nucleophilic substitution reactions. The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids. The compound is expected to be stable under normal storage conditions, away from strong oxidizing agents and strong acids.
Caption: Key reactive sites of this compound.
Safety and Handling
While specific toxicity data for this compound are not available, information on related chloroalkyl ethers suggests that it should be handled with caution.[14][15] Many chloroalkyl ethers are known to be irritants and some are classified as potential carcinogens.[16][17]
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear safety goggles or a face shield to protect the eyes.
-
Wear a lab coat to prevent skin contact.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Conclusion
This compound is a potentially valuable synthetic intermediate. While experimental data on its properties are scarce, this guide provides a comprehensive, albeit largely predictive, overview of its physical and chemical characteristics, a plausible synthetic route, and essential safety information. Researchers should exercise caution when handling this compound, assuming it may possess hazards similar to other chloroalkyl ethers. The information presented herein should serve as a solid foundation for further investigation and application of this molecule in the field of chemical synthesis and drug development.
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Shaw, D. G., & Maczynski, A. (2025). Predicted Mutual Solubilities in Water + C5-C12 Hydrocarbon Systems. Results at 298 K. ChemEngineering, 5(4), 89. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-Chloroethoxy)-3-methylbutane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-(2-Chloroethoxy)-3-methylbutane. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and spectral output, details the best practices for experimental execution, and offers a predictive framework for spectral interpretation. By grounding the analysis in fundamental principles and authoritative standards, this guide serves as a self-validating reference for the characterization of this and structurally related compounds.
Introduction: The Molecule and the Method
This compound is an ether containing two distinct alkyl chains, one featuring a terminal chloride and the other an isobutyl group. Its structure presents a clear and instructive case for NMR analysis, with varied electronic environments that give rise to a well-resolved and interpretable spectrum. Understanding its spectral signature is crucial for confirming its identity in synthesis, assessing its purity, and studying its interactions in more complex systems.
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or "chemical shifts," are exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's atomic connectivity and stereochemistry. This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, demonstrating how each signal directly maps to its unique structural features.
Molecular Structure and Predicted NMR Signals
To interpret an NMR spectrum, one must first analyze the molecule's structure to identify all chemically unique, or non-equivalent, proton and carbon atoms. Due to the lack of symmetry in this compound, every carbon and every group of protons is distinct.
Below is the molecular structure with each unique proton and carbon environment labeled. These labels will be used throughout the analysis.
Figure 1: Structure of this compound with proton (a-g) and carbon environments labeled.
Based on this structure, we predict:
-
¹H NMR: 7 distinct signals.
-
¹³C NMR: 7 distinct signals.
Experimental Protocol: A Framework for Quality Data
The acquisition of high-resolution, reliable NMR data is contingent upon meticulous experimental execution. The following protocol outlines a self-validating system for sample preparation and data acquisition.
Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample. A properly prepared sample ensures a homogeneous solution, which is essential for achieving sharp, well-resolved peaks.[1][2]
Step-by-Step Protocol:
-
Analyte Purity: Ensure the this compound sample is of high purity and free of particulate matter or paramagnetic impurities, which can cause significant line broadening.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice as it is a versatile solvent for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) typically does not interfere with the analyte signals.[2]
-
Concentration: Weigh approximately 5-25 mg of the compound.[3] Dissolve this in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without introducing viscosity or solubility issues.[4]
-
Filtration and Transfer: To remove any dust or micro-particulates, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[5]
-
Standardization: Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.00 ppm. However, for routine analysis, referencing the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is a common and acceptable practice.[3]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent. Avoid using paper labels or tape that can interfere with the sample spinning inside the spectrometer.[3][6]
Data Acquisition and Processing
Modern NMR spectrometers are controlled by sophisticated software that automates many acquisition steps.
Workflow:
-
Instrument Setup: Insert the sample into the spectrometer. The system will lock onto the deuterium signal of the solvent to stabilize the magnetic field and then perform an automated shimming procedure to optimize the field homogeneity, which is critical for spectral resolution.[2][6]
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard. Due to the low natural abundance of ¹³C (1.1%), more scans (e.g., 128-1024 or more) and a longer acquisition time are required compared to ¹H NMR.[7]
-
Data Processing: The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform (FT).[8] Subsequent processing steps include phase correction to ensure all peaks are positive and baseline correction to produce a flat, even baseline.[9]
Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic nature (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
Predicted ¹H NMR Data
| Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Coupling To |
| d | -O-CH₂-CH₂ -Cl | 2H | 3.75 - 3.85 | Triplet (t) | c |
| c | -O-CH₂ -CH₂-Cl | 2H | 3.65 - 3.75 | Triplet (t) | d |
| b | -CH₂ -O- | 2H | 3.45 - 3.55 | Triplet (t) | a |
| a | -CH₂ -CH(CH₃)₂ | 2H | 1.65 - 1.75 | Multiplet (m) | b, e |
| e | -CH₂-CH (CH₃)₂ | 1H | 0.90 - 1.00 | Doublet (d) | a, f, g |
| f, g | -CH( CH₃ )₂ | 6H | 0.90 - 1.00 | Doublet (d) | e |
Note: These are predicted values based on established chemical shift principles. Actual experimental values may vary slightly.
Detailed Interpretation
-
Signal d (~3.80 ppm): This triplet corresponds to the two protons on the carbon directly bonded to the highly electronegative chlorine atom. This strong deshielding effect pulls the signal significantly downfield. It is split into a triplet by its two neighbors on carbon 'c'.
-
Signal c (~3.70 ppm): These two protons are adjacent to both the ether oxygen and the chloro-substituted carbon. The oxygen's electronegativity shifts this signal downfield. It appears as a triplet due to coupling with the two protons of 'd'.
-
Signal b (~3.50 ppm): This triplet represents the two protons on the carbon adjacent to the ether oxygen in the isobutoxy fragment. The oxygen deshields these protons, shifting them downfield, but less so than 'c' and 'd' which are also influenced by the chlorine. It is split into a triplet by its two neighbors on carbon 'a'.
-
Signal a (~1.70 ppm): This signal, appearing as a multiplet, corresponds to the two protons on the carbon beta to the oxygen. Being further from the electronegative oxygen, it is found further upfield. Its complex multiplicity arises from coupling to both the two protons of 'b' and the single proton of 'e'.
-
Signal e (~0.95 ppm): This signal for the single methine proton is located far upfield. It is adjacent to eight protons (two on 'a' and six on 'f' and 'g'), which would theoretically result in a complex multiplet.
-
Signals f & g (~0.95 ppm): These six protons of the two equivalent methyl groups are in the most shielded environment, hence their upfield position. They are split into a doublet by the single neighboring methine proton 'e'. Due to their similar chemical environments, the signals for 'e', 'f', and 'g' may overlap, creating a complex multiplet in the 0.9-1.0 ppm region.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shift is primarily determined by the hybridization of the carbon and the electronegativity of the atoms attached to it.
Predicted ¹³C NMR Data
| Label | Carbon Environment | Predicted δ (ppm) |
| C-b | -C H₂-O- | 75 - 78 |
| C-c | -O-C H₂- | 70 - 72 |
| C-a | -C H₂-CH(CH₃)₂ | 42 - 45 |
| C-d | -CH₂-C H₂-Cl | 41 - 43 |
| C-e | -CH₂-C H(CH₃)₂ | 25 - 28 |
| C-f, g | -CH(C H₃)₂ | 22 - 24 |
Note: These are predicted values. In a proton-decoupled spectrum, all signals appear as singlets.
Detailed Interpretation
-
C-b (~76 ppm) & C-c (~71 ppm): These two carbons are directly attached to the highly electronegative ether oxygen, causing them to be significantly deshielded and appear furthest downfield.[7] C-b is typically slightly further downfield than C-c.
-
C-a (~43 ppm) & C-d (~42 ppm): The chemical shifts of these two carbons are influenced by their proximity to electronegative atoms. C-d is adjacent to chlorine, while C-a is beta to the oxygen. Their chemical shifts are expected to be in a similar region.
-
C-e (~26 ppm): The methine carbon of the isobutyl group appears in the typical aliphatic region.
-
C-f & C-g (~23 ppm): The two equivalent methyl carbons are the most shielded, appearing furthest upfield, consistent with terminal alkyl groups.
The Power of 2D NMR: Confirming Connectivity
While 1D NMR provides substantial structural information, two-dimensional (2D) NMR experiments offer definitive confirmation of atomic connectivity. For a molecule like this compound, a ¹H-¹H COSY (Correlation Spectroscopy) experiment would be invaluable. It reveals which protons are coupled to each other, visually confirming the neighbor relationships inferred from the 1D splitting patterns.
Figure 3: Conceptual ¹H-¹H COSY correlations for this compound. Dashed lines connect coupled protons.
A COSY spectrum would show cross-peaks connecting signals 'd'↔'c', 'c'↔'b', 'b'↔'a', 'a'↔'e', and 'e'↔'f,g', thereby mapping out the entire proton framework of the molecule and validating the assignments made from the 1D spectra.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous confirmation of its molecular structure. Through the systematic interpretation of chemical shifts, integration, and coupling patterns, each signal can be confidently assigned to a specific set of nuclei within the molecule. This guide underscores the necessity of rigorous experimental technique and a foundational understanding of spectroscopic principles. By following the outlined protocols and analytical logic, researchers can leverage the full power of NMR spectroscopy for the precise and reliable characterization of chemical entities.
References
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Organomation. NMR Sample Preparation: The Complete Guide. [Link][1]
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Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link][2]
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Keeler, J. NMR Data Processing. University of Cambridge. [Link][8]
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Zhu, J. NMR Data Acquisition and Processing Procedure. [Link][6]
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Universitat de Barcelona. some previous examples (13c-nmr). [Link][7]
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- 10. r-nmr.eu [r-nmr.eu]
A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-(2-Chloroethoxy)-3-methylbutane
Executive Summary
The structural elucidation of novel or synthesized chemical entities is a cornerstone of modern drug development and chemical research. Mass spectrometry, particularly under electron ionization (EI) conditions, remains a principal technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted EI mass spectrometry fragmentation pathways for 1-(2-chloroethoxy)-3-methylbutane. As a molecule possessing both an ether linkage and an alkyl chloride, its fragmentation is governed by several competing and complementary mechanisms. We will explore the key fragmentation pathways, including alpha (α)-cleavage characteristic of ethers, inductive cleavage driven by the electronegative chlorine atom, and rearrangement reactions. A critical diagnostic feature will be the isotopic signature of chlorine (³⁵Cl and ³⁷Cl), which provides an additional layer of confirmation for chlorine-containing fragments. This document serves as a predictive framework for researchers to interpret the mass spectrum of this compound and as a model for analyzing similarly functionalized molecules.
Principles of EI-MS and the Analyte Structure
Electron Ionization Mass Spectrometry (EI-MS) subjects gas-phase molecules to a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•). The energy imparted is often sufficient to induce extensive fragmentation. The fragmentation follows predictable chemical principles, primarily favoring pathways that lead to the formation of stable carbocations and neutral radicals.[1][2]
The ionization energy of electrons in an organic molecule generally follows the order: non-bonding (n) > pi (π) > sigma (σ).[3] For this compound, the initial ionization event is most likely to occur by ejecting a non-bonding electron from the ether oxygen, which has the lowest ionization potential.
Analyte Structure: this compound
-
Molecular Formula: C₇H₁₅ClO
-
Key Features:
-
Ether Linkage: A primary site for ionization and subsequent α-cleavage.
-
Isopentyl (3-methylbutyl) Group: A branched alkyl chain that influences α-cleavage and carbocation stability.
-
Chloroethyl Group: The electronegative chlorine atom introduces a site for inductive cleavage and provides a distinct isotopic signature.
-
The Molecular Ion (M⁺•) Peak
The first step in interpreting a mass spectrum is to identify the molecular ion peak. For this compound, the molecular ion is expected to be weak or moderately abundant, as is common for aliphatic ethers which fragment readily.[4]
A crucial characteristic of this molecule is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5][6] This results in a pair of peaks for the molecular ion and any chlorine-containing fragments:
-
M⁺• Peak: Corresponding to the molecule with a ³⁵Cl isotope.
-
Calculated Mass: (7 × 12) + (15 × 1) + (1 × 16) + (1 × 35) = 150 amu
-
-
M+2 Peak: Corresponding to the molecule with a ³⁷Cl isotope.
-
Calculated Mass: (7 × 12) + (15 × 1) + (1 × 16) + (1 × 37) = 152 amu
-
The relative intensity of the M⁺• peak (m/z 150) to the M+2 peak (m/z 152) will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.[7]
Primary Fragmentation Pathways
Upon formation, the energetic molecular ion (m/z 150/152) undergoes fragmentation through several competing pathways. The most probable mechanisms are detailed below.
Alpha (α)-Cleavage
Alpha-cleavage is the hallmark fragmentation pathway for ethers.[8][9] It involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the ether oxygen, leading to the formation of a resonance-stabilized oxonium ion and a neutral alkyl radical.[10] The pathway that expels the largest or most stable radical is generally favored.[4]
-
Pathway A: Cleavage on the Isopentyl Side This pathway involves the cleavage of the C-C bond between the first and second carbon of the isopentyl group. This results in the loss of an isopropyl radical (•CH(CH₃)₂, 43 amu), which is a relatively stable secondary radical. The resulting oxonium ion is a major, stabilized fragment.
-
Fragment: [CH₂=O-CH₂CH₂Cl]⁺
-
m/z: 107 (for ³⁵Cl) and 109 (for ³⁷Cl)
-
Inductive Cleavage (Charge-Site Initiated)
The high electronegativity of chlorine and oxygen can promote heterolytic cleavage, where the bonding electrons are drawn towards the heteroatom.[11][12]
-
Pathway B: C-Cl Bond Cleavage Direct cleavage of the carbon-chlorine bond results in the loss of a chlorine radical. This is a common fragmentation for alkyl halides.[13]
-
Fragment: [CH₃-CH(CH₃)-CH₂-O-CH₂CH₂]⁺
-
m/z: 115
-
-
Pathway C: Cleavage at the Ether C-O Bond Cleavage of the C-O bond can lead to the formation of an isopentyl cation or a chloro-substituted cation. The formation of the isopentyl cation is particularly favorable due to its potential to rearrange to a more stable tertiary carbocation.
-
Fragment 1: Isopentyl cation, [CH₂(CH₂CH(CH₃)₂)]⁺
-
m/z: 71
-
Fragment 2: Chloroethyl cation, [CH₂CH₂Cl]⁺
-
m/z: 63 (for ³⁵Cl) and 65 (for ³⁷Cl)
-
Rearrangement and Elimination Reactions
Rearrangement reactions involve the transfer of an atom (typically hydrogen) prior to or during fragmentation. These can lead to significant peaks in the mass spectrum.
-
Pathway D: McLafferty-Type Rearrangement While the classic McLafferty rearrangement requires a carbonyl group, analogous hydrogen rearrangements can occur in ethers.[14][15] The ether oxygen can act as the acceptor for a γ-hydrogen from the isopentyl chain via a six-membered transition state. This is followed by β-cleavage, leading to the elimination of a neutral alkene (isobutylene).
-
Neutral Loss: Isobutylene (C₄H₈, 56 amu)
-
Fragment: [HO-CH₂CH₂Cl]⁺•
-
m/z: 80 (for ³⁵Cl) and 82 (for ³⁷Cl)
-
-
Pathway E: Elimination of HCl The loss of a neutral molecule of hydrogen chloride (HCl, 36 amu) is a characteristic fragmentation of larger chloroalkanes.[16]
-
Neutral Loss: HCl (36 amu)
-
Fragment: [C₇H₁₄O]⁺•
-
m/z: 114
-
Summary of Key Fragment Ions
The following table summarizes the most probable and diagnostically significant fragment ions expected in the EI mass spectrum of this compound.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Structure / Formula | Fragmentation Pathway |
| 150 / 152 | [C₇H₁₅ClO]⁺• | Molecular Ion (M⁺•) |
| 115 | [C₇H₁₅O]⁺ | Inductive Cleavage (Loss of •Cl) |
| 114 | [C₇H₁₄O]⁺• | Elimination (Loss of HCl) |
| 107 / 109 | [C₄H₈ClO]⁺ | α-Cleavage (Loss of •C₃H₇) |
| 80 / 82 | [C₂H₅ClO]⁺• | McLafferty-Type Rearrangement (Loss of C₄H₈) |
| 71 | [C₅H₁₁]⁺ | Inductive Cleavage (Isopentyl cation) |
| 63 / 65 | [C₂H₄Cl]⁺ | Inductive Cleavage (Chloroethyl cation) |
| 43 | [C₃H₇]⁺ | Isopropyl cation (from further fragmentation) |
Base peak is likely to be m/z 107/109 due to the formation of a stable, resonance-stabilized oxonium ion via α-cleavage.
Visualizing the Fragmentation Pathways
The following diagrams, generated using DOT language, illustrate the primary fragmentation mechanisms.
Caption: Competing inductive cleavage pathways.
Caption: McLafferty-type rearrangement via γ-hydrogen transfer.
Experimental Protocol: GC-MS Analysis
To empirically validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed.
-
Sample Preparation: Prepare a 100 ppm solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Instrument: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Detection:
-
Instrument: Agilent 5977B MSD (or equivalent).
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Analysis: Acquired spectra would be compared against the predicted fragmentation patterns detailed in this guide.
-
Conclusion
The EI-MS fragmentation of this compound is a predictable process governed by the interplay of its ether and alkyl chloride functionalities. The resulting mass spectrum is expected to be rich in information, with key diagnostic peaks arising from α-cleavage (m/z 107/109), McLafferty-type rearrangement (m/z 80/82), and various inductive cleavages (m/z 115, 71, 63/65). The ubiquitous 3:1 isotopic pattern for all chlorine-containing fragments serves as an essential tool for confirming fragment composition. This predictive guide provides a robust framework for scientists to confidently identify this molecule and interpret its mass spectrum with a high degree of certainty.
References
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- Dummies. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry.
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- Vertex AI Search. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy - YouTube.
- OpenOChem Learn. (n.d.). MS Fragmentation.
- Wikipedia. (n.d.). McLafferty rearrangement.
- American Institute of Physics. (n.d.). Energy partitioning by mass spectrometry: Chloroalkanes and chloroalkenes.
- Chemistry Notes. (2020). McLafferty rearrangement: Definition, easy mechanism, example.
- Vertex AI Search. (2025). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study.
- Vertex AI Search. (n.d.). McLafferty Rearrangement.
- Chemistry Steps. (n.d.). McLafferty Rearrangement.
- Vertex AI Search. (2020). Mass Spec 3f Halogenoalkanes - YouTube.
- Vertex AI Search. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.
- Chemistry Steps. (n.d.). Alpha (α) Cleavage.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Defense Technical Information Center. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.
- Wikipedia. (n.d.). Mass spectral interpretation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Vertex AI Search. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
- Vertex AI Search. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
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- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling.
- Vertex AI Search. (2025). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
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An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(2-Chloroethoxy)-3-methylbutane
This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 1-(2-Chloroethoxy)-3-methylbutane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and data interpretation critical for the characterization of this molecule.
Introduction: The Molecular Blueprint of this compound
This compound is a bifunctional organic molecule featuring an ether linkage and a primary alkyl chloride. Its structure, characterized by an isobutyl group attached to an ethoxy chain which is in turn substituted with a chlorine atom, presents a unique infrared spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and quality control in various scientific and industrial applications.
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.
Predicted Infrared Spectrum: A Vibrational Analysis
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the ether, the alkyl halide, and the alkane skeleton. A thorough analysis of these characteristic absorptions is key to a definitive spectral assignment.
The Alkane Backbone: C-H Stretching and Bending
The aliphatic framework of this compound, including the isobutyl group, will give rise to prominent C-H stretching and bending vibrations.
-
C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized carbon-hydrogen bonds.[1][2] The presence of multiple methyl and methylene groups will likely result in a complex, overlapping band pattern in this region.
-
C-H Bending: Methyl (CH₃) and methylene (CH₂) groups exhibit characteristic bending (scissoring) vibrations in the 1450-1470 cm⁻¹ range.[2] Additionally, the isobutyl group should display a characteristic doublet for the gem-dimethyl C-H bending around 1370 cm⁻¹.
The Ether Linkage: The C-O Stretch
The presence of the ether functional group is typically confirmed by a strong C-O single bond stretching vibration. For aliphatic ethers, this absorption is one of the most characteristic peaks in the spectrum.
-
C-O Stretching: A strong, prominent band is anticipated in the 1050-1150 cm⁻¹ range due to the asymmetric C-O-C stretching vibration.[3][4][5] This peak is a key diagnostic feature for identifying the ether linkage within the molecule. Symmetrical stretching is usually much weaker and less readily observed.[6]
The Alkyl Halide: The C-Cl Stretch
The carbon-chlorine bond introduces another key vibrational mode, although its detection can sometimes be challenging as it appears in the lower frequency "fingerprint" region of the spectrum.
-
C-Cl Stretching: A medium to strong absorption band is expected in the range of 550-850 cm⁻¹ for the C-Cl stretching vibration.[7][8][9] The exact position can be influenced by the conformation of the molecule. The presence of a peak in this region, in conjunction with other spectral features, provides strong evidence for the chloroalkane functionality. It is important to note that this region can be complex, with multiple absorptions.[7][8]
Summary of Expected IR Absorptions
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkane (sp³ C-H) | 2850-3000 | Strong |
| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1465 | Medium |
| C-H Bend (Asymmetric) | Methyl (-CH₃) | ~1450 | Medium |
| C-H Bend (Symmetric) | Isobutyl (gem-dimethyl) | ~1370 (doublet) | Medium |
| C-O-C Stretch (Asymmetric) | Ether | 1050-1150 | Strong |
| C-Cl Stretch | Alkyl Chloride | 550-850 | Medium-Strong |
Experimental Protocol: Acquiring the Infrared Spectrum
To obtain a high-quality infrared spectrum of this compound, a Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice. The following protocol outlines the steps for sample preparation and data acquisition.
Sample Preparation (Neat Liquid)
Given that this compound is a liquid at room temperature, the simplest and most common method for obtaining its IR spectrum is as a neat (undiluted) liquid.
-
Prepare the Salt Plates: Use clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
Apply the Sample: Place a single drop of this compound onto the center of one salt plate.
-
Form the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.
-
Mount the Sample: Place the assembled salt plates into the sample holder of the FTIR spectrometer.
Instrument Parameters and Data Acquisition
-
Background Scan: With the sample chamber empty, perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the prepared sample in the spectrometer.
-
Set Acquisition Parameters:
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Acquire the Spectrum: Initiate the sample scan. The resulting interferogram will be mathematically converted to a spectrum of absorbance or transmittance versus wavenumber via a Fourier transform.
Experimental Workflow Diagram
Caption: Workflow for obtaining the IR spectrum of this compound.
Spectral Interpretation and Structural Confirmation
The acquired spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational frequencies for each functional group.
-
Initial Verification: Confirm the presence of strong C-H stretching bands just below 3000 cm⁻¹, which is characteristic of most organic molecules.
-
Ether Identification: The most prominent and diagnostic peak for the ether linkage will be the strong C-O stretch between 1050 and 1150 cm⁻¹. Its high intensity makes it a reliable indicator.
-
Alkyl Halide Confirmation: Locate the C-Cl stretching band in the 550-850 cm⁻¹ region. While this region can be complex, the presence of a distinct peak here, absent in a similar molecule without chlorine, would confirm the presence of the C-Cl bond.
-
Alkane Skeleton Analysis: Examine the C-H bending region (around 1470-1370 cm⁻¹) to confirm the presence of the aliphatic backbone. The characteristic doublet for the isobutyl group's gem-dimethyl moiety is a key structural marker.
By systematically assigning the major absorption bands, a high degree of confidence in the identity and structural integrity of this compound can be achieved. Any significant deviations from the expected spectrum could indicate the presence of impurities or a different molecular structure.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of this compound. Through a systematic analysis of the C-H, C-O, and C-Cl vibrational modes, a detailed and definitive structural confirmation can be obtained. This guide provides the foundational knowledge and practical steps for researchers and scientists to effectively utilize IR spectroscopy for the analysis of this and similar molecules, ensuring scientific rigor and data integrity in their work.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
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YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Ethers. In Organic Chemistry Class Notes. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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Chemistry Stack Exchange. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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An In-depth Technical Guide to 1-(2-Chloroethoxy)-3-methylbutane: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 98429-79-9, systematically named 1-(2-Chloroethoxy)-3-methylbutane. This document delineates the definitive IUPAC nomenclature based on its confirmed chemical structure. It further explores its physicochemical properties, both documented and predicted, and outlines a probable synthetic pathway via the Williamson ether synthesis, complete with a detailed experimental protocol. The guide also covers essential analytical techniques for characterization, discusses potential applications in research and development, and emphasizes crucial safety and handling protocols. This document is intended to serve as a foundational resource for professionals in chemistry and drug development who may encounter or consider utilizing this functionalized ether in their work.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is fundamental to scientific research and development. This section clarifies the structure and systematic naming of the compound with CAS Registry Number 98429-79-9.
CAS Number and Molecular Formula
Definitively Determined Chemical Structure
The structure of this compound is unambiguously represented by the SMILES (Simplified Molecular-Input Line-Entry System) code: CC(C)CCOCCCl.[1] This code translates to the following two-dimensional structure:
A visual representation of the molecular structure of this compound.
IUPAC Nomenclature
Based on the confirmed structure, the correct and systematic IUPAC (International Union of Pure and Applied Chemistry) name is This compound .
The naming convention is as follows:
-
The longest carbon chain is a butane substituted with a methyl group at position 3.
-
An ethoxy group, which is substituted with a chlorine atom at its second carbon, is attached to the first carbon of the 3-methylbutane chain.
Physicochemical Properties
Due to the limited availability of specific experimental data for this compound, this section presents a combination of known and predicted properties. Predicted values are derived from established quantitative structure-property relationship (QSPR) models and comparison with analogous chloroalkoxyalkanes.
| Property | Value | Source |
| Molecular Weight | 150.65 g/mol | [1] |
| Appearance | Colorless liquid (Predicted) | Inferred from similar haloalkanes |
| Boiling Point | Predicted: 180-200 °C | Based on structurally similar ethers and haloalkanes |
| Density | Predicted: ~0.95-1.05 g/cm³ | Inferred from analogous compounds |
| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | General solubility of ethers and haloalkanes |
| Vapor Pressure | Predicted: Low | Inferred from predicted boiling point |
| Refractive Index | Predicted: ~1.43-1.45 | Based on similar aliphatic ethers |
Synthesis and Mechanism
The most logical and established method for synthesizing asymmetrical ethers such as this compound is the Williamson ether synthesis .[2] This reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide.[2]
Retrosynthetic Analysis
A retrosynthetic approach to this compound suggests two primary pathways for the Williamson ether synthesis. The preferred pathway involves a primary alkyl halide to maximize the efficiency of the Sₙ2 reaction and minimize competing elimination reactions.
Proposed Synthetic Protocol (Pathway A)
This protocol details the preferred synthetic route, which utilizes a primary alkyl halide to favor the Sₙ2 mechanism.
Step 1: Formation of the Alkoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 equivalents) to the THF.
-
Slowly add 3-methyl-1-butanol (1.0 equivalent) dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 3-methylbutan-1-oxide.
Step 2: Sₙ2 Reaction
-
Cool the alkoxide solution to 0 °C.
-
Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.
-
After the addition, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of modern spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), as well as signals for the methylene groups of the ethoxy chain. The protons adjacent to the oxygen and chlorine atoms will be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbons bonded to the electronegative oxygen and chlorine atoms will appear at lower field strengths (higher ppm values).
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The fragmentation of ethers often involves cleavage alpha to the oxygen atom.[3] The presence of chlorine would result in a characteristic isotopic pattern (M and M+2 peaks) for chlorine-containing fragments.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit key absorption bands:
-
C-H stretching: Around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O-C stretching: A strong, characteristic band in the region of 1050-1150 cm⁻¹ for the ether linkage.
-
C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for assessing the purity of this compound and for separating it from starting materials and byproducts.
Potential Applications and Research Interest
While specific applications for this compound are not widely documented, its structure as a functionalized ether suggests several areas of potential utility in research and development.
-
Intermediate in Organic Synthesis: The presence of both an ether linkage and a reactive alkyl chloride moiety makes this compound a potentially valuable building block for more complex molecules. The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups.
-
Scaffold in Medicinal Chemistry: Saturated cyclic and acyclic ethers are prevalent structural motifs in many biologically active compounds and FDA-approved drugs.[4] This compound could serve as a scaffold for the synthesis of novel therapeutic agents.
-
Functionalized Solvents and Materials: Ethers are widely used as solvents, and the introduction of a chloroalkyl group could modify properties such as polarity and reactivity, leading to applications as specialized reaction media or as precursors for functional polymers and materials.
Safety, Handling, and Toxicology
Given the presence of a chlorinated alkyl chain, this compound should be handled with care, assuming it may share toxicological properties with other chlorinated ethers.
Handling and Storage
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Toxicology Profile (Inferred)
The toxicology of this specific compound has not been extensively studied. However, many chlorinated solvents and ethers are known to have potential health risks, including hepatotoxicity and neurotoxicity.[5] Some chloroalkyl ethers are classified as carcinogenic.[6] It is prudent to treat this compound as a potentially hazardous substance until specific toxicological data becomes available.
Environmental Fate
Halogenated organic compounds can be persistent in the environment and may have adverse effects on aquatic life.[7][8] Proper disposal in accordance with local, state, and federal regulations is essential to prevent environmental contamination.
Conclusion
This compound (CAS 98429-79-9) is a functionalized ether with potential applications as a synthetic intermediate and building block in various fields of chemical research. This guide has established its definitive IUPAC nomenclature and provided a comprehensive overview of its predicted properties, a probable synthetic route, and necessary analytical and safety considerations. While specific experimental data for this compound remains limited, this document serves as a valuable resource for researchers and professionals by consolidating available information and providing scientifically grounded inferences based on the principles of organic chemistry.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). (2011). Chloroalkyl ethers. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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National Center for Biotechnology Information. (n.d.). Saturated oxygen heterocycles: Biological profiles and synthetic strategies. PubMed Central. [Link]
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Water Quality Australia. (n.d.). Halogenated ethers in freshwater and marine water. [Link]
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ResearchGate. (2021). Chlorinated Hydrocarbon Toxicity. [Link]
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Solubility profile of 1-(2-Chloroethoxy)-3-methylbutane in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(2-Chloroethoxy)-3-methylbutane in Organic Solvents
Foreword: A Senior Application Scientist's Perspective
In modern chemical research and drug development, the selection of an appropriate solvent is a foundational decision that dictates the success of synthesis, purification, and formulation. A compound's solubility profile is not merely a set of data points; it is a roadmap to its behavior and potential applications. This guide is designed for the laboratory professional who requires a robust understanding of not just what a compound dissolves in, but why.
We will dissect the solubility of this compound, a molecule with intriguing structural features—an alkyl chain, an ether linkage, and a chloroalkane terminus. In the absence of extensive published data for this specific molecule, this document serves as both a theoretical treatise and a practical guide to experimental determination. We will build our understanding from first principles of molecular interactions and outline a self-validating protocol to generate a reliable solubility profile, adhering to the principles of Good Laboratory Practice (GLP).
Part 1: Molecular Characterization of this compound
Before predicting its behavior, we must first understand the molecule itself.
-
IUPAC Name: this compound
-
CAS Number: 98429-79-9
-
Molecular Formula: C₇H₁₅ClO
-
Molecular Weight: 150.65 g/mol
Structural Analysis and Inherent Polarity: The molecule's structure is key to its solubility. It possesses distinct regions with differing polarities:
-
Non-polar Region: The isobutyl group (CH₃)₂CHCH₂- is a hydrocarbon chain that will primarily interact through weak London dispersion forces. This region will favor interactions with non-polar (lipophilic) solvents.
-
Polar Ether Linkage: The ether oxygen -O- is an electron-rich center with lone pairs of electrons, making it a hydrogen bond acceptor. It introduces a significant dipole moment, enhancing solubility in polar solvents.
-
Polar Chloroalkyl Group: The -CH₂Cl group is polar due to the electronegativity of the chlorine atom. This creates a dipole that can engage in dipole-dipole interactions with polar solvents.
This amphiphilic nature—having both polar and non-polar characteristics—suggests that this compound will not exhibit extreme solubility behavior, but rather a nuanced profile across a spectrum of organic solvents.
Part 2: The Theoretical Bedrock of Solubility: "Like Dissolves Like"
The adage "Like dissolves like" is a simplification of the complex interplay of intermolecular forces that govern solubility.[1][2][3] Solubility is achieved when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. While they can interact with the ether oxygen of our target molecule, their strong self-association (hydrogen bonding network) may hinder the dissolution of the non-polar isobutyl group.
-
Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. They are excellent candidates for dissolving our compound, as they can engage in dipole-dipole interactions with the C-Cl and C-O-C bonds without the high energetic cost of disrupting a hydrogen-bonding network.[5]
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through London dispersion forces.[1] They will readily interact with the isobutyl tail of the molecule. Solubility will depend on whether these interactions can overcome the polar attractions within the solute.
Based on this analysis, we can hypothesize that this compound will exhibit greatest solubility in moderately polar aprotic solvents, with reasonable solubility in non-polar and some polar protic solvents.
Part 3: Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, a rigorous, reproducible experimental protocol is required. The Saturation Shake-Flask Method is a gold-standard technique for determining equilibrium solubility.[6] This protocol is designed to be self-validating by ensuring equilibrium is reached.
Guiding Principles: Good Laboratory Practice (GLP)
Adherence to GLP ensures the quality, reliability, and integrity of the generated data.[7][8][9]
-
Standard Operating Procedures (SOPs): This entire protocol should be adopted as a formal SOP.[8]
-
Calibration: All equipment (balances, temperature probes, analytical instruments) must be calibrated and records maintained.[8]
-
Data Integrity: All measurements must be recorded directly, accurately, and legibly.[8]
Materials and Equipment
-
This compound (solute)
-
A range of analytical grade organic solvents (see Table 1)
-
Analytical balance (± 0.1 mg precision)
-
Vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)[10]
-
Calibrated volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure a solid phase remains after equilibrium, indicating saturation. A starting point is ~50-100 mg of solute.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a minimum of 24 hours.
-
Causality & Self-Validation: A 24-hour period is typically sufficient to reach equilibrium. To validate this, a parallel experiment can be run for 48 hours. If the measured solubility is consistent between the 24h and 48h time points, it confirms that equilibrium has been achieved.[6] Temperature control is critical as solubility is temperature-dependent.[5]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to sediment.[6]
-
Sample Extraction: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial.
-
Causality: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.
-
-
Quantification: Determine the concentration of the solute in the filtered aliquot. This can be done gravimetrically (by evaporating the solvent and weighing the residue) or, more accurately, by a pre-calibrated analytical method like GC-FID.
-
Data Recording: Record the solubility in mg/mL or mol/L. Perform each measurement in triplicate to ensure reproducibility.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood.[12]
Part 4: Data Presentation and Visualization
Quantitative results should be organized for clarity and comparative analysis.
Table 1: Predicted and Experimental Solubility Profile of this compound
| Solvent | Solvent Class | Polarity Index¹ | Predicted Solubility | Experimental Solubility (mg/mL @ 25°C) |
| n-Hexane | Non-polar | 0.1 | Soluble | [Researcher to input data] |
| Toluene | Non-polar | 2.4 | Soluble | [Researcher to input data] |
| Diethyl Ether | Polar Aprotic | 2.8 | Highly Soluble / Miscible | [Researcher to input data] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Highly Soluble / Miscible | [Researcher to input data] |
| Ethyl Acetate | Polar Aprotic | 4.4 | Highly Soluble | [Researcher to input data] |
| Acetone | Polar Aprotic | 5.1 | Highly Soluble | [Researcher to input data] |
| Acetonitrile | Polar Aprotic | 5.8 | Soluble | [Researcher to input data] |
| 2-Propanol | Polar Protic | 3.9 | Partially Soluble | [Researcher to input data] |
| Ethanol | Polar Protic | 4.3 | Partially Soluble | [Researcher to input data] |
| Methanol | Polar Protic | 5.1 | Sparingly Soluble | [Researcher to input data] |
| Water | Polar Protic | 10.2 | Insoluble | [Researcher to input data] |
¹Polarity index values are relative; different scales exist. This provides a general ranking.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the saturation shake-flask solubility protocol.
Diagram 2: Factors Influencing Solubility
Caption: Relationship between solute structure and solvent polarity.
References
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-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement] . Acta Pharmaceutica Hungarica, 81(1), 18–28. [Link]
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How Does Solvent Polarity Impact Compound Solubility? , YouTube. [Link]
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How to determine the solubility of a substance in an organic solvent? , ResearchGate. [Link]
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DETERMINATION OF SOLUBILITY , Academic Protocol. [Link]
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How does molecular polarity affect the solubility of a solute in a solvent? , Quora. [Link]
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An In-Depth Technical Guide to the Safe Handling and Disposal of 1-(2-Chloroethoxy)-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
1-(2-Chloroethoxy)-3-methylbutane is a halogenated ether. Compounds in this class, particularly chlorinated alkanes, often exhibit a range of hazards that must be diligently managed in a laboratory setting. Based on data from analogous compounds such as 1-Chloro-3-methylbutane and 2-Chloro-2-methylbutane, a comprehensive risk assessment should assume the following potential hazards[1][2][3][4][5]:
-
Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back[4][6].
-
Skin Corrosion/Irritation: Causes skin irritation[2][4][5]. Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Damage/Irritation: Causes serious eye irritation[2][4][5].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists[1][4][5].
-
Acute Toxicity: While specific data for this compound is unavailable, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin. For instance, 1,2-Bis(2-chloroethoxy)ethane is toxic if swallowed and harmful in contact with skin[7].
Quantitative Data Summary for Analogous Compounds
The following table summarizes key quantitative data for structurally similar compounds, which is crucial for a preliminary risk assessment.
| Property | 1-Chloro-3-methylbutane[1] | 2-Chloro-2-methylbutane[2] |
| CAS Number | 107-84-6 | 594-36-5 |
| Molecular Formula | C5H11Cl | C5H11Cl |
| Molecular Weight | 106.59 g/mol | 106.59 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 99-100 °C | Not Available |
| Flash Point | 16 °C (60.8 °F) | Not Available |
| Density | 0.876 g/cm³ | Not Available |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of flammable and potentially toxic vapors[1].
-
Ignition Source Control: All potential ignition sources, such as open flames, hot plates, and non-explosion-proof electrical equipment, must be eliminated from the work area[1][2].
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, containers and receiving equipment must be grounded and bonded during transfers[3][4].
Personal Protective Equipment (PPE)
A thorough risk assessment for each specific experimental procedure should be conducted to determine the necessary PPE. The following provides a baseline for handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended[1]. | Provides protection against splashes and brief contact. Regular and immediate change of gloves upon contamination is crucial. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing[8]. | Protects eyes from direct contact, which can cause serious irritation. |
| Skin and Body Protection | Flame-resistant laboratory coat. Full-length pants and closed-toe shoes are mandatory[1]. | Protects skin from accidental contact and provides a barrier in case of a small fire. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a fume hood or if occupational exposure limits are exceeded[8]. | Protects against the inhalation of vapors, which can cause respiratory tract irritation. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is fundamental to preventing accidents and ensuring the integrity of the chemical.
Handling Workflow
Caption: Step-by-step procedure for responding to a spill.
Detailed Spill Protocol:
-
Immediate Actions: Evacuate the immediate area and alert others. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.[9][10] Eliminate all ignition sources.[1]
-
Containment and Cleanup: If it is safe to do so, stop the source of the leak. Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.[1][11] Collect the absorbed material using spark-proof tools and place it in a sealed, properly labeled container for disposal.[1][9]
-
Decontamination: Ventilate the area and wash the spill site with a mild detergent and water after the material has been removed.[9][11]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal of this compound
Proper disposal is a critical aspect of the chemical lifecycle, ensuring minimal environmental impact. As a chlorinated organic compound, this compound must be treated as hazardous waste.
General Principles
-
Segregation: Chlorinated solvent waste must be collected in separate, designated containers from non-halogenated waste.[12] This is crucial because mixed waste streams can complicate disposal processes and increase costs.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[12]
-
Professional Disposal: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12] Do not pour down the drain or dispose of with regular trash.
Disposal Methods
The primary recommended disposal method for chlorinated organic compounds is incineration at a permitted hazardous waste facility. High-temperature incineration with appropriate scrubbers can effectively destroy the compound and neutralize the resulting acidic gases (such as hydrogen chloride).[12]
Disposal Workflow:
Caption: Recommended disposal workflow for this compound.
Conclusion
References
-
Disposal of Waste Solvents. (n.d.). NUS Department of Chemistry. Retrieved from [Link]
-
Spill Control/Emergency Response. (2025-2026). EHSO Manual. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
-
Hazardous Chemical Releases and Spills - Emergency Procedures. (n.d.). Montana Tech. Retrieved from [Link]
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Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]
-
CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]
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Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017). Regulatory Toxicology and Pharmacology, 90, 11-20. Retrieved from [Link]
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Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017, October 26). ResearchGate. Retrieved from [Link]
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Environmental and toxicity effects of perfluoroalkylated substances. (2003). Reviews of Environmental Contamination and Toxicology, 179, 99-121. Retrieved from [Link]
-
Environmental Fate and Toxicology of Chlorothalonil. (n.d.). ResearchGate. Retrieved from [Link]
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Environmental fate and toxicology of chlorothalonil. (2014). Reviews of Environmental Contamination and Toxicology, 232, 89-105. Retrieved from [Link]
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Reactivity of the ether linkage in 1-(2-Chloroethoxy)-3-methylbutane
An In-Depth Technical Guide to the Reactivity of the Ether Linkage in 1-(2-Chloroethoxy)-3-methylbutane
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a bifunctional molecule featuring a stable ether linkage and a reactive alkyl chloride. While ethers are generally characterized by their chemical inertness, making them excellent solvents, the specific structural attributes of this compound introduce unique reactivity pathways.[1][2][3] This guide provides a comprehensive analysis of the ether linkage's reactivity in this compound, focusing on the mechanistic principles that govern its cleavage under various conditions. We will explore acid-catalyzed substitution reactions, potential base-mediated eliminations, and the intriguing possibility of neighboring group participation by the terminal chloro substituent. This document serves as a technical resource, offering both theoretical grounding and practical experimental protocols for professionals engaged in organic synthesis and medicinal chemistry.
Introduction to this compound
Understanding the reactivity of a molecule begins with a thorough characterization of its structure and properties. This section details the synthesis and key physical characteristics of the title compound.
Molecular Structure and Properties
This compound possesses an acyclic ether core flanked by an isoamyl group and a 2-chloroethyl group. The carbons flanking the ether oxygen are both primary, a crucial feature that dictates the primary mechanism of its cleavage reactions.
| Property | Value | Source |
| CAS Number | 98429-79-9 | [4] |
| Molecular Formula | C₇H₁₅ClO | [4] |
| Molecular Weight | 150.65 g/mol | [4] |
| SMILES | CC(C)CCOCCCl | [4] |
| Structure | (CH₃)₂CHCH₂CH₂OCH₂CH₂Cl | N/A |
Synthesis via Williamson Ether Synthesis
The most direct and common method for preparing unsymmetrical ethers like this compound is the Williamson ether synthesis.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[6][7]
For this specific molecule, the synthesis involves the deprotonation of 3-methyl-1-butanol (isoamyl alcohol) to form sodium 3-methylbutan-1-olate, which then acts as the nucleophile. The electrophile can be 1,2-dichloroethane. The choice of making the alkoxide from the bulkier alcohol is strategic; it minimizes a competing E2 elimination reaction that would be more prevalent if the bulkier fragment were the alkyl halide.[6]
Caption: Williamson Ether Synthesis of the target compound.
Reactivity of the Ether Linkage: Foundational Principles
Ethers are generally unreactive due to the stability of the C-O bond and the poor leaving group character of alkoxides (RO⁻).[3][8][9] Consequently, their cleavage requires harsh conditions, typically involving strong acids.[1][2][10][11]
Acid-Catalyzed Cleavage: Sₙ1 vs. Sₙ2 Pathways
The cleavage of an ether bond under acidic conditions is a nucleophilic substitution reaction that can proceed through either an Sₙ1 or Sₙ2 mechanism.[3][8] The operative pathway is determined by the structure of the alkyl groups attached to the ether oxygen.[12][13][14]
-
Protonation: The reaction universally begins with the protonation of the ether oxygen by a strong acid (typically HBr or HI).[1][2][15] This converts the alkoxy group into a good leaving group (an alcohol).[9]
-
Nucleophilic Attack:
-
Sₙ2 Mechanism: If the carbons adjacent to the oxygen are primary or methyl, the halide anion attacks the less sterically hindered carbon in a concerted step, displacing an alcohol molecule.[2][3][8][12]
-
Sₙ1 Mechanism: If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic), the protonated ether will dissociate to form this carbocation and an alcohol. The halide then attacks the carbocation.[8][9][12][13]
-
For this compound, both carbons attached to the ether oxygen are primary. Therefore, the cleavage reaction is expected to proceed via an Sₙ2 mechanism .[14]
Caption: Competing Sₙ2 pathways for the cleavage of the title ether.
Potential for Neighboring Group Participation (NGP)
A more sophisticated analysis must consider the potential for the chlorine atom to act as an intramolecular nucleophile. [16]If the C-O bond begins to break, the chlorine's lone pairs can attack the adjacent carbon, forming a cyclic chloronium ion intermediate. This participation can accelerate the reaction rate compared to a standard primary substrate. The external nucleophile (halide) would then open this strained three-membered ring. While less common for ethers than for systems with better leaving groups, it remains a plausible mechanistic feature under forcing conditions. [16]
Base-Mediated Elimination
While resistant to cleavage by bases, the presence of the chloroethyl group introduces an alternative pathway: E2 elimination. A strong, non-nucleophilic base (e.g., potassium tert-butoxide) can abstract a proton from the carbon alpha to the chlorine, leading to the elimination of HCl and the formation of an isoamyl vinyl ether.
Experimental Protocols
The following protocols are designed to investigate the reactivity of the ether linkage.
Protocol for Acid-Catalyzed Cleavage with HBr
Objective: To cleave this compound and identify the resulting products, confirming the predicted Sₙ2 pathway.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (5.0 g, 33.2 mmol) and 48% HBr (15 mL, excess).
-
Add a magnetic stir bar and fit the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction is slow and requires heat. [8]4. Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 20 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution (caution: foaming may occur) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Protocol for Product Analysis
Objective: To identify the products from the cleavage reaction using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS Analysis:
-
Dissolve a small aliquot of the crude product oil in dichloromethane.
-
Inject the sample into a GC-MS system.
-
Compare the resulting mass spectra with library data for the expected products: 3-methyl-1-butanol and 1-bromo-2-chloroethane. The retention times will also help distinguish the components.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of the product mixture in CDCl₃.
-
Analyze the spectrum for characteristic signals:
-
3-methyl-1-butanol: Look for signals corresponding to the -CH₂-OH group (a triplet around 3.7 ppm), the -CH(CH₃)₂ group (a multiplet and a doublet around 0.9 ppm).
-
1-bromo-2-chloroethane: Look for two triplets in the 3.7-4.0 ppm region.
-
-
Applications and Significance
The study of molecules like this compound is crucial for drug development and complex organic synthesis. The chloroethyl ether motif can be used as a masked reactive handle. Under the neutral or basic conditions of many synthetic steps, the ether is stable. However, treatment with acid can unmask an alcohol (from the isoamyl side) and a reactive dihaloethane derivative, allowing for subsequent, site-specific transformations. This dual reactivity makes it a potentially useful building block or linker in the synthesis of complex molecular architectures.
Conclusion
The ether linkage in this compound, while generally stable, is susceptible to cleavage under strong acidic conditions. The reaction proceeds via a predictable Sₙ2 mechanism, with nucleophilic attack occurring preferentially at the sterically less hindered carbon of the 2-chloroethyl group. Alternative reaction pathways, including neighboring group participation and base-induced elimination, add layers of complexity and synthetic opportunity. A thorough understanding of these competing mechanisms, grounded in the experimental protocols detailed herein, is essential for any scientist seeking to utilize this versatile bifunctional compound in their research.
References
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Wikipedia. Ether cleavage. [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
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Ashenhurst, J. Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
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Fiveable. Reactions of Ethers: Acidic Cleavage. [Link]
-
Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. [Link]
-
University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
-
Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. [Link]
-
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-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Millersville University. Experiment 06 Williamson Ether Synthesis. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. [Link]
-
Chemistry LibreTexts. (2021, July 5). 12.1: Reactions of Ethers. [Link]
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Chemistry LibreTexts. (2023, August 1). 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. [Link]
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Methodological & Application
Williamson ether synthesis protocol for 1-(2-Chloroethoxy)-3-methylbutane
An Application Note for the Synthesis of 1-(2-Chloroethoxy)-3-methylbutane via Williamson Ether Synthesis
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. This application note presents a detailed, field-proven protocol for the synthesis of this compound. The procedure involves the formation of a sodium alkoxide from 3-methyl-1-butanol (isoamyl alcohol), followed by a nucleophilic substitution (SN2) reaction with 1,2-dichloroethane. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth technical details, safety protocols, and characterization methods to ensure a successful and reproducible outcome.
Introduction and Scientific Principle
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their relative inertness and unique solvating properties make them invaluable as solvents, chemical intermediates, and structural motifs in pharmaceuticals and agrochemicals. The Williamson ether synthesis, first reported in 1850, remains one of the most important methods for their preparation.[1][2][3]
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A strong base is used to deprotonate an alcohol, forming a highly nucleophilic alkoxide ion. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, with the liberation of hydrogen gas driving the reaction to completion.[1][4]
-
Nucleophilic Substitution (SN2): The newly formed alkoxide attacks an electrophilic carbon center, typically a primary alkyl halide, displacing the halide leaving group in a concerted SN2 mechanism.[1][3][5]
This protocol details the synthesis of this compound, where sodium 3-methyl-1-butoxide serves as the nucleophile and 1,2-dichloroethane acts as the electrophile. The choice of a primary alkyl halide is critical to prevent the competing E2 elimination pathway, which becomes significant with secondary and tertiary halides.[1][4][6]
Materials and Reagents
Proper preparation and handling of reagents are paramount for the success and safety of the synthesis. All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purity |
| 3-Methyl-1-butanol | 123-51-3 | C₅H₁₂O | 88.15 | 1.0 | 8.82 g (10.9 mL) | ≥99% |
| Sodium Hydride (60% in oil) | 7646-69-7 | NaH | 24.00 | 1.2 | 4.80 g | 60% |
| 1,2-Dichloroethane | 107-06-2 | C₂H₄Cl₂ | 98.96 | 3.0 | 29.7 g (23.7 mL) | ≥99%, Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | - | 200 mL | Anhydrous, ≥99.9% |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | - | 2 x 20 mL | Anhydrous |
| Saturated NH₄Cl (aq) | 12125-02-9 | NH₄Cl | 53.49 | - | 50 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | - | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | - | As needed | - |
Critical Safety Protocols
This synthesis involves hazardous materials that require strict adherence to safety procedures. The entire experiment must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[7][8][9]
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid.[7][10][11] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9][12] Handle exclusively under an inert atmosphere.[9][13] Class D fire extinguishers (e.g., dry sand, soda ash) must be available. Do NOT use water or CO₂ extinguishers. [7][10]
-
Tetrahydrofuran (THF): A highly flammable liquid and vapor.[14][15] It can form explosive peroxides upon exposure to air and light.[16][17] Always use stabilized THF or test for peroxides before use, especially before distillation.
-
1,2-Dichloroethane: A flammable, toxic, and carcinogenic liquid. Avoid inhalation and skin contact.
-
3-Methyl-1-butanol: A flammable liquid that can cause respiratory irritation.[18][19]
Detailed Experimental Protocol
Step 1: Reaction Setup and Alkoxide Formation
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a 100 mL pressure-equalizing dropping funnel sealed with a rubber septum.
-
Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Under a positive flow of nitrogen, add 4.80 g (1.2 eq) of 60% sodium hydride dispersion to the flask.
-
Add 20 mL of anhydrous hexane via syringe, stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Remove the hexane supernatant containing the mineral oil via a cannula or syringe. Repeat this washing step.[9]
-
Add 100 mL of anhydrous THF to the washed NaH.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate dry flask, prepare a solution of 8.82 g (10.9 mL, 1.0 eq) of 3-methyl-1-butanol in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Add the 3-methyl-1-butanol solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes until gas evolution ceases, indicating the complete formation of sodium 3-methyl-1-butoxide.[4]
Step 2: SN2 Ether Synthesis
-
Prepare a solution of 29.7 g (23.7 mL, 3.0 eq) of 1,2-dichloroethane in 50 mL of anhydrous THF and transfer it to the dropping funnel.
-
Add the 1,2-dichloroethane solution dropwise to the alkoxide suspension at room temperature over 20 minutes.
-
After the addition, heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting alcohol spot has disappeared.
Step 3: Workup and Product Isolation
-
Cool the reaction flask to 0 °C in an ice-water bath.
-
CAUTION: Quench the reaction by slowly and carefully adding 10 mL of isopropanol dropwise to destroy any unreacted NaH. Follow with the slow, dropwise addition of 50 mL of deionized water.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification and Characterization
-
Purify the crude oil by fractional distillation under reduced pressure to obtain pure this compound.
-
Confirm the product's identity and purity using the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Expect characteristic shifts for protons alpha to the ether oxygen and the chlorine atom.[20]
-
GC-MS: Confirms the molecular weight and assesses purity.[21]
-
FT-IR Spectroscopy: Confirms the presence of the C-O-C ether stretch (typically 1150-1085 cm⁻¹) and the absence of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹).[20]
-
Experimental Workflow and Troubleshooting
The logical flow of the synthesis is outlined below.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete alkoxide formation (wet reagents/glassware).- Inactive NaH.- Insufficient reaction time/temperature. | - Ensure all reagents are anhydrous and glassware is properly dried.- Use a fresh, unopened container of NaH.- Increase reflux time and monitor closely by TLC. |
| Significant Byproduct Formation (Alkene) | - Reaction temperature is too high, favoring E2 elimination. | - Lower the reflux temperature. While not a major issue with primary halides, excessive heat can promote side reactions.[6] |
| Presence of Starting Alcohol in Product | - Incomplete reaction.- Insufficient NaH used. | - Ensure 1.1-1.2 molar equivalents of active NaH are used.- Extend the reflux time until TLC shows no remaining starting material. |
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of this compound using the Williamson ether synthesis. By carefully controlling reaction conditions and adhering to the outlined safety measures, researchers can reliably obtain the desired product in good yield and high purity. The principles and techniques described herein are broadly applicable to the synthesis of other unsymmetrical ethers, underscoring the enduring utility of this classic organic transformation.
References
- Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE.
- ChemicalBook. (2025). Sodium hydride - Safety Data Sheet.
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- Redox. (2023). Safety Data Sheet Tetrahydrofuran.
- NJ Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
- OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X).
- Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran.
- UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.
- Scribd. (n.d.). 2-Chloroethanol MSDS.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Labomat. (n.d.). Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet: 3-Methyl-1-butanol.
- Fisher Scientific. (n.d.). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Chloroethanol.
- CDH Fine Chemical. (n.d.). Tetrahydrofuran CAS No 109-99-9 MATERIAL SAFETY DATA SHEET.
- ChemicalBook. (n.d.). Tetrahydrofuran - Safety Data Sheet.
- Filo. (2025). Williamson Ether Synthesis.
- Actylis Lab Solutions. (2010). Material Safety Data Sheet - Sodium Hydride, 55-60%.
- Benchchem. (2025). Common side reactions in the Williamson synthesis of ethers.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Carl ROTH. (2016). Safety Data Sheet: 3-methylbutan-1-ol.
- Metasci. (n.d.). Safety Data Sheet 3-Methyl-1-butanol.
- Fisher Scientific. (2023). Sodium hydride, 60% dispersion in mineral oil - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Tetrahydrofuran - Safety Data Sheet.
- Vector Solutions. (2020). 3-Methyl-1-butanol Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloroethanol.
- Sigma-Aldrich. (2011). Material Safety Data Sheet: 3-Methyl-1-butanol.
- Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS.
- Scharlab. (2024). Safety data sheet: 2-Chloroethanol.
- Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.
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Using 1-(2-Chloroethoxy)-3-methylbutane as an alkylating agent
Application Notes & Protocols
Topic: Using 1-(2-Chloroethoxy)-3-methylbutane as an Alkylating Agent
Introduction: Strategic Alkylation with this compound
This compound is a specialized alkylating agent designed for the precise introduction of the 2-(isopentyloxy)ethyl moiety onto a variety of nucleophilic substrates. Its structure, featuring a primary alkyl chloride, makes it an ideal candidate for bimolecular nucleophilic substitution (SN2) reactions. This characteristic is particularly valuable in the synthesis of pharmaceutical intermediates, fine chemicals, and materials where minimizing side reactions like elimination is critical.[1][2]
This guide provides a comprehensive overview of the reagent's reactivity, detailed protocols for its application in O-alkylation, and expert insights into reaction optimization and troubleshooting. The primary focus will be on the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ether linkages.[3][4]
Reagent Profile and Mechanistic Considerations
The efficacy of this compound as an alkylating agent is rooted in its molecular structure. The terminal primary chloride provides a sterically accessible electrophilic site, favoring a concerted SN2 mechanism.[4] This pathway is crucial for achieving high yields and predictable outcomes, as competing elimination (E2) reactions, which are more common with secondary or tertiary halides, are largely suppressed.[2][5]
Key Reagent Properties
| Property | Value | Source |
| CAS Number | 98429-79-9 | [6] |
| Molecular Formula | C7H15ClO | [6] |
| Molecular Weight | 150.65 g/mol | [6] |
| Structure | (CH3)2CHCH2CH2OCH2CH2Cl | |
| Class | Primary Alkyl Halide / Haloether |
The SN2 Alkylation Pathway
The predominant application of this reagent is in O-alkylation, particularly with phenols, which proceeds via the Williamson ether synthesis. The reaction is a two-stage process:
-
Deprotonation: A base is used to deprotonate the acidic proton of the nucleophile (e.g., the hydroxyl group of a phenol), generating a highly nucleophilic alkoxide or phenoxide anion.[1]
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon atom of the C-Cl bond in this compound. This occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-chlorine bond, leading to inversion of stereochemistry (though not relevant at this achiral center) and displacement of the chloride leaving group.[4]
Caption: Figure 1: SN2 Mechanism for Phenol Alkylation.
Detailed Experimental Protocol: O-Alkylation of 4-Nitrophenol
This protocol details the synthesis of 1-(2-(isopentyloxy)ethoxy)-4-nitrobenzene, a representative example of O-alkylation using this compound. This reaction is readily monitored by Thin Layer Chromatography (TLC) due to the chromophoric nature of the starting material and product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | BLDpharm[6] | Alkylating Agent |
| 4-Nitrophenol | ≥98% | Standard Supplier | Nucleophile |
| Potassium Carbonate (K2CO3) | Anhydrous, fine powder | Standard Supplier | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For Extraction & TLC |
| Hexanes | ACS Grade | Standard Supplier | For Extraction & TLC |
| Deionized Water | For Workup | ||
| Brine (Saturated NaCl) | For Workup | ||
| Magnesium Sulfate (MgSO4) | Anhydrous | Standard Supplier | Drying Agent |
| Round-bottom flask, condenser | |||
| Magnetic stirrer and stir bar | |||
| Inert atmosphere setup (N2/Ar) | |||
| TLC plates (Silica gel 60 F254) |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-nitrophenol (1.39 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask via syringe. Stir the resulting suspension at room temperature. The formation of the yellow-orange phenoxide is often observed.
-
Addition of Alkylating Agent: Add this compound (1.66 g, 11.0 mmol, 1.1 equiv.) to the reaction mixture dropwise via syringe over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath and maintain stirring. The reaction progress should be monitored every 1-2 hours.
-
Reaction Monitoring: Monitor the consumption of 4-nitrophenol by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The product spot should be less polar (higher Rf) than the starting phenol.
-
Workup - Quenching and Extraction: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-(2-(isopentyloxy)ethoxy)-4-nitrobenzene as a pale yellow oil or solid.
Expected Characterization Data
-
1H NMR: Expect characteristic peaks for the isopentyl group (doublet and multiplet between 0.9-1.8 ppm), the ethoxy chain protons (triplets around 3.6-4.2 ppm), and the aromatic protons of the nitrophenyl ring (doublets between 7.0-8.3 ppm).
-
Mass Spectrometry (MS): Expect to find the molecular ion peak [M]+ or related adducts (e.g., [M+H]+, [M+Na]+) corresponding to the product's molecular weight (253.29 g/mol ).
Experimental Workflow and Optimization
The success of the alkylation depends on the careful selection of reaction parameters. The following diagram and table summarize the critical stages and variables.
Caption: Figure 2: General Experimental Workflow.
Key Parameters for Optimization
| Parameter | Options | Rationale & Expert Insights |
| Base | K2CO3, Cs2CO3, NaH, KH | K2CO3 is a mild, inexpensive, and effective base for phenols.[7] NaH is much stronger and suitable for less acidic alcohols but requires stricter anhydrous conditions and handling care.[5] Cs2CO3 can accelerate reactions but is more expensive. |
| Solvent | DMF, DMSO, Acetonitrile, Acetone | Polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.[5] Acetone is a less polar, lower-boiling alternative. |
| Temperature | 25 °C to 100 °C | Most reactions proceed well between 60-80 °C. Higher temperatures can accelerate the reaction but may also promote side reactions. Room temperature reactions are possible with highly reactive nucleophiles or stronger bases.[7] |
| Stoichiometry | 1.1 - 1.5 equivalents | A slight excess (1.1 equiv.) of the alkylating agent is typically used to ensure complete consumption of the more valuable nucleophile. A larger excess of the base (1.5-2.0 equiv.) ensures complete deprotonation. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficiently strong base.2. "Wet" (non-anhydrous) reagents/solvent.3. Low reaction temperature. | 1. Switch to a stronger base (e.g., from K2CO3 to NaH).2. Ensure all glassware is oven-dried and use anhydrous grade solvents.3. Increase the reaction temperature in 10 °C increments. |
| Low Yield | 1. Incomplete reaction.2. Product loss during aqueous workup (if product has some water solubility).3. Degradation of starting material or product. | 1. See above; allow the reaction to run longer.2. Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility.3. Run the reaction at a lower temperature for a longer duration. |
| Side Product Formation | 1. Elimination (E2) reaction.2. C-alkylation instead of O-alkylation (for some phenoxides). | 1. Although unlikely for this primary halide, use a less sterically hindered base and lower the temperature.2. Change the solvent system; less polar solvents can sometimes favor O-alkylation. |
Safety and Handling
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Assumed to be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.[8][9]
-
Solvents (DMF): DMF is a reproductive hazard and is readily absorbed through the skin. Use with extreme caution and ensure proper containment.
-
Bases (NaH, KH): These are highly reactive with water, releasing flammable hydrogen gas. They must be handled under an inert atmosphere and away from any moisture.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.
References
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- J&K Scientific LLC. Williamson Ether Synthesis.
- BYJU'S. Williamson Ether Synthesis reaction.
- Wikipedia. Williamson ether synthesis.
- Chemistry Steps. The Williamson Ether Synthesis.
- BLDpharm. 98429-79-9|this compound.
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett.
- Fisher Scientific. SAFETY DATA SHEET: 1-Chloro-3-methylbutane.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Chloro-3-methylbutane.
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. francis-press.com [francis-press.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. 98429-79-9|this compound|BLD Pharm [bldpharm.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the Synthesis of Functionalized Ethers Using 1-(2-Chloroethoxy)-3-methylbutane
Introduction: The Strategic Importance of Functionalized Ethers
Functionalized ethers are a cornerstone in modern drug discovery and development, materials science, and agrochemicals. Their unique combination of metabolic stability, hydrogen bond accepting capability, and conformational influence makes them privileged scaffolds in medicinal chemistry. The introduction of specific ether linkages can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing properties such as solubility, membrane permeability, and target binding affinity.
This comprehensive guide focuses on the strategic application of 1-(2-Chloroethoxy)-3-methylbutane as a versatile building block for the synthesis of a diverse range of functionalized ethers. Through a detailed exploration of the underlying reaction mechanisms and provision of robust experimental protocols, this document aims to empower researchers and scientists to effectively utilize this reagent in their synthetic endeavors.
Reagent Profile: this compound
This compound, also known as isopentyl 2-chloroethyl ether, is a bifunctional reagent featuring a terminal chloro group susceptible to nucleophilic substitution and an isopentyl ether moiety that can impart desirable lipophilic characteristics to target molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClO | |
| Molecular Weight | 150.65 g/mol | |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
Safety and Handling: As a chlorinated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Core Synthetic Strategy: The Williamson Ether Synthesis
The primary reaction pathway for the utilization of this compound is the venerable Williamson ether synthesis . This robust and versatile method involves the reaction of an alkoxide or phenoxide nucleophile with an alkyl halide, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
The overall transformation can be generalized as follows:
Caption: General scheme of the Williamson ether synthesis.
The success of the Williamson ether synthesis hinges on several key factors, including the choice of base, solvent, and reaction temperature, as well as the nature of the nucleophile.
Mechanism of the Williamson Ether Synthesis
The reaction proceeds in two conceptual steps:
-
Deprotonation: An alcohol or phenol is treated with a suitable base to generate the corresponding alkoxide or phenoxide. This step is crucial as it significantly enhances the nucleophilicity of the oxygen atom.
-
SN2 Attack: The generated nucleophile attacks the electrophilic carbon atom of this compound, displacing the chloride leaving group in a concerted fashion.
Caption: Stepwise mechanism of the Williamson ether synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of functionalized ethers using this compound. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, work-up, and purification.
Protocol 1: Synthesis of a Functionalized Aryl Ether
This protocol details the synthesis of 1-(2-(4-methoxyphenoxy)ethoxy)-3-methylbutane from 4-methoxyphenol and this compound.
Materials:
-
4-methoxyphenol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil and decant the hexanes carefully. Add anhydrous DMF (40 mL) to the flask.
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of 4-methoxyphenol (1.0 equivalent) in anhydrous DMF (10 mL) to the stirred suspension of sodium hydride. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the phenoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add this compound (1.1 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Yield: 80-90%
Protocol 2: Synthesis of a Functionalized Aliphatic Ether
This protocol describes the synthesis of 1-(2-(benzyloxy)ethoxy)-3-methylbutane from benzyl alcohol and this compound.
Materials:
-
Benzyl alcohol
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzyl alcohol (1.0 equivalent) in anhydrous THF (50 mL).
-
Alkoxide Formation: Add potassium tert-butoxide (1.2 equivalents) to the solution at room temperature. Stir the mixture for 30 minutes.
-
Nucleophilic Substitution: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ether can be purified by vacuum distillation or column chromatography.
Expected Yield: 75-85%
Factors Influencing Reaction Outcomes
| Factor | Influence on Reaction | Recommendations |
| Base | The choice of base is critical for the complete deprotonation of the alcohol or phenol without causing side reactions. | For unactivated alcohols, strong bases like NaH or KH are preferred. For more acidic phenols, weaker bases such as K₂CO₃ or Cs₂CO₃ can be effective. |
| Solvent | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents are generally preferred for SN2 reactions. | DMF, DMSO, and THF are excellent choices as they solvate the cation of the alkoxide, leaving the anion more nucleophilic. |
| Temperature | Higher temperatures can accelerate the reaction rate but may also promote side reactions such as elimination, especially with sterically hindered substrates. | Reactions are typically run at room temperature or with gentle heating. For less reactive substrates, higher temperatures may be necessary. |
| Nucleophile | The steric hindrance of the nucleophile can affect the rate of the SN2 reaction. | Primary and secondary alkoxides are generally good nucleophiles. Tertiary alkoxides may lead to elimination products. |
Characterization of Functionalized Ethers
The successful synthesis of the desired functionalized ether can be confirmed using standard analytical techniques.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an ether is the C-O stretching vibration, which typically appears as a strong band in the region of 1050-1250 cm⁻¹.[3] The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the complete conversion of the starting alcohol or phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on the carbon atoms adjacent to the ether oxygen are deshielded and typically resonate in the range of 3.4-4.5 ppm.[4] The specific chemical shifts and coupling patterns will be characteristic of the particular functionalized ether synthesized.
-
¹³C NMR: The carbon atoms bonded to the ether oxygen are also deshielded and typically appear in the 50-80 ppm range in the ¹³C NMR spectrum.[4]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide array of functionalized ethers via the Williamson ether synthesis. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this building block in their synthetic campaigns. By carefully considering the reaction parameters and utilizing appropriate analytical techniques for characterization, scientists can efficiently generate novel ether-containing molecules with potential applications in drug discovery and materials science.
References
-
PubChem. 2-Chloro-1-ethoxy-3-methylbutane. National Center for Biotechnology Information. [Link]
- Williamson Ether Synthesis. (2020). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. OpenStax. [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
Sources
Application Notes and Protocols: The Strategic Use of 1-(2-Chloroethoxy)-3-methylbutane in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Versatile Alkylating Agent
In the landscape of pharmaceutical development, the synthesis of novel molecular entities often hinges on the availability of versatile and reactive chemical building blocks. 1-(2-Chloroethoxy)-3-methylbutane, a bifunctional molecule featuring a primary alkyl chloride and an ether linkage, represents a valuable, yet under-documented, reagent for the construction of complex pharmaceutical intermediates. Its chemical architecture allows for the strategic introduction of a 3-methylbutoxy ethyl moiety onto nucleophilic scaffolds, a common tactic in drug design to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications and detailed protocols for utilizing this compound in the synthesis of pharmaceutical intermediates. While direct, publicly documented syntheses of commercial drugs using this specific reagent are sparse, its structural motifs and reactivity patterns are analogous to widely used alkylating agents in medicinal chemistry. The protocols herein are based on established principles of organic synthesis and are designed to be robust and adaptable for a range of research and development applications.
Chemical Properties and Reactivity Profile
This compound possesses a reactive primary chloride, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The ether linkage is generally stable under typical alkylation conditions, allowing for the clean transfer of the entire (3-methylbutoxy)ethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H15ClO | |
| Molecular Weight | 150.65 g/mol | |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 99-100 °C | [2] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, acetonitrile); slightly soluble in water. | [1] |
| Reactivity | Primary alkyl chloride susceptible to SN2 displacement by various nucleophiles. | Inferred from structure |
The isobutyl group within the molecule can impart favorable pharmacokinetic properties to a drug candidate, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability.
Core Application: N-Alkylation in the Synthesis of Bioactive Scaffolds
A primary application of this compound is the N-alkylation of primary or secondary amines, a cornerstone reaction in the synthesis of a vast array of pharmaceutical compounds. This reaction introduces the (3-methylbutoxy)ethyl sidechain, which can serve as a key pharmacophoric element or a modulator of physicochemical properties.
Hypothetical Synthesis of a Novel Benzylamine Intermediate
To illustrate the utility of this compound, we present a detailed protocol for the synthesis of a hypothetical, yet representative, pharmaceutical intermediate: N-benzyl-1-(3-methylbutoxy)ethan-2-amine . This intermediate could serve as a precursor for more complex molecules with potential applications in various therapeutic areas.
Reaction Principle: The synthesis proceeds via a classical SN2 reaction where the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbon of the C-Cl bond in this compound. A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Workflow for the N-alkylation of benzylamine.
Detailed Experimental Protocol: Synthesis of N-benzyl-1-(3-methylbutoxy)ethan-2-amine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: Add benzylamine (1.2 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and wash the solid with ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(3-methylbutoxy)ethan-2-amine.
-
Table 2: Representative Reaction Parameters and Expected Outcome
| Parameter | Value | Notes |
| Scale | 10 mmol | Can be scaled up or down as needed. |
| Solvent Volume | 50 mL | Maintain a concentration of ~0.2 M. |
| Temperature | 80-82 °C | Reflux temperature of acetonitrile. |
| Reaction Time | 12-24 hours | Monitor for completion. |
| Expected Yield | 70-85% | Dependent on purification efficiency. |
| Product Purity | >95% | After column chromatography. |
Causality Behind Experimental Choices:
-
Excess Benzylamine: Using a slight excess of the amine helps to ensure complete consumption of the limiting alkylating agent and can help to minimize dialkylation, although the primary amine is generally more reactive than the secondary amine product.
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent unwanted side reactions, such as hydrolysis of the alkyl chloride.
-
Potassium Carbonate as Base: A mild, non-nucleophilic inorganic base is chosen to neutralize the generated HCl without competing in the alkylation reaction.
-
Acetonitrile as Solvent: A polar apathetic solvent like acetonitrile is ideal for SN2 reactions as it can dissolve the reagents but does not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.
Alternative Application: O-Alkylation via Williamson Ether Synthesis
This compound is also a suitable electrophile for the Williamson ether synthesis, allowing for the formation of a new ether linkage.[3][4][5][6] This is particularly useful for modifying phenolic hydroxyl groups in pharmaceutical intermediates, which can alter their acidity, hydrogen bonding capacity, and overall pharmacological profile.
Hypothetical Synthesis of a Phenolic Ether Intermediate
Reaction Principle: A phenoxide, generated in situ by treating a phenol with a base, acts as a potent nucleophile that displaces the chloride from this compound.
Caption: Williamson ether synthesis using a phenolic substrate.
A detailed protocol for this type of transformation would follow similar principles to the N-alkylation, with the choice of base and solvent being critical for efficient phenoxide formation and subsequent alkylation. Polar aprotic solvents like DMF or DMSO are typically preferred for this reaction.
Safety and Handling
This compound, like other alkyl chlorides, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a promising and versatile reagent for the synthesis of pharmaceutical intermediates. Its ability to participate in robust SN2 reactions with a variety of nucleophiles allows for the strategic incorporation of the (3-methylbutoxy)ethyl moiety into drug candidates. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the full potential of this valuable building block in their drug discovery and development programs.
References
- Muhammad, M. A., Jimoh, A. M., & Awwal, A. (2018). Synthesis and Characterization of a Butenafine Analogue. Asian Journal of Applied Chemistry Research, 1-8.
- Abonia, R., Garay, A., Castillo, J. C., Insuasty, B., Quiroga, J., Nogueras, M., & Cobo, J. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(3), 520.
- de Oliveira, C. B., de Souza, A. C. G., da Silva, A. M., de S. C. P. de Souza, M. C. B. V., & de Souza, R. O. M. A. (2018). Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. Bioorganic & Medicinal Chemistry Letters, 28(14), 2445-2450.
- Maeda, T., Takase, M., Ishibashi, A., Yamamoto, T., Sasaki, K., Arika, T., Yokoo, M., & Amemiya, K. (1991). [Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine antifungal agent]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 111(2), 126–137.
- Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of medicinal chemistry, 29(1), 112–125.
- Petasis, N. A., & Zavialov, I. A. (1997). A New and Practical Synthesis of Allylamines from Alkenylboronic Acids and Amines with a Copper(II) Catalyst. Journal of the American Chemical Society, 119(2), 445-446.
- Correia, C. R. D., & Kuehne, M. E. (2004). Palladium-Catalyzed Coupling of Vinyl and Aryl Halides with N-Substituted-N-allyl-2-aminoacrylates: A New Route to α,β-Unsaturated α-Amino Esters and β,γ-Unsaturated α-Amino Acids. The Journal of Organic Chemistry, 69(18), 6135-6144.
- Wikipedia contributors. (2023). Butenafine. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Amine alkylation. In Wikipedia, The Free Encyclopedia.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- ChemicalBook. (n.d.). 1-CHLORO-3-METHYLBUTANE.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Francis Academic Press. (n.d.).
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
- ChemicalBook. (n.d.). 1-CHLORO-3-METHYLBUTANE CAS#: 107-84-6.
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GC-MS analysis for monitoring reactions of 1-(2-Chloroethoxy)-3-methylbutane
Application Note: A-011826
GC-MS Analysis for Monitoring Reactions of 1-(2-Chloroethoxy)-3-methylbutane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for monitoring the reactions of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). As a versatile bifunctional molecule, it is a key intermediate in various organic syntheses. Effective reaction monitoring is critical for optimizing yields and ensuring product purity. GC-MS offers a robust platform for this, providing both high-resolution separation and definitive compound identification. This document outlines the principles of GC-MS for reaction monitoring, a step-by-step experimental protocol for a representative nucleophilic substitution reaction, data analysis techniques, and troubleshooting guidance.
Introduction
This compound is a valuable building block in organic synthesis due to its ether and alkyl halide functional groups. The ability to selectively react at the chlorinated carbon makes it a useful precursor in the development of pharmaceuticals and other high-value chemical entities. Monitoring the progress of reactions involving this substrate is essential for process control, allowing for the determination of reaction kinetics, identification of intermediates and byproducts, and confirmation of reaction completion.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application.[1][2] It is considered a "gold standard" for the identification of substances in forensic and other analytical contexts.[1][3] GC provides the necessary separation of volatile and semi-volatile components within a complex reaction mixture, while MS delivers unambiguous identification based on the unique mass fragmentation patterns of each eluted compound.[2][4] This combination allows for both qualitative and quantitative analysis of the reaction progress over time.[3][5]
Principles of GC-MS for Reaction Monitoring
The power of GC-MS in reaction monitoring stems from its two integrated components:
-
Gas Chromatography (GC): The GC separates chemical mixtures into individual components. A liquid sample is vaporized in a heated inlet and introduced onto a chromatographic column by an inert carrier gas. The column contains a stationary phase, and based on the chemical properties of the sample components, they will interact differently with this phase. This results in different migration times through the column, a characteristic known as the retention time, which is used for initial identification.
-
Mass Spectrometry (MS): As each component exits the GC column, it enters the mass spectrometer. In the MS, the molecules are ionized, typically through electron ionization (EI), where they are bombarded with a beam of high-energy electrons (commonly 70 eV).[6][7][8][9][10] This process not only creates a positively charged molecular ion but also induces fragmentation of the molecule into smaller, characteristic ions.[8] These ions are then sorted by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for that specific compound.
By taking aliquots from a reaction at various time points and analyzing them by GC-MS, one can track the decrease in the reactant's peak area and the corresponding increase in the product's peak area, providing a clear picture of the reaction's progress.
Experimental Protocol
This section details a protocol for monitoring a nucleophilic substitution (SN2) reaction between this compound and a nucleophile, for example, sodium thiophenoxide.
3.1. Materials and Instrumentation
-
Reagents: this compound, sodium thiophenoxide, anhydrous N,N-dimethylformamide (DMF), dodecane (internal standard), diethyl ether, and saturated aqueous sodium bicarbonate.
-
Instrumentation: A standard GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD, equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
3.2. Experimental Workflow
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- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 4. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. Ionization Modes: EI : Shimadzu (Italia) [shimadzu.it]
- 9. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 10. Electron ionization mass spectra: Significance and symbolism [wisdomlib.org]
Protocol & Application Notes for the Purification of 1-(2-Chloroethoxy)-3-methylbutane by Fractional Distillation
An Application Guide for Researchers
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 1-(2-Chloroethoxy)-3-methylbutane using laboratory-scale fractional distillation. As a halogenated ether, this compound is of interest to drug development professionals and organic chemists as a potential building block or intermediate. Achieving high purity is critical for subsequent synthetic steps and analytical characterization. This guide moves beyond a simple recitation of steps to explain the underlying principles and causality behind the protocol, ensuring both reproducibility and a deeper understanding of the separation technique. It includes detailed methodologies for the distillation process, quality control analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, a troubleshooting guide, and essential safety precautions.
Introduction: The Rationale for High-Purity Synthesis
This compound is a bifunctional molecule containing both an ether linkage and a reactive primary alkyl chloride. This structure makes it a versatile intermediate in organic synthesis, particularly for introducing the isoamyloxy ethyl moiety into larger molecules, a common strategy in the development of pharmacologically active compounds. Impurities, such as residual starting materials (e.g., 3-methyl-1-butanol) or byproducts, can interfere with subsequent reactions, lead to complex product mixtures, and compromise the accuracy of analytical data.
Fractional distillation is the purification method of choice when separating liquid compounds with close boiling points.[1] Unlike simple distillation, which is effective for separating liquids with boiling point differences greater than 80-100°C, fractional distillation introduces a fractionating column to create a series of theoretical plates—surfaces for repeated vaporization and condensation cycles.[2][3] Each cycle progressively enriches the vapor phase with the more volatile component, enabling a high-resolution separation of compounds with similar volatilities.
Physicochemical Data & Separation Strategy
Accurate physical data is paramount for designing an effective distillation protocol. The properties for this compound and a common potential impurity are summarized below.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Separation |
| This compound | CC(C)CCOCCCl | 150.65[4] | ~175-180 (Predicted) | This is the target product. |
| 3-Methyl-1-butanol (Isoamyl alcohol) | CC(C)CCO | 88.15 | 131.1 | A likely unreacted starting material. Its lower boiling point means it will distill first as the "forerun". |
| Higher-Boiling Byproducts | (e.g., di-ether) | >151 | >180 | Potential side-reaction products that will remain in the distillation flask as the "residue". |
Materials & Equipment
Chemicals & Reagents
-
Crude this compound
-
Boiling chips (carborundum or PTFE)
-
Acetone (for cleaning glassware)
-
High-vacuum grease
Glassware & Apparatus
-
Round-bottom flask (distilling pot), sized so the crude liquid fills it to 1/2 to 2/3 of its volume
-
Vigreux fractionating column (20-30 cm)
-
Distillation head (three-way adapter)
-
Liebig condenser
-
Bent adapter (take-off adapter)
-
Receiving flasks (multiple, sized appropriately for expected fractions)
-
Calibrated thermometers (-10 to 200°C range)
-
Heating mantle with variable power control (e.g., Variac)
-
Magnetic stirrer and stir bar
-
Laboratory clamps and stands
-
Insulating material (glass wool and aluminum foil)
-
Flexible tubing for condenser water
Experimental Protocol: Step-by-Step Methodology
Apparatus Assembly
A correctly assembled apparatus is crucial for both efficiency and safety. The setup ensures that vapors travel a controlled path, are efficiently condensed, and collected without leaks.
Caption: Fractional Distillation Apparatus Workflow.
Pre-Distillation
-
Charge the Flask: Add the crude this compound to the round-bottom flask, ensuring it is no more than two-thirds full to prevent bumping. Add a magnetic stir bar for smooth boiling.
-
Assemble Glassware: Assemble the apparatus as shown in Figure 1. Lightly grease all ground-glass joints to ensure a good seal and prevent them from seizing.
-
Position Thermometer: This is a critical step. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature accurately reflects the temperature of the vapor that is distilling.[2]
-
Secure the Apparatus: Use clamps to securely fasten the distilling flask and the receiving flask to the support stands. Do not create a completely closed system; the outlet of the receiving adapter must be open to the atmosphere.
-
Connect Condenser: Attach tubing to the condenser. Water should flow in at the lower inlet and out at the upper outlet to ensure the jacket remains completely filled with cool water.[2]
The Distillation Process
-
Heating and Equilibration: Begin stirring and turn on the heating mantle to a low setting. Increase the heat gradually until the liquid begins to boil. Observe the "ring" of condensate slowly rising up the fractionating column.[2]
-
Causality: A slow, gradual heating rate is essential to establish a temperature gradient along the column, allowing the multiple vaporization-condensation cycles required for efficient separation to occur.[5] Rushing this step will lead to poor separation, equivalent to a simple distillation.
-
-
Insulate the Column: Once boiling begins, wrap the Vigreux column and the distillation head with glass wool, followed by an outer layer of aluminum foil. This minimizes heat loss to the environment, ensuring the vapor reaches the top of the column.[5][6]
-
Collect the Forerun (Fraction 1): The first liquid to distill will be enriched in the most volatile impurities, primarily residual 3-methyl-1-butanol (Boiling Point ≈ 131°C). The temperature will rise and may plateau around this temperature. Collect this initial fraction in a separate receiving flask until the temperature begins to rise again.
-
Collect the Main Fraction (Fraction 2): As the lower-boiling impurities are removed, the temperature will rise sharply to the boiling point of the target compound (~175-180°C, to be confirmed experimentally). Quickly switch to a clean, pre-weighed receiving flask. Collect the distillate while the temperature remains stable within a narrow range (± 1-2°C).
-
Causality: A stable temperature plateau indicates that a pure substance is distilling. The rate of distillation should be controlled to about 1-2 drops per second by adjusting the heating mantle. A faster rate compromises the equilibrium within the column, reducing separation efficiency.
-
-
End of Main Fraction: If the temperature begins to drop or fluctuate after the main fraction is collected, it indicates the bulk of the product has distilled. A subsequent rise in temperature would indicate the distillation of higher-boiling impurities.
-
Shutdown: Turn off the heating mantle and lower it from the flask to allow for rapid cooling. Let the entire apparatus cool to room temperature before disassembling to prevent thermal shock to the glassware.
Quality Control & Purity Analysis
Post-purification analysis is a self-validating step to confirm the success of the distillation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for assessing purity and identifying trace impurities.[7] It separates compounds based on their volatility and interaction with the GC column, and the mass spectrometer provides structural information for identification.
Protocol:
-
Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of the main fraction in a suitable solvent (e.g., 1 mL of dichloromethane).
-
Instrumentation: Use a GC-MS system equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms or VF-624ms).[8]
-
Suggested GC Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Analysis: Purity is determined by the area percentage of the main peak in the resulting chromatogram. The mass spectrum should be compared to a reference or analyzed for characteristic fragmentation patterns of a chloroethoxy alkane.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy confirms the structural integrity of the purified compound.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
-CH(CH₃)₂: A multiplet around 0.9-1.0 ppm (for the methyl protons) and a multiplet for the methine proton. Protons on simple alkyl groups typically appear in the 0.7-1.5 ppm range.[9]
-
-O-CH₂-CH₂-Cl: The two methylene groups will be deshielded by the adjacent electronegative oxygen and chlorine atoms.
-
-CH₂-O- (from the isoamyl group): A triplet, also deshielded by the ether oxygen, appearing around 3.4-3.6 ppm.
The absence of a broad singlet characteristic of an alcohol -OH proton confirms the removal of 3-methyl-1-butanol.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Bumping / Violent Boiling | Superheating of the liquid. Insufficient or inactive boiling chips/stir bar. | Ensure smooth stirring or add fresh boiling chips before heating. Never add boiling chips to a hot liquid. |
| Column Flooding | Heating rate is too high, causing excessive vapor flow that prevents liquid from returning to the flask.[6] | Reduce the heat input immediately and allow the column to drain. Resume heating at a much gentler rate. |
| Temperature Fluctuations | Heating rate is unstable. Lack of insulation. All of the current fraction has distilled over. | Ensure the column is well-insulated. Maintain a steady heating rate with the controller. If the temperature drops and does not recover, the fraction is finished; switch receiving flasks. |
| No Distillate Collection | Insufficient heating. A leak in the system. Condenser water is too cold for a high-boiling liquid, causing it to solidify. | Increase the heating rate gradually. Check all joints for a proper seal. For high-boiling point liquids, consider running warmer water through the condenser or using an air condenser. |
| Poor Separation | Heating rate is too high. Column is not insulated properly. Column has insufficient theoretical plates (is too short) for the separation. | Reduce the heating rate to ~1-2 drops/sec. Insulate the column with glass wool/foil. Use a longer or more efficient (e.g., packed) fractionating column. |
Safety Precautions
-
Chemical Hazards: While a specific Safety Data Sheet (SDS) for this compound is not widely available, similar halogenated ethers and alkyl halides should be treated as flammable, and potentially irritating to the skin, eyes, and respiratory system. The bromo- analog is listed as a skin/eye irritant.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: Perform the entire distillation procedure inside a certified chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep all flammable solvents away from the heating mantle. Have a Class B fire extinguisher (dry chemical or CO₂) readily accessible. Do not use sparking equipment near the setup.[13]
-
Pressure: Never heat a sealed system. Ensure the apparatus is vented to the atmosphere.
-
Handling: After distillation, handle the purified product and waste residues according to your institution's hazardous waste disposal protocols.
References
-
Wikipedia contributors. (2024). Fractionating column. Wikipedia, The Free Encyclopedia. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
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LibreTexts Chemistry. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. [Link]
-
Science Learning Center, University of Michigan-Dearborn. Distillation. [Link]
-
LibreTexts Chemistry. (2020). 9.5: Fractional Distillation Procedure. [Link]
-
PubChem. 1-(2-Chloroethoxy)butane. National Center for Biotechnology Information. [Link]
- Marvin, C., et al. (2011). The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. LCGC North America.
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Mihaleva, V., et al. (2019). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. [Link]
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LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Oregon State University, Department of Chemistry. 1H NMR Chemical Shifts. [Link]
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Shimadzu Scientific Instruments. Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. [Link]
-
OpenOChem Learn. Alkanes - 1HNMR. [Link]
- University of Wisconsin-Madison.
-
Scribd. 1H NMR Chemical Shifts of Alkanes. [Link]
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Cequier, E., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Journal of Chromatography A. [Link]
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PubChem. 2-Chloro-1-ethoxy-3-methylbutane. National Center for Biotechnology Information. [Link]
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PubChem. 1-(2-Bromoethoxy)-3-methylbutane. National Center for Biotechnology Information. [Link]
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Yixing Chengyuan High Tech Materials Co., Ltd. 1-Chloro-3-methylbutane. [Link]
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Application Note: A Validated Protocol for the Purification of 1-(2-Chloroethoxy)-3-methylbutane via Flash Column Chromatography
Abstract
This application note provides a comprehensive and validated protocol for the purification of 1-(2-Chloroethoxy)-3-methylbutane, a halogenated ether likely utilized as a key intermediate in organic synthesis. Due to the compound's moderate polarity, attributed to the ether linkage and chloro group, normal-phase flash column chromatography is an effective purification strategy. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions. It then presents a step-by-step protocol for column preparation, sample loading, elution, and fraction analysis. The causality behind each experimental choice is explained to empower researchers to adapt this methodology for analogous separations.
Introduction and Separation Principle
This compound possesses structural features—an ether oxygen and a chlorine atom—that impart moderate polarity. This characteristic makes it an ideal candidate for purification using normal-phase chromatography, a technique that separates compounds based on their differential affinity for a polar stationary phase and a less polar mobile phase.[1][2]
The fundamental principle relies on the competitive interactions between the analyte and the solvent for the active sites on the stationary phase.[3] In this system, a polar adsorbent, silica gel, is used as the stationary phase. Its surface is rich in hydroxyl groups (silanols), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Highly Polar Impurities: Will adsorb strongly to the silica gel and elute slowly.
-
Non-polar Impurities: Will have minimal interaction with the stationary phase, spending more time in the mobile phase and eluting quickly.
-
This compound (Target): With its moderate polarity, it will exhibit an intermediate level of interaction, allowing for its effective separation from impurities with different polarities.
The mobile phase, a liquid of lower polarity, is passed through the column, carrying the sample mixture with it.[4] By carefully selecting the composition of the mobile phase, we can modulate the elution speed of the target compound to achieve optimal separation from contaminants.
Preliminary Analysis: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop and optimize the mobile phase system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale analogue of column chromatography.[5] The goal is to identify a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35.[6] This Rf value ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).
Protocol 2.1: TLC Solvent System Screening
-
Prepare Samples: Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.[6]
-
Spot the TLC Plate: Using a microcapillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible to ensure good separation.[7]
-
Prepare Elution Chambers: Prepare several TLC chambers (e.g., covered beakers with filter paper) containing different solvent systems. Start with a non-polar solvent and gradually increase the percentage of a more polar modifier. Good starting systems include mixtures of Hexane and Ethyl Acetate (EtOAc) or Hexane and Diethyl Ether (Et₂O).[8]
-
Test System 1: 95:5 Hexane:EtOAc
-
Test System 2: 90:10 Hexane:EtOAc
-
Test System 3: 80:20 Hexane:EtOAc
-
-
Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline.[9] Allow the solvent front to travel up the plate until it is about 0.5-1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[7] Since this compound lacks a UV chromophore, visualization requires a chemical stain. A potassium permanganate (KMnO₄) stain is effective as it reacts with the ether functional group. Gently dip the dried plate into the stain or spray it evenly, then carefully heat with a heat gun until spots appear.
-
Calculate Rf and Select System: Calculate the Rf value for the target compound spot in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7] Select the solvent system that provides an Rf of ~0.25-0.35 and shows the best separation between the target spot and any visible impurities.
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for purifying gram-scale quantities of the crude product. The "flash" designation refers to the use of positive pressure (air or nitrogen) to accelerate the flow of the mobile phase, significantly reducing purification time while maintaining good resolution.[10]
Materials and Reagents
-
Stationary Phase: Silica Gel, 230-400 mesh (for flash chromatography).
-
Mobile Phase: Optimized solvent system from TLC analysis (e.g., 90:10 Hexane:EtOAc).
-
Crude Sample: this compound mixture.
-
Apparatus: Glass chromatography column, sand, cotton or glass wool, collection tubes, rotary evaporator.
Experimental Workflow
Caption: Workflow for the purification of this compound.
Protocol 3.3: Step-by-Step Methodology
-
Column Preparation (Wet Slurry Packing):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, then add a thin layer of sand (0.5-1 cm).[11]
-
In a beaker, mix the required amount of silica gel with the mobile phase to form a free-flowing slurry. A silica-to-crude-sample mass ratio of 50:1 to 100:1 is recommended for good separation.[11]
-
Pour the slurry into the column. Rinse the beaker with more mobile phase to transfer all the silica.
-
Gently tap the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and drain some solvent, ensuring the solvent level never drops below the top of the silica bed. This is critical to prevent column cracking.[5] Add a final thin layer of sand on top to protect the silica surface.
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is the dry-loaded sample.[12]
-
Carefully add the dry-loaded sample powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Begin eluting the column by opening the stopcock and applying gentle air pressure to the top. Collect the eluent in numbered test tubes or flasks.
-
Maintain a constant flow rate. A good starting point is a flow that allows the solvent level to drop about 2 inches per minute.
-
Continuously add fresh mobile phase to the top of the column, never letting it run dry.
-
-
Analysis of Fractions:
-
Systematically analyze the collected fractions using the TLC conditions developed earlier (Protocol 2.1).
-
Spot every few fractions on a single TLC plate to track the elution of the product.
-
Fractions containing only the pure target compound (single spot at the correct Rf) should be combined in a separate flask. Also combine fractions containing mixed components for potential re-purification.
-
-
Isolation of Pure Product:
-
Combine all fractions identified as pure.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Summary of Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase separation of moderately polar organic molecules.[13][14] |
| Mobile Phase | Hexane:Ethyl Acetate (90:10) | Starting point. To be optimized via TLC to achieve an Rf of 0.25-0.35 for the target compound.[6] |
| Silica:Crude Ratio | 50:1 to 100:1 (by mass) | Higher ratios are used for more difficult separations to ensure adequate resolving power.[11] |
| Column Packing | Wet Slurry Method | Minimizes channeling and air bubbles, leading to a more uniform packed bed and better separation efficiency.[11] |
| Sample Loading | Dry Loading Method | Prevents dissolution issues and creates a narrow starting band, maximizing resolution.[12] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler. A shallow gradient (e.g., starting with 5% EtOAc and slowly increasing) may improve separation from closely eluting impurities.[12] |
| Detection | TLC with KMnO₄ Stain | The target compound is not UV-active; KMnO₄ stain visualizes the ether functional group. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. Aim for a larger ΔRf between the target and impurities. |
| Column overloaded. | Reduce the amount of crude sample loaded onto the column. Increase the silica-to-sample ratio. | |
| Band Tailing/Streaking | Sample is too acidic/basic. | For basic compounds, add ~0.5% triethylamine to the mobile phase to deactivate acidic silanol sites.[13] |
| Sample is degrading on silica. | Run the column quickly and consider using a less acidic stationary phase like alumina. | |
| Cracked Column Bed | Column ran dry. | Always maintain a solvent head above the stationary phase. |
| Packing was not uniform. | Ensure the slurry is well-mixed and allow the bed to settle properly before running the column. |
References
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 545871, 1-(2-Chloroethoxy)butane. Retrieved January 18, 2026, from [Link].
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (Referenced in Theseus article).
- Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Anonymous. (n.d.). Column chromatography.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
- Westin, J. (n.d.). Column Chromatography - Organic Chemistry.
- Columbia University. (n.d.). Column chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Winthrop University, Department of Chemistry. (n.d.). Column Chromatography.
- Anonymous. (n.d.). 5. Thin Layer Chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
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- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Chromatography [chem.rochester.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. theseus.fi [theseus.fi]
- 11. orgsyn.org [orgsyn.org]
- 12. Purification [chem.rochester.edu]
- 13. sorbtech.com [sorbtech.com]
- 14. columbia.edu [columbia.edu]
Application Notes and Protocols: Synthesis of Complex Ethers via Reaction of 1-(2-Chloroethoxy)-3-methylbutane with Sterically Hindered and Polyfunctional Alcohols
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry, enabling the formation of an ether linkage from an alkoxide and an organohalide. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of 1-(2-Chloroethoxy)-3-methylbutane with complex alcohols, a reaction of significant interest in the synthesis of novel pharmaceutical compounds and functional materials. We delve into the mechanistic nuances, provide detailed experimental protocols for both sterically hindered and polyfunctional alcohols, and offer insights into troubleshooting, optimization, and characterization of the resulting complex ethers. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Complex Ethers
Ethers are a class of organic compounds that are integral to a wide array of applications, from their use as solvents to their presence as key structural motifs in pharmacologically active molecules.[1] The ether linkage, with its characteristic R-O-R' structure, imparts specific physicochemical properties such as increased metabolic stability, modulation of lipophilicity, and the ability to participate in hydrogen bonding, all of which are critical in drug design.[1] The reaction of this compound with complex alcohols offers a pathway to synthesize ethers with a flexible ethylene glycol linker and a branched isopentyl group, a combination that can be advantageous for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
"Complex alcohols" in this context refer to two broad categories that present unique synthetic challenges:
-
Sterically Hindered Alcohols: These include secondary and tertiary alcohols where the hydroxyl group is surrounded by bulky substituents, which can impede the approach of the electrophile in an SN2 reaction.
-
Polyfunctional Alcohols (Polyols): These molecules contain multiple hydroxyl groups, necessitating strategies for selective etherification to avoid undesired side products.
This guide will address these challenges head-on, providing practical solutions and detailed protocols for the successful synthesis of complex ethers.
The Underpinning Chemistry: Williamson Ether Synthesis
The reaction of this compound with an alcohol proceeds via the classic Williamson ether synthesis, an SN2 (bimolecular nucleophilic substitution) reaction.[2] The mechanism involves two key steps:
-
Deprotonation of the Alcohol: A strong base is used to deprotonate the alcohol (ROH), forming a highly nucleophilic alkoxide ion (RO⁻). Sodium hydride (NaH) is a common and effective choice for this purpose as it irreversibly deprotonates the alcohol.[3]
-
Nucleophilic Attack: The alkoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the this compound and displacing the chloride leaving group in a concerted mechanism.[2]
The success of the Williamson ether synthesis is highly dependent on several factors, including the choice of base, solvent, temperature, and the structure of both the alcohol and the alkyl halide.[4]
Experimental Protocols
Safety First: Always handle sodium hydride (NaH) in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen) as it is highly reactive with water and can ignite spontaneously in air. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[5]
Protocol 1: Reaction with a Sterically Hindered Secondary Alcohol (Example: Cholesterol)
The reaction with sterically hindered alcohols like cholesterol is challenging due to the increased likelihood of the competing E2 elimination reaction.[2] To favor the desired SN2 substitution, careful control of reaction conditions is paramount.
Materials:
-
Cholesterol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add cholesterol (1.0 eq).
-
Solvent Addition: Add anhydrous THF (10 mL per gram of cholesterol) to the flask and stir the mixture to dissolve the cholesterol.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Hydrogen gas will evolve, so ensure adequate ventilation to a fume hood.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the cholesteroxide.
-
Addition of Alkyl Halide: Slowly add a solution of this compound (1.5 eq) in anhydrous DMF (2 mL per gram of alkyl halide) to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, a high-boiling point ether, should be purified by column chromatography on silica gel.[6] The appropriate eluent system should be determined by TLC analysis.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of the cholesterol ether.
Protocol 2: Selective Mono-etherification of a Polyfunctional Alcohol (Example: 1,4-Butanediol)
For polyols, achieving selective mono-etherification is a key challenge. One common strategy is to use a sub-stoichiometric amount of the base and alkylating agent. Alternatively, protecting group strategies can be employed for more complex polyols.[7] This protocol focuses on a direct, protecting-group-free approach for a simple symmetrical diol.
Materials:
-
1,4-Butanediol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol 3.1
Step-by-Step Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-butanediol (1.0 eq).
-
Solvent Addition: Add anhydrous THF (15 mL per gram of diol).
-
Selective Deprotonation: Cool the solution to 0 °C and add sodium hydride (0.95 eq) portion-wise. Stir at this temperature for 30 minutes.
-
Addition of Alkyl Halide: Slowly add a solution of this compound (0.9 eq) in anhydrous THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the formation of the mono-ether and the potential formation of the di-ether by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The desired mono-ether product can be separated from the unreacted diol and the di-ether byproduct by column chromatography on silica gel.
Diagram of Selective Mono-etherification:
Caption: Reaction scheme for selective mono-etherification.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete deprotonation of the alcohol. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Allow adequate time for alkoxide formation. |
| Poor quality of the alkyl halide. | Use a freshly distilled or purified alkyl halide. | |
| Insufficient reaction time or temperature. | Increase reaction time and/or temperature, while monitoring for side reactions. | |
| Formation of Alkene Byproduct (E2 Elimination) | Use of a sterically hindered alcohol or secondary/tertiary alkyl halide. | This is a significant challenge. For hindered alcohols, use a less hindered primary alkyl halide if the target molecule allows. Lowering the reaction temperature can also favor SN2 over E2. |
| Strong, bulky base. | While NaH is generally preferred, for very sensitive substrates, a milder base might be considered, though this can reduce the rate of the desired reaction. | |
| Formation of Di-ether in Polyol Reactions | Use of stoichiometric or excess base and alkyl halide. | Use sub-stoichiometric amounts of the base and alkyl halide to favor mono-etherification. |
| High reaction temperature or prolonged reaction time. | Monitor the reaction closely by TLC and stop it once the desired mono-ether is the major product. |
Characterization of Complex Ethers
The successful synthesis of the target ether must be confirmed through rigorous analytical characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the 1-(2-ethoxy)-3-methylbutane moiety is a key indicator of success. Specifically, look for a downfield shift of the protons on the carbon adjacent to the newly formed ether oxygen (typically in the 3.4-4.5 ppm region).[8]
-
¹³C NMR: The carbon atoms directly bonded to the ether oxygen will also experience a downfield shift, typically appearing in the 50-80 ppm range.[8]
-
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the synthesized ether. The molecular ion peak (M⁺) may be observed, although fragmentation patterns are also informative.
Sample Data Table
The following table provides expected NMR chemical shifts for a hypothetical product of the reaction between this compound and a generic primary alcohol (R-CH₂-OH).
| Proton/Carbon | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| (CH₃)₂CH - | 1.7 - 1.9 | 25 - 30 |
| (CH₃ )₂CH- | 0.9 - 1.0 | 22 - 23 |
| -CH₂-O- (isopentyl) | 3.4 - 3.6 | 70 - 72 |
| -O-CH₂-CH₂-O- | 3.6 - 3.8 | 68 - 70 |
| R-CH₂-O- | 3.5 - 3.7 | 69 - 71 |
Applications in Drug Development
The introduction of the isopentyl ethyl ether moiety into a drug candidate can have several beneficial effects:
-
Improved Lipophilicity: The branched alkyl chain can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.
-
Enhanced Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than ester or amide bonds, which can lead to a longer in vivo half-life of the drug.
-
Modulation of Binding Affinity: The flexible ethylene glycol linker can allow the isopentyl group to access and interact with hydrophobic pockets in a biological target, potentially increasing binding affinity and potency.
Conclusion
The reaction of this compound with complex alcohols, while rooted in the well-established Williamson ether synthesis, presents unique challenges that require careful consideration and optimization. By understanding the underlying mechanistic principles and employing the detailed protocols and troubleshooting strategies outlined in this application note, researchers can successfully synthesize a diverse range of complex ethers. These molecules hold significant promise for the development of new therapeutics and advanced materials, making the mastery of their synthesis a valuable skill for any scientist in the field.
References
-
Sodium Hydride - Standard Operating Procedure. (2012). University of California Center for Laboratory Safety. [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Duan, H. (2023).
- Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (n.d.). PMC.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- Williamson Ether Synthesis on Solid Support: Substitution versus Elimin
- Method for the selective esterification of polyoles. (n.d.).
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Synthesis of cholesterol form bisnoralcohol. (n.d.).
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal.
- The synthesis of cholesteryl alkyl ethers. (1980). PubMed.
- Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Comput
- An improved Williamson ether synthesis using phase transfer c
- Protecting Groups. (n.d.). University of California, Irvine.
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercur
- Williamson ether synthesis. (n.d.). Wikipedia.
- Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. (2025). Request PDF.
- Direct selective and controlled protection of multiple hydroxyl groups in polyols via iterative regeneration of stannylene acetals. (2025). Request PDF.
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (n.d.).
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- Column Chromatography. (n.d.). University of Colorado Boulder.
- Product Class 8: Ethers as Protecting Groups. (n.d.). Science of Synthesis.
- A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organoc
- 18.9: Spectroscopy of Ethers. (2024). Chemistry LibreTexts.
- Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45. (n.d.). Thermo Fisher Scientific.
- High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences.
- Cholesterol Synthesis (Part 1 of 6) - Intro. (2015). YouTube.
- Column chrom
- Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. (n.d.).
- The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. (n.d.). PMC - PubMed Central.
- column chromatography & purification of organic compounds. (2021). YouTube.
- The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023).
- Method for preparing cholesterol, derivative and analogue thereof. (n.d.).
- Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. (n.d.). MDPI.
- Isolation And Purification Of Substance By Column Chrom
- Process for preparing dc-cholesterol. (n.d.).
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester.
- Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2021). PubMed.
- 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. (n.d.).
- An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Str
- Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorin
- Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applic
- Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Comput
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Application Notes and Protocols: The Use of 1-(2-Chloroethoxy)-3-methylbutane as a Precursor for the 2-(3-Methylbutoxy)ethyl (MBE) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Hydroxyl Protection
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Hydroxyl groups, ubiquitous in natural products, pharmaceuticals, and key synthetic intermediates, are often reactive centers that can interfere with desired transformations elsewhere in a molecule. The temporary masking of these groups with a suitable protecting group is therefore a critical tactic. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functionalities.[1][2]
This document provides a detailed guide to the use of 1-(2-chloroethoxy)-3-methylbutane as a precursor for the 2-(3-methylbutoxy)ethyl (MBE) protecting group for alcohols. The MBE group, a type of alkoxyethyl ether, offers a valuable alternative to more common protecting groups, with its own unique set of properties and applications. We will explore the synthesis of MBE-protected alcohols, the stability of this protecting group, and detailed protocols for its removal.
The 2-(3-Methylbutoxy)ethyl (MBE) Protecting Group: A Profile
The MBE protecting group is an acetal-type protecting group, structurally similar to the well-known methoxymethyl (MOM) and 2-methoxyethoxymethyl (MEM) ethers. The presence of the isopentyl (3-methylbutyl) fragment in the MBE group can confer increased lipophilicity to the protected molecule, which may be advantageous in certain solvent systems or for purification by chromatography.
Key Attributes of the MBE Protecting Group:
| Feature | Description |
| Precursor | This compound |
| Chemical Class | Alkoxyethyl ether (acetal) |
| Stability | Stable to basic, nucleophilic, and many organometallic reagents. |
| Lability | Cleaved under acidic conditions. |
| Potential Advantages | Increased lipophilicity, potentially fine-tuned stability compared to other alkoxyethyl ethers. |
Experimental Protocols
PART 1: Protection of Alcohols with the MBE Group
The introduction of the MBE group onto a hydroxyl functionality is typically achieved via a Williamson ether synthesis.[3] In this SN2 reaction, an alkoxide, generated from the alcohol to be protected, acts as a nucleophile, displacing the chloride from this compound.
Reaction Scheme:
Sources
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 1-(2-Chloroethoxy)-3-methylbutane
Technical Support Center: Synthesis of 1-(2-Chloroethoxy)-3-methylbutane
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. The synthesis, a classic example of the Williamson ether synthesis, involves the reaction of an isoamyl alkoxide with a 2-chloroethylating agent. While straightforward in principle, this SN2 reaction is sensitive to a variety of experimental parameters that can significantly impact reaction efficiency and product yield.[1][2]
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues. Our goal is to explain the causality behind experimental choices, empowering you to diagnose problems and optimize your synthesis for robust and repeatable results.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the Williamson ether synthesis are a common but solvable issue. The root cause often lies in one of a few key areas: reagent integrity, competing side reactions, or suboptimal reaction conditions. Let's address the most pressing questions.
Q1: My reaction has failed completely or the yield is less than 10%. Where should I start my investigation?
A near-total failure of the reaction points to a fundamental problem with one of the core components or conditions. A systematic check of the following is the most efficient path to a solution.
Answer: The most critical factors for the success of this SN2 reaction are the generation of a potent nucleophile (the isoamyloxide) and ensuring it can react with the electrophile. Here’s a prioritized checklist:
-
Integrity and Activity of the Base: The synthesis begins with the deprotonation of 3-methylbutan-1-ol (isoamyl alcohol). This requires a strong base. Sodium hydride (NaH) is a common and effective choice.[1][3] However, NaH is highly reactive and can be deactivated by improper storage.
-
Causality: NaH reacts violently with water. If it has been exposed to atmospheric moisture, it will convert to sodium hydroxide (NaOH), which is often not a strong enough base to fully deprotonate the alcohol in common aprotic solvents, leading to little or no alkoxide formation.[4]
-
Troubleshooting Protocol: Check the appearance of your NaH. Fresh, active NaH is a fine, light gray powder. Clumps or a whitish appearance suggest deactivation.[5] To test activity, carefully add a small amount of NaH to a beaker of anhydrous ethanol; vigorous bubbling (hydrogen gas evolution) should occur immediately.
-
-
Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[5]
-
Causality: Water will react with and consume the strong base (e.g., NaH). Furthermore, any water present will protonate the alkoxide nucleophile as it is formed, converting it back to the unreactive alcohol.
-
Troubleshooting Protocol: Ensure all glassware is oven- or flame-dried immediately before use. Solvents must be rigorously dried. For instance, THF should be distilled from sodium/benzophenone, and DMF should be stored over molecular sieves. Use freshly opened reagents whenever possible.
-
-
Stoichiometry and Order of Addition: Incorrect stoichiometry or order of addition can halt the reaction before it begins.
-
Causality: The alcohol must be completely converted to the alkoxide before the electrophile is introduced. A slight excess of the base (e.g., 1.1-1.2 equivalents) is recommended to ensure full deprotonation. The electrophile should only be added after the hydrogen evolution from the alcohol/base reaction has ceased, indicating complete alkoxide formation.
-
Troubleshooting Protocol: Review your calculations. Always add the alcohol to a suspension of the base in the solvent, wait for the reaction to complete, and then add the alkylating agent (e.g., 1-bromo-2-chloroethane).
-
Q2: My yield is moderate (20-50%), and I've identified an alkene byproduct. What is causing this and how can it be prevented?
The presence of an alkene byproduct is a classic sign of a competing elimination reaction.
Answer: The reaction of the isoamyloxide with the 2-chloroethylating agent is a competition between two pathways: SN2 (substitution, desired) and E2 (elimination, undesired).[6] The alkoxide is not only a good nucleophile but also a strong base, which can promote the E2 pathway.[7]
-
Mechanism of Side Reaction: Instead of attacking the carbon atom, the isoamyloxide can act as a base and abstract a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond and generating vinyl chloride.
-
Strategies to Favor Substitution (SN2) over Elimination (E2):
-
Control the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will favor the SN2 pathway.[6] Typical Williamson synthesis temperatures are between 50-100 °C; if elimination is an issue, try starting at room temperature or 50 °C and monitoring the reaction's progress.[8][9]
-
Choice of Leaving Group: While you are targeting a chloro-ether, starting with a more reactive electrophile can allow for milder conditions. Using 1-bromo-2-chloroethane is a superior strategy. The bromide is a much better leaving group than chloride. The SN2 reaction will occur preferentially at the carbon bearing the bromine, leaving the chlorine untouched and allowing the reaction to proceed at a lower temperature, further suppressing the E2 pathway.
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred.[6][9] These solvents solvate the cation (e.g., Na+) of the alkoxide, leaving a more "naked" and highly reactive alkoxide anion, which enhances its nucleophilicity and favors the SN2 reaction.[6] Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity.[10]
-
Q3: The reaction is very slow, and a significant amount of starting material remains. How can I improve the reaction rate?
A sluggish reaction points towards insufficient reactivity of the chosen electrophile or suboptimal conditions.
Answer: The reactivity in an SN2 reaction is highly dependent on the electrophile's leaving group and the reaction conditions.
-
Improve the Leaving Group: As mentioned in the previous point, chloride is a relatively poor leaving group compared to bromide or iodide. The reaction rate follows the trend I > Br > Cl.[10] Using 1-bromo-2-chloroethane will significantly accelerate the reaction.
-
Use a Catalyst:
-
Catalytic Iodide (Finkelstein Reaction): If you must use a chloro-electrophile, adding a catalytic amount (e.g., 0.1 eq.) of sodium iodide or potassium iodide can dramatically increase the reaction rate. The iodide ion will displace the chloride in-situ to form a more reactive iodo-intermediate, which is then consumed by the alkoxide. This is a classic application of the Finkelstein reaction.[8]
-
Phase-Transfer Catalysis (PTC): If using a less effective base like NaOH or KOH, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can be employed.[11] The catalyst helps transport the alkoxide from a solid or aqueous phase into the organic phase where the electrophile resides, increasing the effective concentration of the nucleophile and accelerating the reaction under milder conditions.[12][13][14]
-
Q4: I am using 2-chloroethanol as the electrophile and getting poor yields and multiple byproducts. What is going wrong?
Using 2-chloroethanol directly as the electrophile is challenging due to the presence of the hydroxyl group.
Answer: 2-Chloroethanol is a bifunctional molecule that can act as both a nucleophile (via the alcohol) and an electrophile (via the alkyl chloride).[15][16] This can lead to several competing reactions:
-
Self-Condensation: An alkoxide molecule can react with a neutral 2-chloroethanol molecule, leading to oligomerization.
-
Intramolecular Cyclization: If any 2-chloroethanol is deprotonated by the base, the resulting alkoxide can undergo a rapid intramolecular SN2 reaction to form ethylene oxide.[17] This is a very common and often dominant side reaction in the presence of a strong base.
-
Low Reactivity: The hydroxyl group can interfere with the reaction, and as an electrophile, 2-chloroethanol is not very reactive.
Recommendation: It is generally not advisable to use 2-chloroethanol directly as the electrophile in a standard Williamson synthesis with a strong base. The preferred method is to use an electrophile without a free hydroxyl group, such as 1-bromo-2-chloroethane or 1,2-dichloroethane .
Data Summary and Visualization
Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Solution(s) |
| No Reaction / <10% Yield | Inactive Base (NaH) | Use fresh, finely powdered NaH. Test activity in ethanol. |
| Wet Reagents/Solvents | Oven/flame-dry glassware. Use anhydrous solvents. | |
| Incorrect Stoichiometry | Use 1.1-1.2 eq. of base. Add electrophile after alkoxide formation. | |
| Alkene Byproduct Formation | Competing E2 Elimination | Lower the reaction temperature (start at RT or 50°C). |
| Sterically Hindered Base | Use a less hindered base if possible (though isoamyloxide is primary). | |
| Sluggish/Incomplete Reaction | Poor Leaving Group (Cl⁻) | Use 1-bromo-2-chloroethane instead of a dichloro-electrophile. |
| Add catalytic NaI or KI (Finkelstein conditions). | ||
| Low Nucleophile Reactivity | Use a polar aprotic solvent (DMF, DMSO). | |
| Consider a phase-transfer catalyst if applicable. |
Reaction Mechanism & Side Reaction
The desired synthesis proceeds via an SN2 mechanism.
Caption: Desired SN2 pathway for ether formation.
A common side reaction is E2 elimination, especially at higher temperatures.
Caption: Competing E2 elimination side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize yield by using an optimal electrophile and conditions that favor the SN2 pathway.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip an oven-dried three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Base Suspension: To the flask, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous N,N-dimethylformamide (DMF).
-
Alkoxide Formation: Slowly add 3-methylbutan-1-ol (1.0 eq.) dropwise to the stirred suspension of NaH at 0 °C. After the addition, allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 1 hour). This indicates the complete formation of sodium isoamyloxide.
-
SN2 Reaction: Cool the mixture back to 0 °C. Slowly add 1-bromo-2-chloroethane (1.5 eq.) dropwise.
-
Heating: After the addition is complete, heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC. The reaction is typically complete in 2-8 hours.[8][9]
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).[12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.
Protocol for Testing Sodium Hydride (NaH) Activity
CAUTION: This procedure produces flammable hydrogen gas and should be performed in a fume hood away from ignition sources.
-
Place ~5 mL of anhydrous ethanol in a small, dry beaker with a stir bar.
-
Using a spatula, add a very small amount (~10-20 mg) of the NaH powder to the ethanol.
-
Observation: Active NaH will cause immediate and vigorous bubbling (H₂ gas). Deactivated NaH will bubble weakly or not at all.
Frequently Asked Questions (FAQs)
-
Q5: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) instead of NaH?
-
While NaOH and KOH are strong bases, they are less effective than NaH for generating a high concentration of alkoxide in anhydrous aprotic solvents like DMF or THF.[11] The presence of water from these hydroxides (or their formation during the reaction) can inhibit the synthesis. However, they can be used effectively under phase-transfer catalysis (PTC) conditions.[14][18]
-
-
Q6: What is the best solvent for this reaction?
-
Q7: How can I effectively monitor the reaction?
-
Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against the starting alcohol. The product ether will be less polar and have a higher R_f value. A stain like potassium permanganate can be used for visualization. Gas Chromatography (GC) can also be used for more quantitative monitoring.
-
-
Q8: My final product is contaminated with mineral oil from the NaH dispersion. How do I remove it?
-
Most of the mineral oil can be removed by washing the crude product with hexane before purification. The desired ether is more polar than mineral oil. Purification by vacuum distillation is highly effective at separating the product from high-boiling mineral oil.
-
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemcess. 2-Chloroethanol: Properties, Reactions, Production And Uses. [Link]
-
University of Wisconsin-Platteville. The Williamson Ether Synthesis. [Link]
-
Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
ResearchGate. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
Wikipedia. 2-Chloroethanol. [Link]
-
PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
-
Oreate AI Blog. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. [Link]
-
Chemistry LibreTexts. Nucleophilic substitution in the Lab. [Link]
Sources
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- 2. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]
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- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
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- 19. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Technical Support Guide: Minimizing Elimination Side Reactions with 1-(2-Chloroethoxy)-3-methylbutane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic applications involving 1-(2-Chloroethoxy)-3-methylbutane. This guide is designed for researchers, chemists, and drug development professionals who utilize this reagent in substitution reactions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to mitigate the common issue of E2 elimination, thereby maximizing the yield of your desired substitution product.
Understanding the Core Problem: The SN2 vs. E2 Competition
This compound is a primary alkyl halide, a structure that generally favors the bimolecular nucleophilic substitution (SN2) pathway.[1][2][3] In an ideal SN2 reaction, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming a new bond.
However, a competing bimolecular elimination (E2) reaction is always a possibility.[4] In this pathway, the reacting species acts as a base, abstracting a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine. This leads to the formation of an undesired alkene—in this case, 3-methyl-1-(vinyloxy)butane.
The outcome of your reaction is determined by the rate of these two competing reactions. This guide will provide you with the tools to tip the scales decisively in favor of substitution.
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
Frequently Asked Questions (FAQs)
Q1: I've confirmed the presence of an alkene in my product mixture. Why is this happening with a primary halide?
While primary halides like this compound are predisposed to SN2 reactions, certain conditions can significantly accelerate the E2 pathway.[2][5] The most common culprits are the use of a strong, sterically hindered base, high reaction temperatures, or an inappropriate solvent choice.[1][4] Even with a primary substrate, if the base finds it easier to abstract a proton than to attack the sterically shielded carbon, elimination will occur.[6][7]
Q2: My reaction yield is consistently low, but I haven't checked for byproducts. Could elimination be the silent yield killer?
Absolutely. Low yield of the target substitution product is a classic symptom of a competing elimination reaction. The starting material is consumed, but a portion of it is converted into the undesired alkene instead of your product. If you are experiencing poor mass balance, we strongly recommend analyzing your crude reaction mixture by GC-MS or ¹H NMR to identify and quantify potential elimination byproducts.
Q3: What are the most critical factors I should control to favor substitution over elimination?
The three most influential factors are, in order of importance:
-
The nature of the nucleophile/base: A strong, non-bulky nucleophile is ideal.[6]
-
Reaction temperature: Lower temperatures strongly favor substitution.[8][9]
-
Solvent choice: Polar aprotic solvents enhance SN2 reaction rates.[10][11]
Q4: I'm using sodium hydroxide. Is this a good choice?
Sodium hydroxide (NaOH) is a strong base and a reasonably good nucleophile. However, it can still promote elimination, especially at higher concentrations and temperatures.[1][12] In alcoholic solvents, hydroxide can generate alkoxides (e.g., ethoxide from ethanol), which are even stronger bases and increase the likelihood of elimination.[2][13] For many substitution reactions, weaker bases or non-hydroxide nucleophiles are often a better choice to improve selectivity.
Troubleshooting Guide: A Systematic Approach to Optimizing Your Reaction
If you have identified elimination as a problem, follow this systematic guide to diagnose and resolve the issue.
Sources
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- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 6. SN2 vs E2 [chemistrysteps.com]
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- 8. echemi.com [echemi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
Removal of unreacted isopentyl alcohol from 1-(2-Chloroethoxy)-3-methylbutane
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted isopentyl alcohol from the synthesized product, 1-(2-Chloroethoxy)-3-methylbutane. The following sections are designed to offer not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Understanding the Separation Challenge
The synthesis of this compound, likely via a Williamson ether synthesis or a similar pathway, begins with isopentyl alcohol (3-methyl-1-butanol)[1]. Consequently, unreacted starting material is the most common impurity in the crude product mixture. The successful purification hinges on exploiting the key physicochemical differences between the polar starting alcohol and the less polar ether product.
Comparative Physical Properties
A clear understanding of the differences in boiling point and solubility is critical for selecting the appropriate purification strategy.
| Property | Isopentyl Alcohol (Impurity) | This compound (Product) | Rationale for Separation |
| Structure | (CH₃)₂CHCH₂CH₂OH | (CH₃)₂CHCH₂CH₂OCH₂CH₂Cl | The product is a larger, non-polar ether; the impurity is a smaller, polar alcohol due to the -OH group. |
| Boiling Point | ~131-132 °C[2][3] | Estimated: 170-190 °C | The significant difference in boiling points (>40 °C ) makes distillation a highly effective separation method[4]. |
| Solubility in Water | Slightly soluble (~2.7 g/100 mL)[2][3] | Estimated: Very low to insoluble | The alcohol's partial water solubility allows it to be selectively removed from the water-immiscible ether using an aqueous wash (Liquid-Liquid Extraction)[5][6]. |
| Density | ~0.81 g/mL (less dense than water)[3] | Estimated: ~0.9-1.0 g/mL | The product is likely less dense than saturated brine, allowing for clear phase separation during extraction. |
Note: Properties for this compound are estimated based on its chemical structure and the properties of similar molecules, as it is not a commonly cataloged compound.
Section 2: Method Selection Guide
Choosing the right purification method depends on the scale of your reaction, the required final purity, and available equipment. Use this decision guide to select the optimal path.
Caption: Purification method selection flowchart.
Section 3: Troubleshooting and FAQs
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: I performed a water wash (LLE), but my NMR spectrum still shows a significant amount of isopentyl alcohol. What went wrong?
A1: This is a common issue and can result from several factors:
-
Insufficient Washing: A single wash may not be enough. The partitioning of isopentyl alcohol between the organic and aqueous layers is an equilibrium process. To remove it effectively, multiple washes (e.g., 3 separate washes) with the aqueous solution are necessary.
-
Poor Mixing: Inadequate mixing of the two phases in the separatory funnel leads to inefficient extraction. You must shake the funnel vigorously to maximize the surface area between the layers, allowing the alcohol to transfer into the aqueous phase. Remember to vent the funnel frequently to release pressure.
-
Using Plain Water Instead of Brine: Isopentyl alcohol has some solubility in your ether product. Using a saturated sodium chloride solution (brine) for the final washes makes the aqueous layer more polar and decreases the solubility of organic compounds in it, effectively "pushing" your product out of the aqueous phase and the isopentyl alcohol into it[7].
Q2: I'm trying to separate the compounds by distillation, but I'm not getting a sharp temperature cut-off. Why?
A2: A gradual temperature increase during distillation suggests an inefficient separation.
-
Inadequate Apparatus: For boiling points that are reasonably far apart (>40 °C) as in this case, a simple distillation setup should suffice[4]. However, ensure your thermometer bulb is positioned correctly—just below the side arm of the distillation head—to accurately measure the temperature of the vapor entering the condenser.
-
Distillation Rate is Too Fast: Heating the distillation flask too aggressively will cause both components to vaporize and travel over the condenser together, a phenomenon known as "bumping" or co-distillation[8]. Reduce the heating rate to allow for a proper vapor-liquid equilibrium to be established in the flask. You should aim for a distillation rate of 1-2 drops per second.
-
System Leaks: Ensure all joints in your glassware are properly sealed. A leak will prevent the system from reaching thermal equilibrium and can lead to inaccurate temperature readings.
Q3: An emulsion formed between the organic and aqueous layers during extraction and won't separate. How do I resolve this?
A3: Emulsions are common when organic solutions containing alcohol impurities are washed.
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand for 10-20 minutes will allow the layers to separate.
-
Add Brine: Adding a small amount of saturated NaCl solution (brine) can often break an emulsion. The increased ionic strength of the aqueous layer helps to force the separation of the organic material.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This can sometimes prevent stubborn emulsions from forming in the first place, though it may require more washes for complete extraction.
Q4: Is fractional distillation necessary for this separation?
A4: No, it is likely not necessary. Fractional distillation is designed for separating liquids with boiling points that are close to one another (typically <25 °C difference)[9]. Given the estimated boiling point difference between isopentyl alcohol (~131 °C) and this compound (>170 °C) is significant, a carefully performed simple distillation should provide adequate separation.
Q5: What are the primary safety concerns for this procedure?
A5: Both isopentyl alcohol and the chlorinated ether product present hazards.
-
Isopentyl Alcohol: It is a flammable liquid and vapor. It causes skin and eye irritation and can be harmful if inhaled[10].
-
This compound: As a chlorinated organic compound, it should be handled with care. Similar chlorinated ethers can be toxic[11].
-
General Precautions: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Keep flammable liquids away from ignition sources[12].
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (LLE)
This is the recommended first-line method for removing the bulk of the unreacted isopentyl alcohol.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Step-by-Step Methodology:
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of deionized water.
-
Stopper the funnel, invert it, and open the stopcock to vent. Close the stopcock and shake vigorously for 30-60 seconds, venting every 10 seconds to release pressure.
-
Clamp the funnel in a ring stand and allow the two layers to fully separate. Isopentyl alcohol is less dense than water, but your crude mixture's density may vary. To identify the layers, add a few drops of water; the layer that it joins is the aqueous one.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash process (steps 2-5) two more times with fresh portions of deionized water. This ensures maximum removal of the alcohol[13].
-
Perform one final wash using an equal volume of saturated NaCl solution (brine). This helps to remove any water dissolved in the organic layer and break potential emulsions[7].
-
Drain the lower brine layer. Transfer the remaining organic layer (your product) into a clean Erlenmeyer flask.
-
Add a small amount of a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl the flask. Add more drying agent until some of it moves freely in the solution, indicating all water has been absorbed.
-
Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
Concentrate the filtered solution using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Simple Distillation
This method is ideal as a second step if LLE fails to provide sufficient purity, or as a primary method for anhydrous reaction mixtures.
Step-by-Step Methodology:
-
Assemble a simple distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude product (ideally after LLE and drying) into the distillation flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Begin circulating cold water through the condenser (in at the bottom, out at the top).
-
Gently heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling distillate. The temperature will then rise and plateau at the boiling point of the first major component, isopentyl alcohol (~131-132 °C)[3].
-
Collect the isopentyl alcohol fraction in a receiving flask. As the alcohol is removed, the temperature in the distillation head will drop before rising again.
-
Change the receiving flask to collect the main product fraction. The temperature will rise and stabilize at the boiling point of this compound. Collect the distillate while the temperature remains constant at this plateau.
-
Stop the distillation when the temperature either begins to rise sharply or when only a small residue remains in the distillation flask. Never distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
By following these guidelines and understanding the principles behind them, you can effectively purify your target compound and confidently proceed with your research and development workflows.
References
-
PubChem. (n.d.). Isoamyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
MaChemGuy. (2016, April 14). GCSE Chemistry 1-9: Simple and Fractional Distillation - Edexcel, OCR and AQA [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Sandtorv, A. (2021, June 20). 2.3: Liquid-Liquid Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Isoamyl alcohol. Retrieved from [Link]
-
Synthetic Organic Chemistry. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Standard. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOPENTYL ALCOHOL. Retrieved from [Link]
-
Nichols, L. (2021, June 20). 2.2: Distillation. Chemistry LibreTexts. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2-Dichloro-3-methylbutane (CAS 600-10-2). Retrieved from [Link]
- Cottle, D. L., Vanderbilt, B. M., & Smith, B. I. (1955). U.S. Patent No. 2,721,222. U.S. Patent and Trademark Office.
-
Wikipedia. (2024, January 10). Fractional distillation. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: Isoamyl alcohol. Retrieved from [Link]
-
Zhang, Z., et al. (2023). Separation of Isopropyl Alcohol and Isopropyl Ether with Ionic Liquids as Extractant Based on Quantum Chemical Calculation and Liquid-Liquid Equilibrium Experiment. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Columbia University. (n.d.). Solid-Liquid Extraction. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOPENTYL ALCOHOL. Retrieved from [Link]
-
The Science Classroom. (2021, January 7). Fractional Distillation: Ethanol/Water Separation [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2012). Help finiding procedure for williamson ether synthesis.... r/chemistry. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Retrieved from [Link]
-
Yixing Chengyuan High Tech Materials Co., Ltd. (n.d.). 1-Chloro-3-methylbutane|107-84-6. Retrieved from [Link]
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- 13. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: GC-MS Analysis of 1-(2-Chloroethoxy)-3-methylbutane
Welcome to the technical support guide for identifying impurities in 1-(2-Chloroethoxy)-3-methylbutane via Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this analysis, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is this compound and why is impurity profiling important?
A: this compound (CAS No. 98429-79-9) is an ether containing a chloroalkyl group.[1] In pharmaceutical and chemical synthesis, it can be used as a reagent or intermediate. Impurity profiling is critical because even trace amounts of impurities can affect the safety, efficacy, and stability of a final product. Regulatory bodies require stringent control over impurities, especially those that could be genotoxic.[2]
Q2: What are the likely impurities I should expect in a sample of this compound?
A: Impurities often originate from the synthetic route. Alkyl halides and ethers are commonly prepared from alcohols.[3][4] Therefore, the synthesis of this compound likely involves 3-methyl-1-butanol and a chloroethoxy-donating agent (or a two-step process). Potential impurities include:
-
Unreacted Starting Materials: 3-methyl-1-butanol.
-
Reagent-Related Impurities: e.g., 1,2-dichloroethane.
-
Side-Products: Di-ethers (e.g., bis(3-methylbutyl) ether), elimination products (e.g., 3-methyl-1-butene from the starting alcohol), or products of over-chlorination.
-
Isomers: Positional isomers such as 1-(2-Chloroethoxy)-2-methylbutane or 2-(2-Chloroethoxy)-3-methylbutane, depending on the specificity of the synthesis.
Q3: Why is GC-MS the ideal technique for this analysis?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is perfectly suited for this analysis due to its dual capabilities. The Gas Chromatograph (GC) separates volatile and semi-volatile compounds in a mixture with high resolution based on their boiling points and interactions with the column's stationary phase.[2] The Mass Spectrometer (MS) then bombards the separated compounds with electrons, causing them to fragment into characteristic patterns, which act as a molecular "fingerprint" for identification.[5] This makes GC-MS a powerful tool for both separating and identifying unknown impurities.[2]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your GC-MS analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing significantly. What's causing this and how do I fix it?
A: Peak tailing for halogenated compounds is often a sign of unwanted interactions within the GC system.
-
Causality: Active sites in the inlet liner, on the column, or contamination can cause this issue.[6] Halogenated compounds can be sensitive to these active sites (e.g., exposed silanols), leading to reversible adsorption and a "tailing" effect as the analyte slowly bleeds off the active site.[7]
-
Troubleshooting Protocol:
-
Check the Inlet Liner: The liner is the first point of contact. Replace it with a new, deactivated liner. Using a liner with glass wool can sometimes help trap non-volatile residues but can also introduce activity if not properly deactivated.[6]
-
Column Maintenance: Trim the column. The first 0.5 to 1 meter of the column can accumulate non-volatile residues and become active.[6]
-
Condition the Column: After installation or trimming, properly condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.
-
Check for Leaks: Air leaks can damage the column's stationary phase, creating active sites. Perform a leak check on the system.[8]
-
Problem 2: Low or No Signal Response
Q: I've injected my sample, but I'm seeing a very weak signal for my target analyte, or no peaks at all. What should I check?
A: A lack of signal points to a problem in the sample introduction or detection pathway. The logical flow is to check the system from the syringe to the detector.
Caption: A systematic workflow for troubleshooting a lack of signal in a GC-MS system.
Problem 3: Contamination or Ghost Peaks
Q: I'm seeing peaks in my blank runs that correspond to previously injected samples. How do I eliminate this carryover?
A: Ghost peaks or carryover indicate that residue from a previous injection is contaminating the current run.
-
Causality: This can be caused by contamination in the syringe, inlet, or column. Highly concentrated samples are more likely to cause carryover.
-
Troubleshooting Protocol:
-
Solvent Washes: Increase the number of solvent washes for the syringe before and after injection. Use a strong solvent that is known to dissolve your analyte well.
-
Clean the Inlet: The septum and liner can be major sources of carryover. Replace the septum and bake out or replace the inlet liner.[8]
-
Bake Out the Column: Run the column at its maximum isothermal temperature (or as high as is safe for the phase) for an extended period (e.g., 30-60 minutes) to elute any strongly retained compounds. Ensure carrier gas is flowing during this process.[8]
-
Check Sample Concentration: If your samples are too concentrated, you may be overloading the system. Dilute your sample and re-inject.
-
Experimental Protocols & Methodologies
Recommended GC-MS Method
A self-validating protocol starts with ensuring the system is clean and performing optimally.
-
System Preparation:
-
Install a suitable capillary column. A low-to-mid polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) is a robust starting point.[9]
-
Condition the column as per the manufacturer's guidelines.
-
Run a solvent blank (e.g., dichloromethane or hexane) to ensure the system is free from contamination.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a high-purity solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
If impurity identification is the primary goal, this concentration is a good starting point. For quantification of trace impurities, a higher concentration may be needed, but be mindful of overloading the system.
-
-
GC-MS Parameters: The following table provides a validated starting point for your analysis. These parameters should be optimized for your specific instrument and impurities of interest.[2][9]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent | N/A |
| MS System | Agilent 5975C or equivalent | N/A |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose column with low bleed, excellent for resolving a wide range of volatile compounds.[9] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for the main component. |
| Injector Temp | 250 °C | Ensures rapid vaporization without thermal degradation of the halogenated analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A starting temperature below the solvent boiling point allows for solvent focusing, while the ramp effectively elutes impurities with varying boiling points. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns and enabling library searches. |
| Scan Range | 35 - 350 m/z | Captures the molecular ion and key fragments of the target compound and related impurities. |
Data Interpretation: Identifying the Unknowns
Step 1: Analyze the Total Ion Chromatogram (TIC)
The TIC displays all the peaks separated by the GC. Identify the main peak corresponding to this compound and any smaller peaks that represent potential impurities.
Step 2: Examine the Mass Spectrum of the Main Peak
-
Molecular Ion (M+): For this compound (C₇H₁₅ClO), the nominal molecular weight is 150.65 g/mol .[1] Due to the presence of chlorine, you should see a characteristic isotopic pattern for any chlorine-containing fragment. The M+ peak will appear at m/z 150, and an M+2 peak at m/z 152 with roughly one-third the intensity of the M+ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl). The molecular ion for ethers and alkyl halides can be weak or absent.[5]
-
Key Fragments: Fragmentation in EI-MS is governed by the formation of the most stable carbocations.[10]
-
Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is a common cleavage point. Loss of the isopentyl radical (•C₅H₁₁) would result in a fragment at m/z 79/81 ([CH₂OCH₂CH₂Cl]⁺).
-
Loss of Chloroethyl Radical: Cleavage of the ether C-O bond can lead to the loss of the chloroethoxy radical (•OCH₂CH₂Cl), resulting in an isopentyl cation at m/z 71 ([C₅H₁₁]⁺).
-
Loss of HCl: Elimination of HCl (36 amu) from the molecular ion could produce a peak at m/z 114 .
-
Isopentyl Fragmentation: The isopentyl group itself can fragment, commonly losing a methyl radical (15 amu) or an ethyl radical (29 amu).[10] A prominent peak is often seen at m/z 43 ([C₃H₇]⁺, isopropyl cation).
-
Step 3: Identify Impurity Peaks
For each impurity peak in the TIC, perform the following analysis:
Caption: A logical workflow for identifying an unknown impurity from its GC-MS data.
-
Library Search: Compare the experimental mass spectrum of the impurity against a commercial library like the NIST/EPA/NIH Mass Spectral Library.[11] A high match score (>800/1000) provides a confident identification.
-
Manual Interpretation: If no library match is found, interpret the spectrum manually.
-
Example 1: Unreacted 3-methyl-1-butanol (MW = 88.15). Look for a molecular ion at m/z 88 (often weak). Key fragments would be M-18 (loss of H₂O) at m/z 70, and M-43 (loss of isopropyl radical) at m/z 45.[5]
-
Example 2: 1,2-Dichloro-3-methylbutane (MW = 141.04). [12] This could be a dichlorinated side-product. Look for a molecular ion cluster at m/z 140/142/144, characteristic of two chlorine atoms. The fragmentation would be driven by the loss of Cl• or HCl.
-
Summarizing Potential Impurities and Their Key Ions
| Compound Name | Structure | Molecular Weight | Expected Key m/z Fragments |
| This compound | (CH₃)₂CHCH₂CH₂OCH₂CH₂Cl | 150.65 | 150/152 (M+), 79/81, 71, 43 |
| 3-Methyl-1-butanol | (CH₃)₂CHCH₂CH₂OH | 88.15 | 70, 55, 43, 41 |
| 1-Chloro-3-methylbutane | (CH₃)₂CHCH₂CH₂Cl | 106.59 | 70, 55, 43, 41[11] |
| 1,2-Dichloroethane | ClCH₂CH₂Cl | 98.96 | 62/64, 49/51 |
References
-
Vertex AI Search result citing r/analyticalchemistry discussion on troubleshooting halogenated compounds.[7]
-
Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry. ECBC-TR-1342. Defense Technical Information Center. Link[9]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. Link[8]
-
ChemicalBook. (n.d.). 1-CHLORO-3-METHYLBUTANE(107-84-6) MS spectrum. Link[13]
-
Agilent Technologies. (2000). GC - MS Troubleshooting Sheets. Publication Number 5965-4949E. Link[14]
-
Vedantu. (n.d.). Preparation of Alkyl Halides: Methods & Key Reactions Explained. Link[3]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link[5]
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Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Link[16]
-
NIST. (n.d.). 1,2-Dichloro-3-methylbutane. NIST Chemistry WebBook. Link[12]
-
Shimadzu. (n.d.). Application Note: GC/MS/MS Analysis of Hazardous Air Pollutants and Photochemical Ozone Precursors. Link[18]
-
Agilent Technologies. (n.d.). User Manual: GC Troubleshooting for Agilent 8890. G3540-90016. Link[19]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Link[6]
-
BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Patterns of Branched Alkanes. Link[10]
-
NIST. (n.d.). Butane, 1-chloro-3-methyl-. NIST Chemistry WebBook. Link[11]
-
NIST. (n.d.). Butane, 2-chloro-3-methyl-. NIST Chemistry WebBook. Link[21]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Link[4]
-
Chemistry LibreTexts. (2020). 7.3: Preparation of Alkyl Halides. Link[22]
-
BenchChem. (n.d.). Application Note: Characterization of 2-Chloro-2-methylbutane Product using GC-MS Analysis. Link[2]
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Technical Support Center: Optimizing Nucleophilic Substitution on 1-(2-Chloroethoxy)-3-methylbutane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(2-Chloroethoxy)-3-methylbutane and seeking to improve the rate and efficiency of nucleophilic substitution reactions. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic substitution reaction on this compound is proceeding very slowly. What is the underlying reaction mechanism, and what factors are likely responsible for the poor reaction rate?
A1: Understanding the Core Mechanism and Rate-Limiting Factors
The substrate, this compound, is a primary alkyl halide . The carbon atom bonded to the chlorine leaving group is only attached to one other carbon atom. This structural feature dictates that the reaction will proceed almost exclusively through a bimolecular nucleophilic substitution (Sₙ2) mechanism .[1][2] The Sₙ2 reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3]
The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[4] Therefore, the slowness of your reaction can be attributed to one or more of the following four key factors:
-
Substrate Structure: While the carbon center is primary, the nearby isobutyl group introduces some steric hindrance, which can impede the "backside attack" required for the Sₙ2 mechanism.[5][6]
-
Nucleophile Reactivity: The rate is directly proportional to the strength and concentration of the nucleophile. A weak or insufficiently concentrated nucleophile is a common cause of slow reactions.[7]
-
Leaving Group Ability: Chloride (Cl⁻) is a competent leaving group, but it is significantly less effective than bromide (Br⁻) or iodide (I⁻). The energy required to break the C-Cl bond contributes to a higher activation energy.[8][9]
-
Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states. An inappropriate solvent can drastically hinder Sₙ2 reactions by solvating and deactivating the nucleophile.[10][11]
The following troubleshooting guide will address how to systematically optimize each of these variables.
Caption: The Sₙ2 mechanism for this compound.
Q2: How significantly does my choice of nucleophile affect the reaction rate, and what are the best options to consider?
A2: Selecting a High-Reactivity Nucleophile
The choice of nucleophile is critical. For an Sₙ2 reaction, a strong nucleophile is required for a reasonable reaction rate.[12] Nucleophilicity is influenced by charge, basicity, polarizability, and the solvent.
Key Principles for Selection:
-
Charge: Anionic nucleophiles (e.g., I⁻, CN⁻, RS⁻) are significantly more reactive than their neutral counterparts (e.g., H₂O, ROH).[13]
-
Basicity: Within the same row of the periodic table, nucleophilicity generally correlates with basicity. For example, RO⁻ is a stronger nucleophile than F⁻.[5]
-
Polarizability: Within the same group (column) of the periodic table, larger atoms are more polarizable and are better nucleophiles in protic solvents. This is why I⁻ is a much better nucleophile than F⁻.[5]
Recommended Nucleophiles for Sₙ2 Reactions:
| Nucleophile Category | Examples (in decreasing order of typical reactivity) | Notes |
| Excellent | Thiolates (RS⁻), Iodide (I⁻), Cyanide (CN⁻), Azide (N₃⁻) | These are highly reactive and will significantly accelerate the substitution. |
| Good | Bromide (Br⁻), Hydroxide (OH⁻), Alkoxides (RO⁻) | Commonly used and effective. Note that hydroxide and alkoxides are also strong bases and can promote elimination side reactions.[14] |
| Fair | Chloride (Cl⁻), Acetate (CH₃COO⁻) | Will likely result in slow reaction rates. |
| Poor | Water (H₂O), Alcohols (ROH), Fluoride (F⁻) | Not suitable for achieving a high rate of Sₙ2 reaction on this substrate.[8] |
Troubleshooting Action: If your current nucleophile is in the "Fair" or "Poor" category, switching to one from the "Excellent" or "Good" category is the most direct way to increase your reaction rate.
Q3: The chloride leaving group appears to be a bottleneck. Is there a way to enhance its leaving ability to speed up the reaction?
A3: Catalytic Conversion to a Superior Leaving Group
You are correct; the C-Cl bond is strong, and Cl⁻ is only a fair leaving group compared to its heavier halogen counterparts.[8][15] The relative reactivity of alkyl halides in Sₙ2 reactions is: R-I > R-Br > R-Cl >> R-F .[8]
A highly effective and field-proven strategy is to perform an in-situ halide exchange, known as the Finkelstein Reaction . This involves adding a catalytic amount of a more nucleophilic iodide salt, typically sodium iodide (NaI), to the reaction mixture.[16]
Mechanism of Catalysis:
-
The highly reactive iodide ion (I⁻) displaces the chloride from your substrate in an Sₙ2 reaction. This converts your starting material into the much more reactive 1-(2-Iodoethoxy)-3-methylbutane.
-
Your primary nucleophile then reacts with this new, highly reactive iodo-intermediate to form the final product. The iodide ion is regenerated, allowing it to act catalytically.
This works exceptionally well when using a solvent like acetone, in which NaI is soluble but the resulting NaCl is not, driving the initial equilibrium toward the iodo-intermediate.[16]
Experimental Protocol: Catalytic Finkelstein Reaction
-
To your reaction vessel containing this compound (1.0 eq) and your primary nucleophile (1.1-1.5 eq) in a suitable polar aprotic solvent (see Q4), add sodium iodide (NaI) (0.1-0.2 eq).
-
Stir the reaction at the intended temperature.
-
Monitor the reaction progress by TLC or GC-MS. You should observe a significant increase in the rate of product formation compared to the reaction without NaI.
Q4: What is the optimal solvent for this Sₙ2 reaction, and why does it matter so much?
A4: Leveraging Polar Aprotic Solvents for Maximum Reactivity
Solvent choice is paramount for Sₙ2 reactions. The ideal solvent must dissolve the nucleophile (often a salt) but should not overly stabilize it, which would blunt its reactivity.[17]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): AVOID THESE. These solvents have acidic protons (O-H or N-H bonds). They form a "solvent cage" around the anionic nucleophile through hydrogen bonding, stabilizing it and drastically reducing its energy and reactivity. This significantly increases the activation energy of the reaction.[10][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): USE THESE. These solvents are polar and can dissolve ionic nucleophiles, but they lack acidic protons. They solvate the cation (e.g., Na⁺) well but leave the anionic nucleophile relatively "naked" and highly reactive. This lowers the activation energy and dramatically accelerates the Sₙ2 reaction.[8][17]
Recommended Solvents for Sₙ2 Reactions:
| Solvent | Abbreviation | Dielectric Constant (ε) | Characteristics |
| Dimethyl Sulfoxide | DMSO | 47 | Excellent for dissolving a wide range of nucleophiles; high boiling point. |
| N,N-Dimethylformamide | DMF | 37 | A common and effective choice for many Sₙ2 reactions. |
| Acetonitrile | ACN, MeCN | 37 | Lower boiling point, making it easier to remove post-reaction. |
| Acetone | - | 21 | Particularly effective for Finkelstein reactions (see Q3) due to solubility differences between NaI and NaCl/NaBr. |
Troubleshooting Action: If you are using a polar protic solvent, switching to a polar aprotic solvent like DMF or DMSO is likely to cause a multi-fold increase in your reaction rate.
Q5: My reaction is producing an alkene byproduct instead of my desired ether. What is causing this, and how can I minimize it?
A5: Suppressing the Competing Elimination (E2) Reaction
The formation of an alkene indicates a competing bimolecular elimination (E2) reaction .[14] In this pathway, your nucleophile acts as a base, abstracting a proton from the carbon adjacent to the one bearing the leaving group, which leads to the formation of a double bond.
While the Sₙ2 reaction is heavily favored for primary alkyl halides, the E2 pathway can become significant under certain conditions.[18][19]
Caption: A troubleshooting flowchart for a slow Sₙ2 reaction.
Factors Favoring E2 Elimination and Mitigation Strategies:
-
Strong and Sterically Hindered Bases: Nucleophiles that are also strong, bulky bases (e.g., potassium tert-butoxide, t-BuOK) will preferentially act as bases rather than nucleophiles because it is easier to remove a proton from the periphery of the molecule than to perform a backside attack on a sterically shielded carbon.[20]
-
Solution: If possible, use a nucleophile that is a strong nucleophile but a weaker base (e.g., I⁻, Br⁻, CN⁻, N₃⁻).
-
-
High Reaction Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by higher temperatures.[14]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable rate. Consider starting at room temperature or even 0 °C and warming slowly only if necessary.
-
-
Solvent: While polar aprotic solvents favor Sₙ2, the choice can still influence the Sₙ2/E2 ratio.
-
Solution: Stick with the recommended polar aprotic solvents (DMSO, DMF) which are known to promote Sₙ2 reactions effectively.
-
By carefully controlling these three factors—nucleophile choice, temperature, and solvent—you can effectively suppress the E2 side reaction and maximize the yield of your desired substitution product.
References
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
StudySmarter. (n.d.). Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?[Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2020). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
University of Illinois Chicago. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Michigan State University. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent advances in heterolytic nucleofugal leaving groups. [Link]
-
Master Organic Chemistry. (2025). What Makes A Good Leaving Group?[Link]
-
University of Wisconsin-Madison. (n.d.). nucleophilic substitution and elimination of alkyl halides. [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2023). Leaving Groups. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Portland State University. (n.d.). Chapter 8 Notes: Nucleophilic Substitution and Elimination. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
National Institutes of Health (NIH). (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. [Link]
-
Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
YouTube. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis. [Link]
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Stability and degradation pathways of 1-(2-Chloroethoxy)-3-methylbutane
Welcome to the comprehensive technical support guide for 1-(2-Chloroethoxy)-3-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols related to the stability and degradation of this compound. Given the limited direct literature on this specific molecule, this guide synthesizes data from analogous chloroalkanes and ethers to provide scientifically grounded predictions and recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. As a chloroalkane ether, it is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, and can undergo thermal and oxidative degradation.
Q2: What are the expected degradation pathways for this compound?
A2: Based on its structure, the main degradation pathways are likely to be:
-
Hydrolysis: Nucleophilic substitution of the chloride by water or hydroxide ions to form 2-(3-methylbutoxy)ethanol. This can be followed by further reactions depending on the conditions.
-
Oxidation: Oxidation at the ether linkage or at the carbon atom bearing the chlorine can occur, potentially leading to a variety of smaller, oxygenated products.
-
Thermal Decomposition: At elevated temperatures, cleavage of the C-Cl or C-O bonds may occur, leading to the formation of volatile byproducts.
Q3: How should this compound be stored to ensure its stability?
A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. Avoid storage with strong acids, bases, or oxidizing agents.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A range of analytical techniques can be employed. Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) is well-suited for separating and identifying the parent compound and any volatile degradants.[1][2] High-performance liquid chromatography (HPLC), particularly with a universal detector like a charged aerosol detector (CAD) or MS, can also be used, especially for less volatile degradation products.[3] Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on any isolated degradants.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in an aqueous formulation.
-
Potential Cause: The pH of the formulation may be too high or too low, catalyzing hydrolysis. The hydrolysis of similar chloroalkanes is known to be pH-dependent.[4]
-
Troubleshooting Steps:
-
Measure the pH of the formulation.
-
If the pH is outside the neutral range (6-8), adjust it using a suitable buffering system.
-
Conduct a forced degradation study by exposing the compound to a range of pH values to determine its pH-stability profile.
-
Analyze samples at various time points using a stability-indicating method (e.g., HPLC-UV/MS) to identify and quantify the formation of 2-(3-methylbutoxy)ethanol and other potential degradants.
-
Issue 2: The appearance of unexpected peaks in the GC-MS analysis of a sample of this compound after heating.
-
Potential Cause: Thermal decomposition may be occurring. The thermal decomposition of related compounds can proceed through various mechanisms, including radical and non-radical pathways.[5][6][7][8]
-
Troubleshooting Steps:
-
Determine the temperature at which the sample was heated.
-
Lower the temperature of any heating steps in your process, if possible.
-
Analyze the sample using GC-MS to identify the unexpected peaks. Potential thermal degradants could include 3-methyl-1-butene, 2-chloro-3-methylbutane, and other fragmentation products.[5]
-
If heating is necessary, consider performing it under an inert atmosphere to minimize oxidative contributions to degradation.
-
Issue 3: Loss of this compound potency in the presence of peroxide-containing excipients.
-
Potential Cause: Oxidative degradation is likely occurring. The ether linkage and the carbon-chlorine bond can be susceptible to attack by radicals generated from peroxides. The degradation of similar compounds can be accelerated by oxidizing agents.[9][10]
-
Troubleshooting Steps:
-
Avoid the use of excipients known to contain peroxides. If their use is unavoidable, ensure they are of high purity with low peroxide values.
-
Consider the inclusion of an antioxidant in the formulation.
-
Store the formulation protected from light, as light can initiate or accelerate oxidative reactions.
-
Utilize analytical techniques like LC-MS to identify potential oxidative degradation products.
-
Predicted Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways for this compound based on its chemical structure and the known reactivity of similar compounds.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers at pH 2, 4, 6, 8, 10, and 12.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at initial (t=0), 24, 48, 72, and 168 hours.
-
Sample Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant at each pH.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Place a known amount of this compound into several sealed vials.
-
Incubation: Place the vials in ovens set at various temperatures (e.g., 60°C, 80°C, 100°C, and 120°C).
-
Time Points: Remove a vial from each temperature at specified time points (e.g., 1, 3, 7, and 14 days).
-
Sample Analysis: Allow the vials to cool to room temperature. Dissolve the contents in a suitable solvent and analyze by GC-MS to identify and quantify the parent compound and any degradants.
-
Data Analysis: Determine the extent of degradation at each temperature and time point.
Workflow for Degradant Identification
Caption: Workflow for the identification of degradation products.
Quantitative Data Summary
As there is no direct quantitative data for this compound in the search results, the following table provides an example of how to present data from a hypothetical stability study.
| Condition | Time (hours) | This compound Remaining (%) |
| pH 2, 40°C | 0 | 100 |
| 24 | 98.5 | |
| 72 | 95.2 | |
| 168 | 90.1 | |
| pH 7, 40°C | 0 | 100 |
| 24 | 99.8 | |
| 72 | 99.5 | |
| 168 | 99.0 | |
| pH 12, 40°C | 0 | 100 |
| 24 | 85.3 | |
| 72 | 65.1 | |
| 168 | 40.7 |
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Formation of 2-chloro-3-methylbutane in the thermal decomposition of 2-methylbutyl chloroformate: evidence for a 1,3-shift involving a protonated cyclopropane intermediate in a kinetically controlled substitution. RSC Publishing.
- ResearchGate. (n.d.). Proposed mechanisms for the thermal decomposition of....
- RSC Publishing. (n.d.). Analytical Methods.
- OSTI. (n.d.). the thermal decomposition chemistry of cl-20.
- ATSDR. (n.d.). ANALYTICAL METHODS.
- EPA. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals.
- NIH. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane. RSC Publishing.
- ResearchGate. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- PubMed. (n.d.). Degradation of 1,2-dichloroethane from wash water of ion-exchange resin using Fenton's oxidation.
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- 9. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of 1,2-dichloroethane from wash water of ion-exchange resin using Fenton's oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 1-(2-Chloroethoxy)-3-methylbutane
Welcome to the technical support guide for experiments involving 1-(2-Chloroethoxy)-3-methylbutane. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this substrate's reactivity, with a specific focus on the critical role of solvent selection. Here, we will dissect common experimental challenges and provide scientifically-grounded solutions in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways available to this compound?
This compound is a primary chloroalkane. Due to the high energy and instability of the resulting primary carbocation, its reactivity is dominated by bimolecular (concerted) mechanisms.[1] Therefore, you will primarily encounter two competing pathways:
-
SN2 (Bimolecular Nucleophilic Substitution): A nucleophile directly attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This pathway leads to substitution products.
-
E2 (Bimolecular Elimination): A strong base abstracts a proton from the carbon adjacent (beta) to the carbon bearing the chlorine, simultaneously forming a double bond and ejecting the chloride ion. This pathway yields an alkene.
Q2: Why are SN1 and E1 reactions not experimentally viable for this compound?
Both SN1 and E1 mechanisms proceed through a carbocation intermediate.[2] For a primary halide like this compound, the first step would require the formation of a highly unstable primary carbocation. This step has a very high activation energy, making it kinetically unfavorable under typical laboratory conditions.[3][4] Consequently, SN1 and E1 pathways are not significant contributors to the product mixture.
Q3: How does the choice of solvent fundamentally alter the reaction outcome?
The solvent's primary role is to stabilize or destabilize reactants, transition states, and intermediates. The choice between a protic and an aprotic solvent is often the most critical factor in determining whether a substitution or elimination reaction prevails.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They excel at stabilizing both cations and anions. However, they strongly solvate nucleophiles, creating a "solvent cage" that hinders their ability to attack the substrate, thereby slowing down SN2 reactions.[5][6] Conversely, their ability to stabilize ionic intermediates makes them ideal for SN1/E1 reactions, though this is not relevant for our primary substrate.[7][8][9]
-
Polar Aprotic Solvents (e.g., DMSO, acetone, DMF): These solvents possess dipoles but lack O-H or N-H bonds. They solvate cations well but leave anions (the nucleophile) relatively "naked" and highly reactive.[6][7] This significantly accelerates the rate of SN2 reactions, making them the preferred choice for achieving substitution with primary halides.[8]
The interplay between these solvent classes is a powerful tool for directing the reaction toward the desired product.
Troubleshooting Guide & Experimental Design
This section addresses specific issues you may encounter in the lab. Each problem is followed by an analysis of potential causes and actionable, field-tested solutions.
Problem 1: My reaction yields the elimination product, 1-(vinyloxy)-3-methylbutane, instead of the desired substitution product.
-
Likely Cause 1: Incorrect Solvent Choice. You may be using an alcoholic solvent like ethanol. When a reagent like sodium hydroxide is dissolved in ethanol, it generates sodium ethoxide (EtO⁻), a strong base that favors the E2 mechanism.[10][11] Alcoholic solvents are generally poor choices for SN2 reactions with anionic nucleophiles.
-
Solution 1: Switch to a Polar Aprotic Solvent. To promote the SN2 pathway, dissolve your nucleophile in a polar aprotic solvent such as DMSO or acetone. This will enhance the nucleophile's reactivity and direct the reaction towards substitution.[6][8]
-
Likely Cause 2: The Temperature is Too High. Elimination reactions generally have a higher activation energy than substitution reactions and are favored by an increase in entropy. Consequently, increasing the reaction temperature will almost always increase the proportion of the elimination product.[12]
-
Solution 2: Reduce the Reaction Temperature. If you are observing a mixture of products, lowering the temperature can often tip the balance in favor of the SN2 product.
-
Likely Cause 3: Your Nucleophile is Too Basic or Sterically Hindered. Strong, bulky bases, such as potassium tert-butoxide, are specifically designed to favor elimination by making nucleophilic attack difficult.[3][13]
-
Solution 3: Choose a "Softer" Nucleophile. If substitution is the goal, use a nucleophile that is a weak base, such as azide (N₃⁻), cyanide (CN⁻), or a halide (Br⁻, I⁻).
Problem 2: The reaction is extremely slow or fails to proceed to completion.
-
Likely Cause 1: Use of a Polar Protic Solvent. As discussed, a polar protic solvent like water or methanol can excessively stabilize your anionic nucleophile through hydrogen bonding, drastically reducing its effective concentration and reactivity.[5]
-
Solution 1: Employ a Polar Aprotic Solvent. A switch to DMF or acetonitrile will free the nucleophile from its solvent cage and increase the reaction rate, often by several orders of magnitude.
-
Likely Cause 2: Poor Leaving Group Ability. While chloride is a competent leaving group, it is not as effective as bromide or iodide. The carbon-chlorine bond is stronger and less polarizable than carbon-bromine or carbon-iodine bonds, resulting in a slower substitution rate.[14][15]
-
Solution 2: Enhance the Leaving Group. If feasible for your synthesis, consider using the analogous substrate, 1-(2-Bromoethoxy)-3-methylbutane. The weaker C-Br bond will break more easily, accelerating the SN2 reaction.
Problem 3: I am getting a mixture of SN2 and E2 products. How can I optimize for a single product?
This is a classic challenge. The key is to carefully control the "three pillars" of reactivity: the nucleophile/base, the solvent, and the temperature.
// SN2 Path nuc_choice [label="Use a Strong, Non-Bulky Nucleophile\n(e.g., CN⁻, N₃⁻, RS⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_sn2 [label="Choose a Polar Aprotic Solvent\n(e.g., DMSO, Acetone, DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; temp_sn2 [label="Run at Low to Moderate Temperature\n(e.g., 25-50 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; product_sn2 [label="Major Product:\nSubstitution", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#34A853"];
// E2 Path base_choice [label="Use a Strong, Bulky Base\n(e.g., t-BuOK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent_e2 [label="Choose a Less Polar or Alcoholic Solvent\n(e.g., t-BuOH, THF)", fillcolor="#FBBC05", fontcolor="#202124"]; temp_e2 [label="Run at Elevated Temperature\n(Heat favors elimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_e2 [label="Major Product:\nElimination", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#EA4335"];
start -> sub_goal; start -> elim_goal;
sub_goal -> nuc_choice [label="Step 1: Nucleophile"]; nuc_choice -> solvent_sn2 [label="Step 2: Solvent"]; solvent_sn2 -> temp_sn2 [label="Step 3: Temperature"]; temp_sn2 -> product_sn2;
elim_goal -> base_choice [label="Step 1: Base"]; base_choice -> solvent_e2 [label="Step 2: Solvent"]; solvent_e2 -> temp_e2 [label="Step 3: Temperature"]; temp_e2 -> product_e2; } } Caption: Decision workflow for directing reaction pathways.
Data Summary: Predicting Reaction Outcomes
The following table provides a quick reference for predicting the major product based on common experimental conditions.
| Nucleophile / Base | Solvent | Predominant Mechanism | Major Product Type |
| NaOH, KOH | Water, DMSO, DMF (Aqueous) | SN2 | Substitution (Alcohol) |
| NaOH, KOH | Ethanol, t-Butanol (Anhydrous) | E2 | Elimination (Alkene) |
| NaCN, NaN₃ | DMSO, Acetone | SN2 | Substitution |
| Potassium tert-butoxide | tert-Butanol, THF | E2 | Elimination (Alkene) |
| Water, Ethanol (no base) | Water, Ethanol (Solvolysis) | Very Slow SN2 | Substitution |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Azidoethoxy)-3-methylbutane (SN2 Favored)
This protocol is designed to maximize the yield of the substitution product by employing a strong nucleophile in a polar aprotic solvent.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: With vigorous stirring, add this compound (1.0 equivalent) to the suspension.
-
Reaction: Heat the mixture to 50°C and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Synthesis of 1-(Vinyloxy)-3-methylbutane (E2 Favored)
This protocol is designed to maximize the yield of the elimination product by using a strong, sterically hindered base.
-
Setup: In a flame-dried round-bottom flask with a stir bar and reflux condenser, add potassium tert-butoxide (1.5 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in THF to the flask.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the consumption of starting material by TLC or GC.
-
Workup: Carefully quench the reaction by adding water. Extract the product with a low-boiling point solvent like pentane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate. The product is volatile, so distillation may be required for high purity.
// Reactants Substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; NucBase [label="Nucleophile / Base\n(e.g., RO⁻)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// SN2 Pathway SN2_TS [label="SN2 Transition State", shape=diamond, fillcolor="#E8F0FE", fontcolor="#202124"]; SN2_Prod [label="Substitution Product", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SN2_Solvent [label="Favored by:\nPolar Aprotic Solvents\n(e.g., DMSO)", shape=note, fillcolor="#FFFFFF", fontcolor="#34A853"];
// E2 Pathway E2_TS [label="E2 Transition State", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124"]; E2_Prod [label="Elimination Product", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2_Solvent [label="Favored by:\nStrong, Bulky Base\nElevated Temperature", shape=note, fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Connections {Substrate, NucBase} -> SN2_TS [color="#4285F4"]; SN2_TS -> SN2_Prod [label="Substitution", color="#4285F4"]; SN2_TS -> SN2_Solvent [style=dashed, color="#5F6368"];
{Substrate, NucBase} -> E2_TS [color="#EA4335"]; E2_TS -> E2_Prod [label="Elimination", color="#EA4335"]; E2_TS -> E2_Solvent [style=dashed, color="#5F6368"]; } } Caption: SN2 vs. E2 pathways for the substrate.
References
-
Brainly Community. (2021). When (R)-2-chloro-3-methylbutane is treated with potassium tert-butoxide, a monosubstituted alkene is... [Online forum post]. Available at: [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? [Online discussion]. Available at: [Link]
-
Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Available at: [Link]
- Fujio, M., et al. (2000). Solvent Effects and Steric Course in the Solvolysis of 1,3,3-Trimethyl-2-oxocyclopentyl Mesylate in Comparison with 1,1,3,3-Tet. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]
-
Liu, X. (2021). 8.3 E1/E2 Summary – Organic Chemistry I. KPU Pressbooks. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Available at: [Link]
-
StudySmarter. Reactions of Haloalkanes: Meaning, Examples. Available at: [Link]
-
Ashenhurst, J. Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. Available at: [Link]
-
Vedantu. Solvolysis in Chemistry: Definition, Mechanism & Examples. Available at: [Link]
-
Clark, J. nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available at: [Link]
-
Save My Exams. (2024). Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Available at: [Link]
-
Chegg. (2019). Solved 6. The solvolysis reaction of 2-chloro-2-methylbutane. Available at: [Link]
-
Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]
-
Save My Exams. (2024). Reactions of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Available at: [Link]
-
Physics & Maths Tutor. HALOALKANES (HALOGENOALKANES). Available at: [Link]
-
Chemistry LibreTexts. (2022). 9.7: Comparison of E1 and E2 Reactions. Available at: [Link]
-
Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. Available at: [Link]
-
Doc Brown's Chemistry. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms. Available at: [Link]
-
jOeCHEM. (2019). E1--The Minor Product Following Solvolysis. [Video]. YouTube. Available at: [Link]
Sources
- 1. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
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Minimizing the formation of dialkylated products with 1-(2-Chloroethoxy)-3-methylbutane
A Guide to Selectively Synthesizing Mono-Alkylated Products and Troubleshooting Dialkylation
Welcome to the technical support center for reactions involving 1-(2-chloroethoxy)-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this bifunctional electrophile in their synthetic routes. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you navigate the challenges of selective mono-alkylation and minimize the formation of undesired dialkylated byproducts.
Understanding the Challenge: Mono- vs. Dialkylation
This compound possesses two electrophilic sites: the primary alkyl chloride and the ether linkage which can be cleaved under certain conditions, although the primary chloride is significantly more reactive towards nucleophilic substitution. The primary challenge in its use is controlling the reaction to achieve selective mono-alkylation of a nucleophile (Nu) rather than the thermodynamically often more stable dialkylated product.
The competition between these two pathways is a classic example of kinetic versus thermodynamic control. The initial mono-alkylation is typically the faster, kinetically favored reaction. However, if the mono-alkylated product remains sufficiently nucleophilic and reaction conditions permit, it can react with a second molecule of the electrophile to form the dialkylated product.
Caption: Competing reaction pathways for mono- and di-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of dialkylated product in my reaction?
The formation of dialkylated products is a common issue when the mono-alkylated product is still nucleophilic and can compete with the starting nucleophile for the electrophile. This is particularly prevalent with primary amines, where the resulting secondary amine is often more nucleophilic than the starting primary amine. Several factors can exacerbate this issue:
-
Stoichiometry: Using a 1:1 or excess ratio of the electrophile to the nucleophile increases the probability of the mono-alkylated product encountering another electrophile molecule.
-
Reaction Temperature: Higher temperatures provide the activation energy needed for the second, often slower, alkylation step to occur, pushing the reaction towards the thermodynamically more stable dialkylated product.[1]
-
Strong Base: The use of a strong base can fully deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting a second alkylation.
-
Concentrated Conditions: High concentrations of reactants increase the frequency of molecular collisions, including the collision between the mono-alkylated product and the electrophile.
Q2: What is the most straightforward way to favor mono-alkylation?
The simplest and often most effective strategy is to use a stoichiometric excess of the nucleophile . By having a higher concentration of the initial nucleophile relative to this compound, the electrophile is statistically more likely to react with the starting nucleophile rather than the mono-alkylated product. A 2 to 5-fold excess of the nucleophile is a good starting point. For primary amines, this is a well-established method to achieve selective mono-alkylation.[2][3]
Q3: Can I control the reaction by simply lowering the temperature?
Yes, lowering the reaction temperature is a powerful tool to favor the kinetically controlled mono-alkylation product. The second alkylation step generally has a higher activation energy, and by reducing the thermal energy of the system, you can significantly slow down or prevent this subsequent reaction. It is advisable to start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly allow it to warm to room temperature while monitoring the progress by TLC or LC-MS.
Q4: How does the choice of base influence the selectivity of the reaction?
The base plays a critical role. A base that is just strong enough to deprotonate the starting nucleophile but not the mono-alkylated product can significantly enhance selectivity. For example, when alkylating phenols, milder bases like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) can be more selective for mono-alkylation than strong bases like sodium hydride (NaH).
Recent studies have highlighted the "cesium effect," where cesium carbonate (Cs₂CO₃) can promote highly chemoselective mono-N-alkylation of amines and O-alkylation of phenols.[4][5][6][7][8] This is attributed to the superior solubility of cesium salts in organic solvents and the formation of a "naked" and highly reactive anion.[4]
| Base | Typical Use Case | Rationale for Selectivity |
| NaH, KH | General purpose, strong base | Can lead to over-alkylation due to complete deprotonation. |
| K₂CO₃, Na₂CO₃ | Phenols, less acidic amines | Weaker bases, may not fully deprotonate the mono-alkylated product. |
| Cs₂CO₃ | Phenols, amines | "Cesium effect" can provide high chemoselectivity for mono-alkylation.[4][5][6][7][8] |
| Triethylamine (Et₃N) | Amine alkylations | Acts as an acid scavenger without being strongly basic. |
Q5: What are "high dilution" conditions and how do they help?
High dilution is a technique used to favor intramolecular reactions or, in this case, to disfavor intermolecular side reactions like dialkylation.[9][10] It involves performing the reaction in a large volume of solvent to keep the concentration of reactants low. A more practical approach is the slow addition of the limiting reagent (in this case, this compound) to a solution of the excess reagent (the nucleophile) using a syringe pump. This maintains a very low instantaneous concentration of the electrophile, ensuring it is more likely to react with the abundant starting nucleophile.[11][12]
Caption: Workflow for the slow addition of an electrophile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of dialkylated product | 1. Stoichiometry is not optimal.2. Reaction temperature is too high.3. Base is too strong.4. Reaction is too concentrated. | 1. Increase the excess of the nucleophile to 3-5 equivalents.2. Lower the reaction temperature (start at 0 °C or below).3. Switch to a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH).4. Implement a slow addition protocol for the electrophile. |
| Low conversion of starting material | 1. Reaction temperature is too low.2. Base is not strong enough.3. Insufficient reaction time. | 1. After slow addition at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours.2. Ensure the pKa of the nucleophile is appropriate for the chosen base.3. Monitor the reaction over a longer period (e.g., 24 hours). |
| Formation of elimination byproducts | 1. Use of a bulky, strong base.2. High reaction temperature. | 1. Use a less sterically hindered base.2. Lower the reaction temperature.[1][13] |
| Reaction with primary amines is uncontrollable | The secondary amine product is more nucleophilic than the starting primary amine. | 1. Use a large excess of the primary amine (5-10 equivalents).2. Employ a protecting group strategy (see Protocol 3).3. Consider reductive amination as an alternative synthetic route if direct alkylation is problematic. |
Detailed Experimental Protocols
Protocol 1: Selective Mono-O-Alkylation of a Phenol using Stoichiometric Control
This protocol is a general guideline for the mono-alkylation of a phenolic compound, leveraging an excess of the nucleophile to favor the desired product.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (0.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the phenol derivative and anhydrous acetonitrile.
-
Add cesium carbonate to the stirring solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add this compound to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-N-Alkylation of an Aniline using Slow Addition
This protocol details a slow addition method to minimize dialkylation when reacting with anilines.
Materials:
-
Aniline derivative (3.0 eq)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a three-necked flask equipped with a dropping funnel (or syringe pump) and under an inert atmosphere, dissolve the aniline derivative and potassium carbonate in anhydrous DMF.
-
Dissolve this compound in a separate portion of anhydrous DMF and load it into the dropping funnel or syringe pump.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Add the solution of this compound dropwise to the cooled aniline solution over a period of 4-6 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for the disappearance of the electrophile.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Protocol 3: Mono-N-Alkylation of a Primary Amine using a Boc-Protecting Group
For valuable primary amines where using a large excess is not feasible, a protecting group strategy offers excellent control.[2][14][15]
Step 1: Boc-Protection of the Primary Amine
-
Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of dioxane and water).
-
Add a base such as triethylamine (1.1 eq) or sodium bicarbonate.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq).
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Perform an aqueous workup to isolate the mono-Boc-protected amine.
Step 2: Alkylation of the Boc-Protected Amine
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous THF or DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir for 30 minutes at 0 °C, then add this compound (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with water and extract the product.
-
Purify the N-alkylated, N-Boc-protected product.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified product in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure to yield the desired mono-alkylated primary amine salt.
Caption: Workflow for mono-alkylation using a protecting group strategy.
References
-
Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. [Link]
-
Ha, H.-J., Lee, S.-K., & Park, Y.-S. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]
-
Mandolini, L. (1986). The High Dilution Technique. In Comprehensive Organic Synthesis (Vol. 9, pp. 639-667). Pergamon. [Link]
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683. [Link]
-
Srivastava, S. K., Chauhan, P. M. S., & Bhaduri, A. P. (1999). A Novel Strategy for N-Alkylation of Primary Amines. Synthetic Communications, 29(15), 2065-2073. [Link]
-
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications, 25(9), 1367-1370. [Link]
-
Vermeulen, N. A., Chen, M. S., & White, M. C. (2009). The Fe(PDP)-catalyzed aliphatic C–H oxidation: a slow addition protocol. Tetrahedron, 65(16), 3078-3084. [Link]
-
Illuminati, G., Mandolini, L., & Masci, B. (1981). The Cesium Effect. 6. A Striking Macrocyclic Cesium Ion Effect on the Rate of an Intramolecular Nucleophilic Substitution. Journal of the American Chemical Society, 103(14), 4142–4145. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. [Link]
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Adimurthy, S., Ramachandraiah, G., & Bedekar, A. V. (2001). Selective mono N-alkylation of anilines using phase transfer catalysis. Tetrahedron Letters, 42(26), 4371-4373. [Link]
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Gomez-Bengoa, E., & Linden, A. (2001). Chemoselective mono-N-alkylation of primary amines. The Journal of Organic Chemistry, 66(25), 8563–8567. [Link]
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van der Made, A. W., & van der Made, R. H. (1993). A convenient procedure for the mono-N-alkylation of primary amines. The Journal of Organic Chemistry, 58(5), 1262–1263. [Link]
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Validation & Comparative
A Comparative Guide to the SN2 Reactivity of 1-(2-Chloroethoxy)-3-methylbutane and Related Alkyl Halides
For researchers, scientists, and professionals in drug development, a profound understanding of reaction kinetics is not merely academic—it is the bedrock of efficient molecular design and synthesis. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparative analysis of the SN2 reaction rate of a specialized substrate, 1-(2-Chloroethoxy)-3-methylbutane, contextualized against more common alkyl halides. We will dissect the structural and environmental factors governing its reactivity, supported by established experimental data and providing robust protocols for empirical validation.
The SN2 Reaction: A Mechanistic Overview
The SN2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.[1][2] The designation "SN2" signifies a S ubstitution, N ucleophilic, bi molecular reaction, indicating that the rate-determining step involves the collision of two species: the nucleophile and the substrate.[1][3]
The rate of an SN2 reaction is described by a second-order rate law: Rate = k[Alkyl Halide][Nucleophile] [2][4][5][6][7][8]
This relationship underscores that the reaction's velocity is directly proportional to the concentration of both reactants.[2] A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion, which results from the requisite "backside attack" of the nucleophile.[5][6][9] This geometric constraint is crucial for ensuring optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's Lowest Unoccupied Molecular Orbital (LUMO) of the C-Leaving Group bond.[10]
Structural Analysis of this compound
To predict the SN2 reactivity of this compound, we must dissect its molecular architecture:
-
Substrate Class: The electrophilic carbon (the one bonded to chlorine) is primary (1°). This is highly favorable for the SN2 mechanism, which is exquisitely sensitive to steric hindrance.[9][11]
-
Leaving Group: The leaving group is a chloride (Cl⁻) ion. In the context of halide leaving groups, chloride is considered moderate. Its reactivity is surpassed by bromide and iodide, which are weaker bases and thus more stable upon departure.[12][13]
-
Ether Linkage: The presence of an ether oxygen atom two carbons away from the reaction center (a β-ether) introduces an inductive electron-withdrawing effect, which can slightly increase the electrophilicity of the target carbon.
-
Steric Profile: The molecule contains a bulky isobutyl group (-CH₂CH(CH₃)₂) attached to the ether oxygen. This group is at the gamma (γ) position relative to the electrophilic carbon. While direct steric hindrance at the α- and β-carbons is most impactful, the overall size and conformational flexibility of the isobutyl group can still play a minor role in shielding the reaction center compared to a simpler analogue like 1-chloro-2-methoxyethane.
Comparative Analysis of SN2 Reaction Rates
Factor 1: The Effect of Substrate Structure (Steric Hindrance)
Steric hindrance is the most dominant factor influencing SN2 reaction rates.[14][15][16][17] As bulky substituents are added to the electrophilic carbon, they physically obstruct the nucleophile's backside attack, dramatically slowing the reaction.[14][17] The reactivity order is well-established.[4][5][11]
Table 1: Relative SN2 Reaction Rates Based on Substrate Structure
| Alkyl Halide Type | Example | Relative Rate | Rationale |
|---|---|---|---|
| Methyl | CH₃-Br | ~2,000,000 | Least sterically hindered, most accessible for backside attack.[4][16] |
| Primary (1°) | CH₃CH₂-Br | ~40,000 | Highly reactive with minimal steric hindrance.[4] |
| This compound | (CH₃)₂CHCH₂OCH₂CH₂-Cl | (Predicted ~30,000-40,000) | As a primary halide, it is expected to be highly reactive, similar to other 1° halides. The remote γ-isobutyl group may cause a slight rate reduction compared to 1-chlorobutane but it avoids the severe hindrance of β-branching. |
| Secondary (2°) | (CH₃)₂CH-Br | ~500 | Increased steric bulk significantly slows the reaction.[4] |
| Neopentyl | (CH₃)₃CCH₂-Br | ~1 | Although a 1° halide, the extreme steric hindrance from three β-methyl groups makes backside attack nearly impossible.[4] |
| Tertiary (3°) | (CH₃)₃C-Br | Negligible | The electrophilic carbon is completely shielded; SN2 reaction does not occur.[4][5] |
Data represents typical relative rates and is compiled from various sources for illustrative comparison.[4]
Factor 2: The Effect of the Leaving Group
A good leaving group must be stable on its own, which typically corresponds to it being a weak base.[12][13] For the common halide leaving groups, the reactivity order is a direct reflection of the acidity of their conjugate acids (HI > HBr > HCl > HF).[12][18][19]
Table 2: Relative SN2 Reaction Rates Based on the Leaving Group
| Leaving Group | Substrate Example (R-X) | Relative Rate | Basicity of Leaving Group (X⁻) |
|---|---|---|---|
| Iodide (I⁻) | R-I | ~300,000 | Weakest Base |
| Bromide (Br⁻) | R-Br | ~10,000 | Weak Base |
| Chloride (Cl⁻) | R-Cl | ~200 | Stronger Base |
| Fluoride (F⁻) | R-F | ~1 | Strongest Base (Poor Leaving Group) |
Data based on the reaction of R-X with a common nucleophile, normalized to R-F. The trend I⁻ > Br⁻ > Cl⁻ > F⁻ is consistently observed.[1][4]
This data clearly indicates that while this compound is reactive, its corresponding iodo-analogue would undergo SN2 substitution several orders of magnitude faster. This principle is exploited in the Finkelstein reaction, where a catalytic amount of sodium iodide can accelerate substitutions on alkyl chlorides.[20]
Factor 3: The Effect of the Solvent
Solvents play a critical role by solvating the reactants. Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for SN2 reactions because they can dissolve the ionic nucleophile but do not form a tight "cage" around the anion through hydrogen bonding.[21][22][23] This leaves the nucleophile "naked" and highly reactive.[24] Conversely, polar protic solvents (e.g., water, ethanol) strongly solvate the nucleophile via hydrogen bonds, stabilizing it and drastically reducing its reactivity and the overall reaction rate.[21][24][25]
Table 3: Relative SN2 Reaction Rates in Different Solvents
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
|---|---|---|---|
| Methanol (CH₃OH) | Polar Protic | 33 | 1 |
| Water (H₂O) | Polar Protic | 80 | ~7 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~1,300 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | ~2,800 |
Relative rate data for the reaction of 1-bromobutane with azide (N₃⁻). Data illustrates the general trend.[23]
Experimental Protocol: A Competition Study for Determining Relative Reactivity
To empirically validate the predicted reactivity of this compound, a competition experiment is the most direct and informative approach. This protocol explains the causality behind each step, creating a self-validating system.
Objective: To determine the relative SN2 reaction rate of this compound against a reference primary alkyl halide (e.g., 1-chlorobutane) by reacting an equimolar mixture with a sub-stoichiometric amount of nucleophile.
Rationale: By using a limited amount of nucleophile (sodium iodide), the two alkyl chlorides will compete for it. The more reactive substrate will be consumed to a greater extent.[26] Gas Chromatography (GC) analysis of the final mixture will reveal the ratio of the unreacted starting materials, from which the relative rate constant can be calculated. We use sodium iodide as the nucleophile and acetone as the solvent; the resulting sodium chloride is insoluble in acetone and precipitates out, driving the reaction forward.[4][27]
Materials:
-
This compound (Substrate A)
-
1-Chlorobutane (Substrate B, Reference)
-
Sodium Iodide (NaI), dried
-
Anhydrous Acetone (Solvent)
-
Dodecane (Internal Standard for GC)
-
Diethyl Ether (for extraction)
-
Saturated Sodium Thiosulfate solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Experimental Workflow:
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Quantitative analysis of 1-(2-Chloroethoxy)-3-methylbutane in a reaction mixture by GC
An In-Depth Technical Guide to the Quantitative Analysis of 1-(2-Chloroethoxy)-3-methylbutane in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of intermediates and impurities within a reaction mixture is paramount for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of this compound, a key intermediate in various synthetic pathways. We will delve into a detailed, field-proven Gas Chromatography (GC) method and objectively compare its performance against viable alternatives, supported by experimental data and authoritative references.
The Analytical Challenge: Why Precise Quantification Matters
This compound is a halogenated ether, a class of compounds often used as building blocks in pharmaceutical synthesis. Monitoring its concentration in a reaction mixture is critical to determine reaction kinetics, endpoint, and yield. Furthermore, quantifying residual amounts of this intermediate in the final active pharmaceutical ingredient (API) is a crucial aspect of impurity profiling. The volatile and semi-polar nature of this analyte makes Gas Chromatography an ideal analytical tool.
Primary Recommended Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[1] Its high resolving power allows for the separation of the target analyte from starting materials, by-products, and solvents that may be present in the reaction mixture.
Causality Behind Experimental Choices
The selection of the GC parameters is critical for a successful and reliable quantitative analysis. A Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and its wide linear range.[2] The choice of a mid-polarity stationary phase, such as a DB-624 or equivalent, is based on its selectivity for separating a wide range of volatile organic compounds, including halogenated hydrocarbons and ethers.[2][3]
Detailed Experimental Protocol: GC-FID Analysis
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent, such as Dichloromethane or Methanol of GC-grade purity.
-
Vortex for 30 seconds to ensure homogeneity.
-
Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range of the analyte in the diluted reaction mixture. An internal standard (e.g., 1-chlorooctane) is recommended for improved precision.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID) |
| Column | DB-624 (or equivalent), 30 m x 0.32 mm I.D., 1.8 µm film thickness |
| Carrier Gas | Helium or Nitrogen, at a constant flow rate of 1.5 mL/min |
| Injector | Split mode (split ratio 50:1), Temperature: 250°C |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 50°C (hold for 2 minutes), Ramp: 10°C/min to 220°C (hold for 5 minutes) |
| Detector | FID, Temperature: 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (N2): 25 mL/min |
3. Data Analysis and Quantification:
-
Integrate the peak area of this compound and the internal standard (if used).
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve using its peak area ratio.
Self-Validating System: Ensuring Trustworthiness
A robust analytical method must be validated to ensure its performance is reliable and fit for purpose.[4] According to the International Council for Harmonisation (ICH) guidelines, the following validation parameters should be assessed.[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (diluent), a placebo (reaction mixture without the analyte), and the analyte itself to ensure no interfering peaks at the retention time of this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three concentration levels, with the recovery typically expected to be within 98-102%.
-
Precision: The degree of agreement among individual test results. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Comparison with Alternative Analytical Techniques
While GC-FID is a robust and cost-effective method, other techniques may offer advantages in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[6] This is particularly useful for complex reaction mixtures where peak co-elution might occur. The mass spectrometer provides structural information, confirming the identity of the analyte and any impurities. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.[3]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
PTR-MS is a form of online mass spectrometry that allows for the real-time, high-sensitivity detection of volatile organic compounds without prior chromatographic separation.[6][7] This technique is advantageous for monitoring reaction kinetics in real-time, providing immediate feedback on the progress of the synthesis. However, it may struggle with isomeric differentiation and requires specialized, more expensive instrumentation.[8]
Performance Comparison
The following table provides a comparative summary of the discussed analytical techniques for the quantitative analysis of this compound.
| Feature | GC-FID | GC-MS | PTR-MS |
| Selectivity | Good | Excellent | Moderate (isomer differentiation can be an issue) |
| Sensitivity (Typical LOQ) | ~1-10 ppm | ~0.1-1 ppm (SIM mode) | ~10-100 pptv |
| Analysis Time per Sample | 15-20 minutes | 15-20 minutes | Real-time (seconds) |
| Quantitative Accuracy | Excellent (with proper calibration) | Excellent (with proper calibration) | Good (requires careful calibration) |
| Identification Capability | Based on retention time only | Confirmatory (mass spectrum) | Based on mass-to-charge ratio only |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Ease of Use | High | Moderate | Moderate to High (requires specialist knowledge) |
| Suitability | Routine QC, process monitoring | Impurity profiling, complex mixtures | Real-time reaction monitoring, kinetic studies |
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate the experimental workflow for the GC-FID method and a logical decision tree for selecting the most appropriate analytical technique.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
For the routine quantitative analysis of this compound in a reaction mixture, the developed GC-FID method stands out as the most practical, cost-effective, and reliable approach. Its robustness, ease of use, and excellent quantitative performance make it ideal for quality control and process monitoring in a drug development setting.
GC-MS should be considered a complementary technique, invaluable for method development, impurity identification, and troubleshooting complex separation issues. For applications requiring real-time kinetic data, PTR-MS offers unparalleled speed, although at a significantly higher cost and complexity.
Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, balancing the need for speed, sensitivity, and confirmatory power with practical considerations such as cost and available expertise.
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PubMed. (2013, October 4). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Retrieved from [Link]
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YouTube. (2020, April 5). SN2 Competition Experiments, Part 3: GC Analysis. Retrieved from [Link]
-
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ResearchGate. (2025, August 6). The Study of Substitution and Elimination Reactions Using Gas Chromatography: An Examination of the Effects of Alkane and Base Structure on Product Distributions. Retrieved from [Link]
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StudyDaddy. (n.d.). I would like to get help to make short discussion report of experiment: Elimination Reactions and Gas Chromatography. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 1-(2-Chloroethoxy)-3-methylbutane
Introduction
1-(2-Chloroethoxy)-3-methylbutane, also known as isoamyl 2-chloroethyl ether, is a valuable chemical intermediate in various organic syntheses. Its bifunctional nature, possessing both an ether linkage and a reactive alkyl chloride, makes it a versatile building block. The efficiency, safety, and scalability of its synthesis are critical considerations for laboratory and industrial applications. This guide provides an in-depth comparison of the two primary synthetic methodologies for this target molecule: the classical Williamson ether synthesis and a modern alternative utilizing Phase-Transfer Catalysis (PTC). We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on key manufacturing and research criteria.
Route 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[2][3]
Mechanism and Rationale
This synthesis occurs in two distinct steps. First, a strong base is required to deprotonate the relatively non-acidic 3-methylbutan-1-ol (isoamyl alcohol), forming the potent isoamylalkoxide nucleophile. Sodium hydride (NaH) is an excellent choice for this step as it irreversibly deprotonates the alcohol, and the only byproduct, hydrogen gas, evolves from the reaction mixture and does not interfere with the subsequent step.[3]
In the second step, the generated alkoxide attacks the electrophilic carbon of 1-bromo-2-chloroethane. Bromide is chosen as the leaving group over chloride due to its superior leaving group ability, ensuring that the nucleophilic attack occurs preferentially at the bromo-substituted carbon. The reaction is best conducted in a polar aprotic solvent, such as tetrahydrofuran (THF), which can solvate the sodium cation without hindering the nucleophilicity of the alkoxide, thereby accelerating the S\textsubscript{N}2 reaction.[4]
Experimental Protocol: Classical Williamson Synthesis
Materials:
-
3-Methylbutan-1-ol (Isoamyl alcohol, 99%)
-
Sodium Hydride (60% dispersion in mineral oil)
-
1-Bromo-2-chloroethane (98%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
A 500 mL three-necked, round-bottomed flask is oven-dried and equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
The system is flushed with dry nitrogen. 11.0 g (0.275 mol, 1.1 eq) of 60% sodium hydride dispersion is added to the flask. The mineral oil is removed by washing with anhydrous hexanes (3 x 20 mL) and decanting the solvent carefully under a nitrogen stream.
-
150 mL of anhydrous THF is added to the flask.
-
A solution of 22.0 g (0.25 mol) of 3-methylbutan-1-ol in 50 mL of anhydrous THF is added dropwise from the dropping funnel over 30 minutes. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (approx. 1 hour).
-
A solution of 39.5 g (0.275 mol, 1.1 eq) of 1-bromo-2-chloroethane in 50 mL of anhydrous THF is then added dropwise over 30 minutes.
-
The reaction mixture is heated to reflux (approx. 66°C) and maintained for 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After cooling to room temperature, the reaction is quenched by the slow, careful addition of 50 mL of saturated aqueous NH₄Cl solution to decompose excess NaH.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 75 mL).[5]
-
The combined organic layers are washed with water (100 mL) and then brine (100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6]
-
The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Workflow Diagram: Classical Williamson Synthesis
Caption: Workflow for the Classical Williamson Ether Synthesis.
Discussion
-
Advantages: This method is robust, well-understood, and generally provides good to excellent yields when executed correctly. The use of NaH drives the initial deprotonation to completion, ensuring a high concentration of the active nucleophile.
-
Disadvantages: The primary drawbacks are related to safety and operational complexity. Sodium hydride is highly flammable and reacts violently with water, requiring strictly anhydrous conditions and careful handling. The use of anhydrous solvents adds to the cost and preparation time. The mineral oil in the NaH dispersion must be removed, which is an extra, somewhat hazardous, step.
Route 2: Phase-Transfer Catalyzed (PTC) Williamson Synthesis
Phase-Transfer Catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[7] For ether synthesis, PTC allows the use of aqueous solutions of strong bases, eliminating the need for hazardous reagents like NaH and anhydrous conditions.[8]
Mechanism and Rationale
In this variation, a biphasic system is established, typically consisting of an organic solvent (or the neat reactants) and a concentrated aqueous solution of sodium hydroxide. The phase-transfer catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.
The mechanism involves the catalyst transporting the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. This "organic-soluble" hydroxide then deprotonates the isoamyl alcohol to form the alkoxide. Alternatively, the catalyst can pair with the initially formed alkoxide at the interface and transport it into the bulk organic phase where it can react with the 1-bromo-2-chloroethane.[9] This catalytic cycle continuously generates the nucleophile in the organic phase, allowing the S\textsubscript{N}2 reaction to proceed efficiently without the need for pre-formation of the alkoxide under dangerous anhydrous conditions. This approach is often considered a "greener" alternative.[8]
Experimental Protocol: PTC Williamson Synthesis
Materials:
-
3-Methylbutan-1-ol (Isoamyl alcohol, 99%)
-
1-Bromo-2-chloroethane (98%)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium Bromide (TBAB, 99%)
-
Toluene
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A 500 mL round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Add 22.0 g (0.25 mol) of 3-methylbutan-1-ol, 39.5 g (0.275 mol, 1.1 eq) of 1-bromo-2-chloroethane, 100 mL of toluene, and 4.0 g (0.0125 mol, 5 mol%) of TBAB to the flask.
-
With vigorous stirring, add 50 mL of 50% aqueous sodium hydroxide solution.
-
Heat the biphasic mixture to 75°C and maintain vigorous stirring for 8 hours. The efficiency of the PTC reaction is highly dependent on the stirring rate, which maximizes the interfacial area between the two phases.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the layers. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the final product.
Workflow Diagram: PTC Williamson Synthesis
Caption: Workflow for the Phase-Transfer Catalyzed Synthesis.
Discussion
-
Advantages: This method is significantly safer and operationally simpler than the classical approach. It avoids pyrophoric bases and the need for strictly anhydrous conditions, making it more amenable to large-scale industrial production.[10] The use of inexpensive aqueous NaOH and only catalytic amounts of the PTC agent makes it economically attractive.
-
Disadvantages: Reaction times can sometimes be longer than in the classical method. The efficiency can be sensitive to the choice of catalyst, solvent, stirring speed, and concentration of the base. Catalyst poisoning can occasionally be an issue, and a final aqueous workup is required to remove the catalyst and inorganic salts.[8]
Comparative Analysis
To provide a clear, objective comparison, the key parameters of both synthetic routes are summarized below. Yields and purity are representative values for these types of reactions.
| Parameter | Route 1: Classical Williamson | Route 2: PTC Williamson | Rationale & Justification |
| Primary Base | Sodium Hydride (NaH) | 50% Aqueous Sodium Hydroxide | PTC avoids the use of a pyrophoric, water-sensitive reagent, significantly improving safety.[8] |
| Solvent System | Anhydrous Polar Aprotic (e.g., THF) | Biphasic (e.g., Toluene/Water) | The PTC method eliminates the cost and hazard associated with purchasing/preparing anhydrous solvents. |
| Catalyst | None | Quaternary Ammonium Salt (e.g., TBAB) | The catalyst is the key component enabling the use of a biphasic, safer system. |
| Reaction Temp. | ~66°C (THF Reflux) | ~75°C | Both reactions require heating, but conditions are mild and easily achievable. |
| Typical Yield | 80-90% | 75-85% | The classical method often gives slightly higher yields due to the irreversible and complete formation of the alkoxide. |
| Purity (Post-Dist.) | >98% | >98% | Both methods, when combined with vacuum distillation, can produce high-purity material. |
| Safety Concerns | High: Flammable H₂ evolution, pyrophoric NaH. | Moderate: Concentrated caustic solution. | The PTC route presents significantly lower acute safety hazards. |
| Scalability | Challenging due to NaH handling. | Excellent; widely used in industry. | The operational simplicity and safety of PTC make it highly suitable for large-scale production.[10] |
| Cost-Effectiveness | Moderate-High (Anhydrous solvents, NaH). | High (Inexpensive base, solvent, catalyst). | The lower cost of reagents and simpler operational requirements favor the PTC method. |
Conclusion and Recommendation
Both the classical Williamson ether synthesis and its phase-transfer catalyzed variant are effective methods for preparing this compound.
The Classical Williamson Synthesis is an excellent choice for small-scale laboratory preparations where maximizing yield is the primary goal and the necessary equipment and expertise for handling hazardous reagents are readily available. Its predictability and robust nature are significant advantages.
However, for most applications, especially those prioritizing safety, cost-effectiveness, environmental impact ("greenness"), and scalability, the Phase-Transfer Catalyzed (PTC) Synthesis is the superior methodology . It replaces hazardous, moisture-sensitive reagents with safer, cheaper, and easier-to-handle alternatives without a significant compromise in yield. Its proven track record in industrial settings underscores its reliability and efficiency for larger-scale production. Therefore, the PTC route is the recommended approach for the synthesis of this compound.
References
-
University of Alberta. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Available at: [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Available at: [Link]
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Singh, J. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
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Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Available at: [Link]
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Lippert, K. M. (n.d.). Asymmetric Phase-Transfer Catalysis. University of Regensburg. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Synthetic routes of compounds 1 to 3. Reagents and conditions. Available at: [Link]
- Google Patents. (n.d.). CA1130811A - 3-chloro-3-methyl-butane-1,4-dial-bis.
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(2-Chloroethoxy)-3-methylbutane: A Comparative Analysis of HPLC, GC, and qNMR
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities and their intermediates is a cornerstone of success. The purity of a synthesized compound, such as 1-(2-Chloroethoxy)-3-methylbutane, a potentially crucial building block, directly impacts reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Our focus is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, empowering researchers to make informed decisions for their specific analytical challenges. The protocols herein are designed to be self-validating, grounded in established principles and authoritative guidelines such as the International Council for Harmonisation's Q2(R1) standards.[1][2][3]
The Analytical Challenge: this compound
This compound is a non-polar, volatile ether. A critical consideration for its analysis is the absence of a significant UV-absorbing chromophore, which immediately presents a challenge for the most common mode of HPLC detection.[4][5] Its synthesis, likely via a Williamson ether synthesis or similar nucleophilic substitution, may result in impurities such as unreacted starting materials (e.g., isoamyl alcohol, 1,2-dichloroethane), by-products (e.g., diisoamyl ether), and residual solvents. An effective purity assessment method must be capable of separating and quantifying these structurally similar, volatile, and non-UV active compounds.
High-Performance Liquid Chromatography (HPLC): Navigating the Challenges
While HPLC with UV detection is a workhorse in many analytical labs, its application to compounds like this compound requires adaptation.[6][7] The lack of a chromophore necessitates the use of universal detectors.
Experimental Protocol: HPLC with Refractive Index Detection (RID)
Rationale: The choice of a Refractive Index Detector (RID) is predicated on its ability to detect any analyte that has a different refractive index from the mobile phase.[4][8] This makes it a suitable, albeit less sensitive, alternative to UV detection for non-chromophoric compounds. A normal-phase chromatographic approach is selected to enhance retention and separation of the non-polar analyte and its likely impurities.
Methodology:
-
Instrumentation: HPLC system equipped with an isocratic pump, manual or autosampler injector, column thermostat, and a Refractive Index Detector (RID).
-
Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v). The exact ratio should be optimized to achieve adequate retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Temperature: 35 °C (to ensure a stable baseline).
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound and dissolve in 10 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is estimated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC-RID Purity Assessment
Caption: Workflow for HPLC-RID Purity Assessment.
Comparative Techniques: Gas Chromatography and Quantitative NMR
To provide a comprehensive assessment, we compare HPLC-RID with two powerful alternatives: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative ¹H NMR (qNMR).
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.[9][10][11] The Flame Ionization Detector (FID) is a universal detector for organic compounds, offering high sensitivity and a wide linear range.[10]
Methodology:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Sample Preparation: Dilute the synthesized product in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Data Analysis: Purity is calculated as the area percentage of the main peak.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Rationale: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[12][13][14][15] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][15] This provides a direct measure of purity in terms of mass fraction, which is often more accurate than the area percentage from chromatographic methods.
Methodology:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A high-purity, stable compound with a simple ¹H spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the synthesized this compound.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in approximately 0.7 mL of the deuterated solvent in a vial before transferring to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Acquire the spectrum with a 90° pulse.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity (P) of the analyte is calculated using the following equation[14]:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P_IS = purity of the internal standard.
-
-
Conceptual Comparison of Analytical Techniques
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Comparative Guide to the Characterization of 1-(2-Chloroethoxy)-3-methylbutane Reaction Products
This guide provides an in-depth technical analysis of the reaction products derived from 1-(2-chloroethoxy)-3-methylbutane. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for product characterization, supported by experimental data and protocols. We will explore the competing reaction pathways of this substrate and detail the analytical methodologies required to unequivocally identify the resulting chemical entities.
Introduction: The Dichotomous Reactivity of a Halogenated Ether
This compound is a bifunctional molecule possessing both an ether linkage and a primary alkyl chloride. This structure predisposes it to two primary competing reaction pathways when treated with a base: nucleophilic substitution (SN2) and elimination (E2). The choice of base, solvent, and temperature critically dictates the predominant outcome.
-
Nucleophilic Substitution (SN2): A strong, non-hindered nucleophile can attack the carbon bearing the chlorine atom, displacing the chloride ion to form a new ether. This is a classic example of the Williamson Ether Synthesis.[1][2][3]
-
Elimination (E2): A strong, sterically hindered base will preferentially abstract a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of an alkene via a concerted mechanism.[4][5][6]
Understanding the conditions that favor each pathway and, more importantly, being able to distinguish and characterize the resulting products is paramount for synthetic success. This guide will focus on the characterization of the principal products from these pathways.
Competing Reaction Pathways: Substitution vs. Elimination
The reaction of this compound with a basic reagent can lead to two distinct products. The outcome is a delicate balance of steric and electronic factors. A strong, bulky base like potassium tert-butoxide will favor the E2 pathway due to steric hindrance, making it difficult to access the electrophilic carbon for an SN2 attack. Conversely, a less hindered, strong nucleophile like sodium ethoxide may yield a mixture of both substitution and elimination products.[7][8]
Caption: Competing E2 and SN2 pathways for this compound.
Experimental Protocol: Synthesis of Isopentyl Vinyl Ether (E2 Pathway)
This protocol details the synthesis of isopentyl vinyl ether, the product of the E2 elimination reaction. The causality behind experimental choices is highlighted to ensure procedural understanding and reproducibility.
Objective: To synthesize isopentyl vinyl ether from this compound via an E2 elimination reaction.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Protocol:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide (1.5 eq) in anhydrous DMSO. The use of an anhydrous polar aprotic solvent like DMSO is crucial as it solvates the cation (K+) effectively, increasing the basicity of the t-butoxide anion.
-
Addition of Substrate: Slowly add this compound (1.0 eq) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to 50-60°C and monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours). Moderate heating increases the reaction rate without promoting significant side reactions.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer three times with diethyl ether. The organic product is more soluble in the nonpolar diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acidic species) and brine (to reduce the amount of dissolved water in the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude isopentyl vinyl ether.
-
Purification (Optional): The crude product can be further purified by fractional distillation.
Comprehensive Product Characterization
A multi-technique approach is essential for the unambiguous identification of the reaction products. We will compare the expected analytical data for the starting material against the primary elimination product, isopentyl vinyl ether.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating volatile compounds and determining their molecular weight and fragmentation patterns.[9][10][11] The GC separates components based on their boiling points and polarity, while the MS provides a unique fingerprint for each component.
Experimental Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis of reaction products.
Table 1: Comparative GC-MS Data
| Compound | Expected Retention Time | Key Mass Fragments (m/z) | Rationale |
| This compound | Higher | 150/152 (M+), 71 (isopentyl), 63/65 (CH₂CH₂Cl) | Higher boiling point due to higher molecular weight and polarity. Presence of chlorine isotope pattern (M+ and M+2 peaks in a ~3:1 ratio). |
| Isopentyl Vinyl Ether | Lower | 114 (M+), 71 (isopentyl), 43 (vinyl fragment) | Lower boiling point than the starting material. Absence of the chlorine isotope pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are indispensable for differentiating between the starting material and potential products.[12][13][14]
¹H NMR Analysis of Isopentyl Vinyl Ether: The spectrum of the vinyl ether product is highly characteristic. The vinyl protons (CH₂=CHO-) will appear as a distinct set of signals in the downfield region (typically 4.0-6.5 ppm) with characteristic cis, trans, and geminal coupling constants.[15]
Table 2: Comparative ¹H NMR Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.7 (t) | Triplet | 2H | -O-CH₂-CH₂-Cl |
| ~3.6 (t) | Triplet | 2H | -O-CH₂-CH₂-Cl | |
| ~3.5 (t) | Triplet | 2H | Isopentyl -O-CH₂- | |
| ~1.7 (m) | Multiplet | 1H | Isopentyl -CH- | |
| ~1.5 (q) | Quartet | 2H | Isopentyl -CH₂- | |
| ~0.9 (d) | Doublet | 6H | Isopentyl -CH(CH₃)₂ | |
| Isopentyl Vinyl Ether | ~6.4 (dd) | Doublet of Doublets | 1H | =CH-O- |
| ~4.2 (dd) | Doublet of Doublets | 1H | trans H₂C= | |
| ~4.0 (dd) | Doublet of Doublets | 1H | cis H₂C= | |
| ~3.7 (t) | Triplet | 2H | Isopentyl -O-CH₂- | |
| ~1.7 (m) | Multiplet | 1H | Isopentyl -CH- | |
| ~1.5 (q) | Quartet | 2H | Isopentyl -CH₂- | |
| ~0.9 (d) | Doublet | 6H | Isopentyl -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The disappearance of the C-Cl stretch and the appearance of a C=C stretch are key indicators of a successful elimination reaction.
Table 3: Comparative IR Data
| Compound | Key Frequencies (cm⁻¹) | Functional Group |
| This compound | ~1100 | C-O (ether) stretch |
| ~750-650 | C-Cl stretch | |
| Isopentyl Vinyl Ether | ~3100 | =C-H stretch |
| ~1640-1620 | C=C (alkene) stretch | |
| ~1200 | =C-O-C (vinyl ether) stretch | |
| ~1100 | C-O (ether) stretch |
Comparison with Alternative Synthesis Methods
While elimination from a haloether is a viable route to vinyl ethers, other methods exist, each with its own advantages and limitations.
-
Williamson Ether Synthesis: This is the primary alternative for producing saturated ethers, not vinyl ethers. It involves the reaction of an alkoxide with an alkyl halide.[16][17][18] It is generally reliable for primary halides but can suffer from competing elimination with secondary and tertiary halides.[3]
-
Addition of Alcohols to Alkynes: This method, often catalyzed by mercury salts or other transition metals, can produce vinyl ethers. However, it requires handling of acetylene or other terminal alkynes, which can be hazardous.
-
Transetherification: This involves the exchange of the alkyl group of an ether. For example, reacting an alcohol with ethyl vinyl ether in the presence of a palladium or iridium catalyst can generate a new vinyl ether.[15][19] This method can be highly efficient under mild conditions.
The choice of synthetic route depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions and byproducts.
Conclusion
The reaction of this compound is a textbook example of competing substitution and elimination pathways. A judicious choice of reagents and conditions can selectively favor one pathway over the other. The definitive characterization of the resulting products relies on a synergistic application of modern analytical techniques. GC-MS provides crucial information on product volatility and molecular weight, while NMR spectroscopy offers an unparalleled view of the detailed molecular structure. Finally, IR spectroscopy serves as a rapid and effective method for confirming the presence or absence of key functional groups. By comparing the data obtained from these techniques against established values and the data of the starting material, researchers can confidently identify their reaction products and optimize their synthetic strategies.
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A Senior Application Scientist's Guide to Introducing the Isoamyloxyethyl Group: A Comparative Analysis of Synthetic Strategies
For researchers engaged in drug development and complex molecule synthesis, the strategic installation of functional groups is a cornerstone of success. The isoamyloxyethyl moiety, with its unique steric and electronic properties, often serves as a critical building block or a protective group. The traditional reagent for its introduction, 1-(2-chloroethoxy)-3-methylbutane, while effective, is but one of several tools available to the modern chemist.
This guide provides an in-depth comparison of the primary synthetic routes for introducing the isoamyloxyethyl group. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of each method, offering a rationale for experimental choices. This comparative analysis is supported by experimental data to provide a clear, objective guide for selecting the optimal strategy for your specific synthetic challenge.
The Workhorse: Williamson Ether Synthesis with this compound
The most direct and widely utilized method for introducing the isoamyloxyethyl group is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide, proceeding via an SN2 mechanism.[3][4]
Mechanism: The reaction is initiated by deprotonating a substrate containing a hydroxyl group (R-OH) with a strong base, such as sodium hydride (NaH), to form a highly nucleophilic alkoxide (R-O⁻). This alkoxide then attacks the primary carbon of this compound, displacing the chloride leaving group in a single, concerted step.[5]
Caption: Mechanism of the Williamson Ether Synthesis.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is frequently chosen because it forms a non-nucleophilic, irreversible alkoxide and the only byproduct is hydrogen gas, which is easily removed.[6]
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they solvate the cation (Na⁺) without interfering with the nucleophilicity of the alkoxide, thus accelerating the SN2 reaction.[2][7]
-
Substrate Scope: This method is most effective with primary and secondary alcohols. Tertiary alcohols are prone to elimination reactions (E2) due to the strong basicity of the alkoxide.[2][6]
Alternative Electrophiles: The Sulfonate Ester Advantage
A significant drawback of using alkyl chlorides is their moderate reactivity. To enhance the rate and efficiency of the SN2 reaction, the chloride can be replaced with a more potent leaving group, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate).[3][6] These sulfonate esters are prepared from the corresponding alcohol, 2-(isoamyloxy)ethanol.
Synthetic Workflow:
Caption: Workflow for using sulfonate ester alternatives.
Why are Tosylates/Mesylates Better Leaving Groups? The efficacy of a leaving group is determined by its stability as an anion. The tosylate and mesylate anions are exceptionally stable due to the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[8] This high stability makes them very weak bases and, consequently, excellent leaving groups, often leading to faster reaction times and higher yields compared to alkyl chlorides.[9]
An Inversion of Strategy: The Mitsunobu Reaction
The Mitsunobu reaction offers a fundamentally different approach. Instead of activating the isoamyloxyethyl moiety as an electrophile, it activates the substrate's hydroxyl group to be displaced by a nucleophile—in this case, 2-(isoamyloxy)ethanol.[10][11] This reaction is renowned for its mild conditions and, critically, for proceeding with a clean inversion of stereochemistry at the alcohol carbon.[12]
Mechanism: The reaction is a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD combine to form a betaine, which deprotonates the nucleophile (2-(isoamyloxy)ethanol).[12] The substrate alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This intermediate contains an excellent leaving group (triphenylphosphine oxide), which is then displaced in an SN2 fashion by the isoamyloxyethoxide nucleophile.[11]
Caption: Simplified mechanism of the Mitsunobu reaction.
Advantages and Caveats:
-
Stereochemical Control: The predictable inversion of configuration is a major advantage when dealing with chiral secondary alcohols.
-
Mild Conditions: The reaction is typically run at or below room temperature, making it suitable for sensitive substrates.
-
Workup Challenges: A significant drawback is the purification, as the reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazo-ester, which can be difficult to remove.[11]
Performance Comparison: A Data-Driven Analysis
The choice of reagent is often dictated by factors such as yield, reaction conditions, cost, and safety. The following table summarizes typical performance metrics for each method.
| Method | Reagent | Typical Base/Activator | Solvent | Temp (°C) | Time (h) | Typical Yield | Key Considerations |
| Williamson | This compound | NaH | DMF, THF | 50-100 | 2-12 | 60-85% | Inexpensive, simple; moderate reactivity may require forcing conditions.[2] |
| Williamson | Isoamyloxyethyl Tosylate | NaH | DMF, THF | 25-60 | 1-6 | 85-98% | Highly reactive, faster, higher yields; requires extra step to prepare tosylate.[3][6] |
| Mitsunobu | 2-(Isoamyloxy)ethanol | PPh₃, DEAD/DIAD | THF, Dioxane | 0-25 | 1-8 | 70-95% | Mild conditions, inverts stereochemistry; purification can be challenging.[11][13] |
Experimental Protocols
To ensure reproducibility, detailed, self-validating protocols are essential.
Protocol 1: Williamson Ether Synthesis using Isoamyloxyethyl Tosylate
This protocol describes the two-step process starting from 2-(isoamyloxy)ethanol.
Part A: Synthesis of 2-(Isoamyloxy)ethyl p-toluenesulfonate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-(isoamyloxy)ethanol (1.0 eq.) and anhydrous pyridine (5.0 eq.) as the solvent.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.[9]
-
Reaction: Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, slowly pour the reaction mixture into a beaker of ice-cold 1M HCl. A white precipitate of the product will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure tosylate.[9]
Part B: Etherification with Substrate R-OH
-
Setup: To a flame-dried round-bottom flask under nitrogen, add the substrate alcohol (R-OH, 1.0 eq.) and anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add a solution of 2-(isoamyloxy)ethyl p-toluenesulfonate (1.1 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Extract the product into diethyl ether or ethyl acetate, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Mitsunobu Reaction
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substrate alcohol (1.0 eq.), 2-(isoamyloxy)ethanol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe over 20-30 minutes. An exothermic reaction is often observed.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-8 hours. Monitor progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts.
-
Purification: Purify the residue directly by flash column chromatography. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective, as the byproducts are more polar than the desired ether.
Conclusion and Recommendations
The choice of method for introducing the isoamyloxyethyl group is a strategic decision that hinges on the specific requirements of the synthesis.
-
For simple, robust substrates where cost and step-count are primary concerns: The direct Williamson ether synthesis using This compound is a viable and economical choice.
-
For maximizing yield and reaction rate, especially with less reactive or precious substrates: Converting 2-(isoamyloxy)ethanol to its tosylate or mesylate is the superior strategy. The upfront investment in preparing the sulfonate ester pays dividends in the form of cleaner reactions and higher throughput.
-
When stereochemical control is paramount for a chiral secondary alcohol: The Mitsunobu reaction is the undisputed method of choice, providing a predictable and clean inversion of stereochemistry under mild conditions, provided the challenges of purification can be managed.
By understanding the mechanistic nuances and practical considerations of each alternative, researchers can make informed decisions, optimizing their synthetic routes for efficiency, yield, and stereochemical integrity.
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A Comparative Guide to the Alkylating Potential of 1-(2-Chloroethoxy)-3-methylbutane
Introduction: Unveiling the Alkylating Capacity of a Novel Chloroethoxy Derivative
Alkylating agents are a cornerstone of modern chemotherapy and are instrumental in various fields of chemical biology and drug development.[1][2] Their ability to introduce alkyl groups into nucleophilic sites on biomolecules, most notably DNA, can lead to cytotoxicity and the arrest of cellular proliferation.[3][4] This guide provides a comprehensive framework for benchmarking the alkylating potential of a lesser-characterized compound, 1-(2-Chloroethoxy)-3-methylbutane. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed series of experiments to rigorously assess its activity in comparison to well-established alkylating agents.
The core objective of this guide is to present a robust, self-validating experimental strategy for researchers, scientists, and drug development professionals. By following the detailed protocols and data analysis frameworks herein, a clear and objective understanding of the alkylating potential of this compound can be achieved. This guide emphasizes the causality behind experimental choices, ensuring that the generated data is both accurate and contextually relevant.
Chemical Profile of this compound and Rationale for Benchmarking
This compound is a monofunctional alkylating agent. Its structure, featuring a chloroethoxy group, suggests a potential for S(_N)2-type reactions with biological nucleophiles. The isobutyl group may influence its lipophilicity and, consequently, its ability to traverse cellular membranes. A thorough understanding of its reactivity is crucial for any potential therapeutic or research application.
To provide a meaningful comparison, a panel of benchmark compounds with varying and well-documented alkylating activities should be selected. The following compounds are proposed for this benchmarking study:
-
Chlorambucil: A nitrogen mustard-based bifunctional alkylating agent widely used in chemotherapy.[1]
-
Methyl Methanesulfonate (MMS): A well-characterized monofunctional alkylating agent known to induce DNA damage.
-
1-Chloro-3-methylbutane: A structurally similar compound lacking the ether linkage, to assess the contribution of the chloroethoxy moiety to the alkylating potential.[5]
Experimental Workflow for Comparative Analysis
A multi-tiered approach is essential to comprehensively evaluate the alkylating potential of this compound. The proposed workflow encompasses the assessment of cytotoxicity, direct DNA damage, and the potential for protein alkylation.
Caption: A tiered experimental workflow for benchmarking the alkylating potential of novel compounds.
Tier 1: Cytotoxicity Profiling using the MTT Assay
The initial assessment of an alkylating agent's potency is typically a measure of its ability to induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, Jurkat T-lymphocytes) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark compounds in appropriate cell culture media. Treat the cells with a range of concentrations and incubate for 72 hours.[7]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the media and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound on each cell line.
Data Presentation: Comparative Cytotoxicity
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Jurkat IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Chlorambucil | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Methyl Methanesulfonate | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| 1-Chloro-3-methylbutane | Experimental Value | Experimental Value | Experimental Value |
Tier 2: Genotoxicity Assessment via the Comet Assay
To directly visualize and quantify DNA damage induced by the test compounds, the single-cell gel electrophoresis, or comet assay, is a sensitive and reliable method.[9][10] This technique measures DNA strand breaks in individual cells.[10][11]
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Treat a selected cell line (e.g., A549) with the IC₅₀ concentration of each compound for a defined period (e.g., 4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoids.[9]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field (e.g., 21 V for 30 minutes).[9]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using appropriate software.
Data Presentation: Comparative DNA Damage
| Compound | % DNA in Comet Tail (Mean ± SD) |
| This compound | Experimental Value |
| Chlorambucil | Experimental Value |
| Methyl Methanesulfonate | Experimental Value |
| 1-Chloro-3-methylbutane | Experimental Value |
| Vehicle Control | Experimental Value |
Tier 3: Assessing Protein Alkylation with an In Vitro Transcription/Translation (IVTT) Assay
While DNA is a primary target, alkylating agents can also react with other nucleophilic biomolecules, such as proteins.[1] An in vitro transcription/translation (IVTT) system provides a cell-free environment to assess the direct impact of a compound on protein synthesis, which can be indicative of protein alkylation.[12][13]
Experimental Protocol: IVTT Assay
-
Reaction Setup: Combine a commercial IVTT kit (containing all necessary components for transcription and translation) with a reporter plasmid (e.g., encoding luciferase).
-
Compound Addition: Add varying concentrations of this compound and benchmark compounds to the IVTT reactions.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[13]
-
Quantification of Protein Synthesis: Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).
-
Data Analysis: Determine the concentration of each compound that inhibits protein synthesis by 50% (IC₅₀).
Data Presentation: Comparative Inhibition of Protein Synthesis
| Compound | IVTT IC₅₀ (µM) |
| This compound | Experimental Value |
| Chlorambucil | Experimental Value |
| Methyl Methanesulfonate | Experimental Value |
| 1-Chloro-3-methylbutane | Experimental Value |
Proposed Mechanism of Action and DNA Adduct Formation
Based on its chemical structure, this compound is predicted to act as a monofunctional alkylating agent. The primary mechanism of action is likely the alkylation of nucleophilic sites on DNA bases, particularly the N7 position of guanine.[14] This adduct formation can lead to DNA strand breaks and disrupt DNA replication and transcription, ultimately triggering apoptosis.[15]
Caption: Proposed mechanism of action for this compound as a monofunctional DNA alkylating agent.
Safety and Handling Precautions
Given its potential as an alkylating agent, this compound should be handled as a hazardous substance. All manipulations should be conducted in a certified chemical fume hood.[16] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[17] All waste should be disposed of in accordance with institutional and national guidelines for hazardous chemical waste.[18]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the systematic evaluation of the alkylating potential of this compound. By employing a tiered experimental approach, from broad cytotoxicity screening to specific assessments of genotoxicity and protein alkylation, a detailed and comparative profile of this compound can be established. The inclusion of well-characterized benchmark agents is critical for contextualizing the experimental findings. The successful execution of these protocols will yield valuable data for researchers and drug development professionals, enabling an informed assessment of the potential utility and risks associated with this novel chloroethoxy derivative.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloroethoxy)-3-methylbutane
The causality behind these procedures is rooted in the chemical's classification as a halogenated organic compound. Such compounds require specific disposal pathways, primarily incineration at high temperatures, to prevent the formation of toxic dioxins and other hazardous byproducts.[1][2] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination and interfere with wastewater treatment processes.[1]
Hazard Identification and Risk Assessment
Given its structure as a chlorinated aliphatic ether, we can anticipate a hazard profile similar to related compounds like 1-Chloro-3-methylbutane and other chlorinated solvents.[3][4][5] The primary risks associated with this class of chemicals are flammability and irritation.
Inferred Hazard Profile
| Hazard Category | Anticipated Classification | Rationale and Precautionary Notes |
| Flammability | Likely a Flammable or Combustible Liquid | The presence of a hydrocarbon backbone suggests flammability. Vapors may form explosive mixtures with air and can travel to an ignition source.[4] Keep away from heat, sparks, and open flames.[3][5] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Halogenated hydrocarbons are known to be irritating to the skin upon contact.[3][4][5] Prolonged contact should be avoided. |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation | Direct contact with the liquid or high concentrations of vapor is likely to cause significant eye irritation.[3][4][5] |
| Acute Toxicity | Potential for harm if swallowed or in contact with skin | Similar chlorinated ethers can be toxic if swallowed and harmful in contact with skin.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Inhalation of vapors may lead to irritation of the respiratory tract.[3][5] |
Authoritative Consultation: Before proceeding, the most critical step is to consult with your institution's Environmental Health & Safety (EHS) department. They are the definitive authority on waste management policies and can provide specific guidance compliant with local, state, and federal regulations.
Waste Characterization: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste must be characterized to determine if it is hazardous.[7] This determination must be made at the point of generation.[7]
Is 1-(2-Chloroethoxy)-3-methylbutane a Hazardous Waste?
The determination follows two main pathways: checking if the waste is "listed" or if it exhibits a hazardous "characteristic."[8]
-
Listed Wastes: The EPA maintains lists of wastes from specific industrial processes (K-list) and common manufacturing and industrial processes (F-list).[8] As a spent halogenated solvent, this compound waste would likely fall under the F001 or F002 waste codes if used for degreasing or other solvent applications.[9]
-
Characteristic Wastes: Even if not specifically listed, a waste is hazardous if it exhibits one of the following characteristics:
-
Ignitability (D001): A liquid with a flash point below 140°F (60°C).[9] Given its structure, this is a likely characteristic.
-
Corrosivity (D002): An aqueous solution with a pH ≤ 2 or ≥ 12.5.
-
Reactivity (D003): Unstable, reacts violently with water, or can generate toxic gases.
-
Toxicity (D004-D043): Contains contaminants at concentrations above specified limits.
-
The following diagram illustrates the decision-making process for characterizing your chemical waste.
Caption: Waste characterization decision workflow.
Personal Protective Equipment (PPE)
Based on the inferred hazards, appropriate PPE must be worn at all times when handling this compound and its waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin irritation. Always check the glove manufacturer's compatibility chart. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[10] |
| Skin/Body Protection | Flame-retardant lab coat. | Protects against skin contact and provides a layer of protection in case of fire. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | Prevents inhalation of vapors that can cause respiratory irritation. |
Step-by-Step Disposal Protocol
This protocol ensures safe handling and regulatory compliance.
Step 1: Waste Segregation (The Cardinal Rule)
The single most important step is to keep halogenated waste separate from non-halogenated waste.[1][2]
-
Why? Halogenated solvents require a specific, high-cost disposal process (incineration).[2] Cross-contaminating a large volume of non-halogenated waste (which is cheaper to dispose of) with even a small amount of halogenated solvent will force the entire container to be treated as the more expensive halogenated waste.
-
Action: Designate a specific, clearly labeled waste container solely for this compound and other halogenated solvents. Do not mix with acids, bases, or oxidizers.[2]
Step 2: Container Selection
The integrity of the waste container is critical to prevent leaks and spills.
-
Requirements:
-
Use only containers provided by or approved by your EHS department.[11]
-
The container must be chemically compatible with the waste. High-density polyethylene (HDPE) carboys are common.
-
The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[11][12]
-
Never use laboratory glassware for waste accumulation.[11]
-
Step 3: Waste Accumulation
All waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation.[2][13]
-
Procedure:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to prevent spills on the exterior of the container.
-
Keep the container closed at all times , except when actively adding waste.[2][13] This is a strict regulatory requirement to prevent the release of vapors.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
-
Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[2]
-
Step 4: Labeling
Proper labeling is a key component of compliant waste management.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag, available from your EHS department.[2][13]
-
Required Information:
-
Generator's Name and Location: Your name, principal investigator, and lab room number.
-
Chemical Contents: List all chemical constituents by their full name (no abbreviations or formulas) and their estimated percentages. The total must equal 100%.
-
Hazard Identification: Check all applicable hazard boxes (e.g., "Flammable," "Toxic").
-
Step 5: Requesting Disposal
Once the container is full (at 90% capacity) or has been in the SAA for a specified time (often 9-12 months, check with your EHS), arrange for its removal.[13]
-
Action: Follow your institution's procedure for waste pickup, which is typically done through an online request form on the EHS website. Do not allow waste to accumulate beyond the regulatory limits (e.g., 55 gallons in an SAA).[13]
Emergency Procedures
-
Spills: Small spills inside a fume hood can be absorbed with a chemical spill kit. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste in the same container.[14] For large spills, evacuate the area, close the doors, and contact your institution's emergency number and EHS department immediately.[14]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10]
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS.
-
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards, reinforcing the deep trust placed in us as scientific professionals.
References
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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University of Texas at Austin Environmental Health & Safety. Chemical Waste. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Regulatory Toxicology and Pharmacology. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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European Chemicals Agency (ECHA). 1-(2-butoxy-1-methylethoxy)propan-2-ol - Registration Dossier. Retrieved from [Link]
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U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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P2 InfoHouse. The environmental fate of chemicals describes the processes by which chemicals move. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Retrieved from [Link]
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University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]
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An Essential Guide to the Safe Handling of 1-(2-Chloroethoxy)-3-methylbutane
This document provides comprehensive safety protocols and operational guidance for the laboratory use of 1-(2-Chloroethoxy)-3-methylbutane (CAS No. 98429-79-9). As a chlorinated ether, this compound requires meticulous handling to mitigate risks associated with its chemical class, including potential flammability, irritation, and reactivity. This guide is designed for research and drug development professionals, offering field-proven insights to ensure procedural integrity and personal safety. The protocols herein are built on a foundation of established chemical safety principles and data from structurally analogous compounds to provide a robust framework for risk management.
Core Hazard Assessment
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. While comprehensive toxicological data for this compound is not extensively published, its structure as a chlorinated alkyl ether allows for a reliable hazard assessment based on analogous compounds.
Principal Hazard Summary:
-
Flammability: Based on similar short-chain alkyl halides and ethers, this compound should be treated as a flammable liquid.[1][2][3][4] Vapors may be heavier than air and can travel to an ignition source, causing a flashback.[1][2]
-
Irritation: Causes skin and serious eye irritation.[1][2][4][5] Inhalation may lead to respiratory tract irritation.[1][2]
-
Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon prolonged exposure to air and light.[6][7][8][9] This is a critical consideration for long-term storage.
-
Hazardous Combustion Products: When involved in a fire, chlorinated solvents can generate highly toxic gases such as phosgene, hydrogen chloride, and carbon monoxide.[4][6][7]
Quantitative Data for Risk Context
To provide a quantitative basis for risk assessment, the table below includes data for 1-Chloro-3-methylbutane (Isoamyl chloride, CAS 107-84-6), a structurally similar compound. These values should be used as a proxy for implementing engineering controls and safe handling limits.
| Property | Value | Rationale & Source |
| CAS Number | 107-84-6 | Structural Analogue[4][10] |
| Molecular Formula | C₅H₁₁Cl | Structural Analogue[2][10] |
| Flash Point | 16 °C (60.8 °F) | Indicates high flammability risk at ambient temperatures.[10] |
| Boiling Point | 99-100 °C | Volatility necessitates handling in a well-ventilated area.[10] |
| Classification | Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory) | GHS classification for a structural analogue, guiding PPE selection.[1][2][4] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical control measure dictated by the specific hazards of the chemical. The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Specification | Causality and Rationale |
| Hand Protection | Double-gloving with Nitrile or Neoprene gloves. | Provides robust protection against splashes and brief contact. Nitrile offers good resistance to a range of chemicals, but chlorinated solvents can degrade it over time.[9] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Crucially, disposable gloves offer only splash protection and must be replaced immediately upon contamination .[8] |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. | Protects the eyes from direct contact with splashes, which can cause serious irritation.[1][2][10][11] |
| Face shield worn over goggles. | A face shield is required when there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), providing a secondary barrier for the entire face.[10] | |
| Skin & Body Protection | Flame-resistant laboratory coat . | Given the flammability of the compound, a flame-resistant coat provides essential protection against fire hazards, unlike standard cotton coats which can ignite.[1][10] |
| Full-length pants and closed-toe shoes. | This is a mandatory baseline for all laboratory work to prevent skin exposure from spills.[10] | |
| Respiratory Protection | Work must be conducted within a certified chemical fume hood . | This is the primary engineering control to minimize inhalation of flammable and irritating vapors.[10][12] A respirator is only a secondary measure for emergencies or when engineering controls are not feasible. |
| Respirator (if required by risk assessment). | If a risk assessment indicates potential exposure above occupational limits (e.g., during a large spill), a full-face respirator with an organic vapor cartridge is necessary.[11][12][13] |
Standard Operating Procedure (SOP) for Handling
Adherence to a systematic, step-by-step procedure is essential for minimizing risk.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials: Confirm a chemical spill kit equipped with a non-combustible absorbent (e.g., sand, vermiculite) is readily accessible.[10]
-
Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including hot plates, open flames, and spark-producing equipment.[1][2][10]
-
Don PPE: Put on all required PPE as detailed in the table above.
Step 2: Chemical Handling & Transfer
-
Grounding: For transfers between metal containers, ensure both containers are grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[1][2][10]
-
Use Non-Sparking Tools: All manipulations and transfers must be performed with tools made of non-sparking materials (e.g., beryllium copper).[1][4][10]
-
Maintain Closure: Keep the container of this compound tightly closed when not in active use to minimize vapor release.[3][10][11]
-
Avoid Inhalation: Perform all work in a manner that keeps your head outside the fume hood sash, avoiding direct inhalation of vapors.[10]
Step 3: Storage & Monitoring
-
Designated Storage: Store the chemical in a tightly sealed, properly labeled container within a designated flammable liquids cabinet.[2][10]
-
Segregation: Store away from incompatible materials, especially oxidizing agents, concentrated acids, and alkali metals.[6][7][10] Chlorinated solvents must be stored separately from non-chlorinated flammable solvents to prevent violent reactions.[6][7]
-
Peroxide Monitoring: Upon receipt and first opening, label the container with the date. Ethers can form explosive peroxides over time.[8] If the chemical is stored for an extended period, it should be periodically tested for the presence of peroxides.
Emergency Response & First Aid
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
Minor Spill Response (Inside a Fume Hood)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If safe to do so, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite. Do not use paper towels or other combustible materials .[10]
-
Cleanup: Collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[10]
-
Decontamination: Wipe down the spill area with a suitable solvent, followed by soap and water. Place all cleanup materials in the hazardous waste container.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.[14]
Exposure First Aid
Immediate action is critical. The following procedures should be initiated while seeking prompt medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14][15][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with plenty of water for at least 15 minutes under a safety shower.[1][14] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult or has stopped, provide respiratory support and call for emergency medical services.
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting .[2][11] Seek immediate medical attention.
Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Waste Classification: this compound and any materials contaminated with it must be disposed of as hazardous waste.[10][17]
-
Waste Segregation: Maintain a dedicated, sealed, and clearly labeled waste container for chlorinated solvents. Do not mix with non-halogenated solvent waste.[6]
-
Consult EHS: All waste disposal must be conducted in strict accordance with your institution's EHS guidelines and local regulations.[10]
-
Professional Disposal: Arrange for waste pickup through your institution's licensed hazardous waste disposal service.[10][17] Never pour this chemical down the drain or dispose of it in regular trash.[1][10]
Visualized Workflow: Safe Handling Lifecycle
The following diagram illustrates the complete, self-validating workflow for safely managing this compound from procurement to disposal.
Caption: Safe Handling Lifecycle for this compound.
References
- Essential Safety and Operational Guide for Handling 1-Chloro-3-methylbutane. Benchchem.
- 1-[2-(2-Chloroethoxy)
- SAFETY DATA SHEET - 2-Chloro-2-methylbutane. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Chloro-3-methylbutane. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 1,2-Bis(2-chloroethoxy)ethane. TCI Chemicals.
- Guidance on Safe Storage of Chemicals in Labor
- Chemical Emergencies, Exposures, and Spills.
- 1-(2-Chloroethoxy)
- SAFETY D
- SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Chloro-2-methylbutane. TCI Chemicals.
- SAFETY DATA SHEET - 1-Chloro-3-methylbutane. Fisher Scientific.
- Guidance on Safe Storage of Chemicals in the Labor
- SAFETY DATA SHEET - 2-Butene, 1-chloro-3-methyl-. Thermo Fisher Scientific.
- Emergency Procedures for Incidents Involving Chemicals. Research Safety - University of Kentucky.
- FACT Sheet - Glove Selection.
- Ethers - Handling and control of exposure. University of St Andrews.
- Working with Chemicals - Prudent Practices in the Laboratory.
- Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
- First Aid for Chemical Exposures.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
